molecular formula C35H41F4N3O4 B11929565 BMS-986339

BMS-986339

Cat. No.: B11929565
M. Wt: 643.7 g/mol
InChI Key: AEMZJBZKICOPPC-UHFFFAOYSA-N
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Description

BMS-986339 is a useful research compound. Its molecular formula is C35H41F4N3O4 and its molecular weight is 643.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H41F4N3O4

Molecular Weight

643.7 g/mol

IUPAC Name

N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide

InChI

InChI=1S/C35H41F4N3O4/c1-30(2,36)29-40-28(41-46-29)33-15-12-32(13-16-33,14-17-33)21-42(27(43)24-19-34(45,20-24)35(37,38)39)26-7-5-6-23(18-26)22-8-10-25(11-9-22)31(3,4)44/h5-11,18,24,44-45H,12-17,19-21H2,1-4H3

InChI Key

AEMZJBZKICOPPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC(=CC=C2)N(CC34CCC(CC3)(CC4)C5=NOC(=N5)C(C)(C)F)C(=O)C6CC(C6)(C(F)(F)F)O)O

Origin of Product

United States

Foundational & Exploratory

BMS-986339: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986339 is an investigational, orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2][3] Developed by Bristol Myers Squibb, this compound is being evaluated for the treatment of nonalcoholic steatohepatitis (NASH).[2][3] Its mechanism of action centers on the potent and selective activation of FXR, a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[2] This document provides an in-depth technical guide on the core mechanism of action of this compound, summarizing key preclinical data and experimental methodologies.

Core Mechanism of Action: FXR Agonism

The primary mechanism of action of this compound is the activation of the Farnesoid X Receptor. FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their expression.[2]

FXR is highly expressed in tissues central to metabolic homeostasis, including the liver, intestine, and kidneys.[2] Its activation by this compound initiates a cascade of transcriptional events that influence several physiological pathways:

  • Bile Acid Homeostasis: FXR is a master regulator of bile acid synthesis and transport.[2] In the intestine, activation of FXR by this compound leads to the increased expression of Fibroblast Growth Factor 15 (FGF15) in mice, the ortholog of human FGF19.[1][2] FGF15/19 is then secreted into the portal circulation and travels to the liver, where it binds to and activates the FGF Receptor 4 (FGFR4) complex. This signaling cascade ultimately suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[2]

  • Gene Regulation: In addition to its role in bile acid synthesis, FXR activation modulates the expression of several other genes involved in metabolism and transport. This compound has been shown to induce the expression of the Small Heterodimer Partner (SHP) gene in the ileum.[1] SHP is another nuclear receptor that acts as a corepressor for several other nuclear receptors, further contributing to the regulation of metabolic pathways. In vitro studies using Huh-7 cells have also demonstrated that this compound can reduce the activation of genes that express the Bile Salt Export Pump (BSEP).[1]

  • Anti-fibrotic Effects: Preclinical studies have demonstrated that this compound possesses robust anti-fibrotic properties. In a mouse model of cholestatic liver injury induced by bile duct ligation (BDL), treatment with this compound resulted in a significant reduction in markers of fibrosis, including the ratio of hydroxyproline to total protein content and overall collagen levels.[1][2]

This compound is characterized by a distinct, context-dependent pharmacological profile that results in tissue-selective effects in vivo.[2][3] Notably, it demonstrates a differential induction of Fgf15 in the liver and the ileum.[2][3]

Signaling Pathway

FXR_Signaling_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte BMS986339_intestine This compound FXR_RXR_intestine FXR/RXR BMS986339_intestine->FXR_RXR_intestine activates FGF15_gene FGF15 Gene FXR_RXR_intestine->FGF15_gene induces transcription FGF15 FGF15 FGF15_gene->FGF15 translates to FGFR4 FGFR4/β-Klotho FGF15->FGFR4 binds and activates FGF15->FGFR4 secreted into portal circulation CYP7A1_gene CYP7A1 Gene FGFR4->CYP7A1_gene represses transcription Bile_Acids Bile Acids CYP7A1_gene->Bile_Acids synthesis of

Caption: FXR signaling pathway activated by this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity

TargetAssay TypeIC50 (µM)Cell Line/System
CYP2C8Inhibition8Human Cytochrome P450
CYP2C9Inhibition13.5Human Cytochrome P450
hERGPatch Clamp4.5hERG Channel Assay
OATP1B3Inhibition1.44Transporter Assay
BSEPInhibition1.5Transporter Assay
hUGT1A1Inhibition4.85Transporter Assay

Data sourced from MedchemExpress.[1]

Table 2: In Vivo Efficacy in Mouse Bile Duct Ligation Model

Dosage (mg/kg, p.o., once daily for 9 days)Outcome
0.3, 1, 3, 10Induced Fgf15 and SHP gene expression in the ileum.
0.3, 1, 3, 10Decreased the ratio of hydroxyproline to total protein content.
0.3, 1, 3, 10Decreased collagen levels.

Data sourced from MedchemExpress and the primary publication.[1][2]

Table 3: Pharmacokinetic Profile

SpeciesDose (mg/kg)RouteVss (L/kg)AUCtotal (µM•h)t1/2 (h)Fp.o. (%)
Mouse1i.v.2.216.416N/A
Mouse5p.o.N/A56.6N/A69
Rat1i.v.5.26.618N/A
Rat2p.o.N/A5.8N/A40

Data sourced from MedchemExpress.[1]

Experimental Protocols

In Vitro Assays
  • Gene Expression Analysis in Huh-7 Cells:

    • Cell Culture: Human hepatoma (Huh-7) cells were cultured under standard conditions.

    • Treatment: Cells were treated with this compound at concentrations ranging from 0.1 nM to 10 µM for 24 hours.

    • Analysis: Following treatment, total RNA was isolated, and the expression levels of target genes, such as BSEP, were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[1]

  • Cytochrome P450, hERG, and Transporter Inhibition Assays:

    • Standard, commercially available assays were likely used to determine the IC50 values for CYP2C8, CYP2C9, hERG, OATP1B3, BSEP, and hUGT1A1. These assays typically involve incubating the target protein with a known substrate and measuring the effect of different concentrations of the test compound on the protein's activity.[1]

In Vivo Studies
  • Mouse Bile Duct Ligation (BDL) Model:

    • Animals: Male C57BL/6 mice were used for this study.[1]

    • Surgical Procedure: A surgical ligation of the common bile duct was performed to induce cholestasis and subsequent liver fibrosis.[2]

    • Dosing: One day following the BDL surgery, mice were orally administered this compound once daily for 9 days at doses of 0.3, 1, 3, and 10 mg/kg.[1][2]

    • Endpoint Analysis: At the end of the treatment period, liver and ileum tissues were collected for analysis. Gene expression of Fgf15 and SHP was measured in the ileum.[1] Liver fibrosis was assessed by quantifying the hydroxyproline content (a major component of collagen) and total collagen levels.[1]

  • Pharmacokinetic Studies:

    • Animals: Male C57BL/6 mice and male Sprague-Dawley rats were used.[1]

    • Administration: this compound was administered as a single dose either intravenously (1 mg/kg) or orally (5 mg/kg in mice, 2 mg/kg in rats).[1]

    • Sample Collection and Analysis: Blood samples were collected at various time points after administration, and plasma concentrations of this compound were determined using a validated analytical method (likely LC-MS/MS). Pharmacokinetic parameters, including volume of distribution (Vss), area under the curve (AUC), half-life (t1/2), and oral bioavailability (Fp.o.), were then calculated.[1]

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Start In Vitro huh7 Huh-7 Cell Treatment (0.1 nM - 10 µM) invitro_start->huh7 inhibition_assays Inhibition Assays (CYP, hERG, Transporters) invitro_start->inhibition_assays gene_expression Gene Expression Analysis (qRT-PCR) huh7->gene_expression invitro_end End In Vitro gene_expression->invitro_end ic50 Determine IC50 Values inhibition_assays->ic50 ic50->invitro_end invivo_start Start In Vivo bdl_model Bile Duct Ligation in C57BL/6 Mice invivo_start->bdl_model pk_studies Pharmacokinetic Studies (Mice, Rats) invivo_start->pk_studies dosing Oral Dosing (9 days) (0.3, 1, 3, 10 mg/kg) bdl_model->dosing tissue_collection Tissue Collection (Liver, Ileum) dosing->tissue_collection analysis Gene Expression & Fibrosis Analysis tissue_collection->analysis invivo_end End In Vivo analysis->invivo_end pk_analysis Determine PK Parameters pk_studies->pk_analysis pk_analysis->invivo_end

Caption: Preclinical experimental workflow for this compound.

Conclusion

This compound is a potent and selective FXR agonist with a differentiated, tissue-selective profile. Its mechanism of action, centered on the regulation of bile acid homeostasis and the modulation of metabolic and fibrotic pathways, has shown promise in preclinical models of liver disease. The data summarized in this document provide a comprehensive overview of the core pharmacology of this compound for the scientific and drug development community. Further clinical investigation is warranted to fully elucidate its therapeutic potential in NASH and other metabolic diseases.

References

BMS-986339: A Technical Overview of a Novel FXR Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986339 is a potent, orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR) that has been investigated for its potential therapeutic application in nonalcoholic steatohepatitis (NASH). Preclinical studies have demonstrated its ability to selectively activate FXR with a distinct tissue-specific profile, notably inducing Fibroblast Growth Factor 15 (FGF15) in the ileum and exhibiting anti-fibrotic effects. This technical guide provides a comprehensive summary of the publicly available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile. While preclinical findings are promising, it is important to note that, as of the latest available information, human clinical trial data for this compound has not been publicly disclosed.

Core Mechanism of Action: Farnesoid X Receptor (FXR) Agonism

This compound functions as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys. FXR plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.

Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.

A key feature of this compound's mechanism is its tissue-selective activation of FXR, which results in a differentiated pharmacological profile. Notably, it demonstrates a differential induction of Fibroblast Growth Factor 15 (FGF15) in the liver and the ileum.[1][2][3] In the ileum, activation of FXR by this compound leads to a significant increase in the expression of FGF15 (the mouse ortholog of human FGF19). FGF15 is subsequently secreted and travels to the liver, where it acts on the FGF receptor 4 (FGFR4) to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This feedback loop is a central component of FXR's role in maintaining bile acid homeostasis.

Additionally, FXR activation by this compound in the ileum induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that also plays a role in the negative regulation of bile acid synthesis.[3]

FXR_Signaling_Pathway cluster_ileum Ileal Enterocyte cluster_liver Hepatocyte This compound This compound FXR FXR RXR RXR FXRE FXRE FGF15 FGF15 Gene SHP SHP Gene FGF15_protein FGF15 Protein FGFR4 FGFR4 FGF15_protein->FGFR4 Travels to Liver CYP7A1 CYP7A1 Gene Bile_Acid_Synthesis Bile Acid Synthesis

FXR Signaling Pathway Activated by this compound.

Quantitative Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective activation of FXR in various in vitro assays.

AssayTarget/Cell LineParameterValueReference
Transporter InhibitionOATP1B3IC₅₀1.44 µM[3]
BSEPIC₅₀1.5 µM[3]
Enzyme InhibitionhUGT1A1IC₅₀4.85 µM[3]
Gene ExpressionHuh-7 cellsBSEP gene activationReduced[3]
HepatocytesFGF19 gene activationReduced[3]
In Vivo Pharmacokinetics in Animal Models

Pharmacokinetic studies in mice and rats have shown that this compound exhibits low clearance and a long elimination half-life.[3]

SpeciesAdministrationDose (mg/kg)Vss (L/kg)AUCtotal (µM·h)t₁/₂ (h)
Male C57BL6 Micei.v.12.216.4-
p.o.5-56.6-
Male Sprague-Dawley Rati.v.15.26.6-
p.o.2-5.8-
In Vivo Efficacy in a Disease Model

In a mouse model of bile duct ligation (BDL), a well-established model for studying cholestatic liver injury and fibrosis, this compound demonstrated significant anti-fibrotic efficacy.

Animal ModelDosing RegimenKey FindingsReference
Mouse Bile Duct Ligation (BDL) Model0.3, 1, 3, and 10 mg/kg, p.o., once daily for 9 days- Induced Fgf15 and SHP gene expression in the ileum.- Decreased the ratio of hydroxyproline to total protein content.- Decreased collagen levels.[3]

Experimental Protocols

In Vivo Bile Duct Ligation (BDL) Model

The anti-fibrotic efficacy of this compound was evaluated using the bile duct ligation (BDL) model in mice. This surgical procedure induces cholestasis and subsequent liver fibrosis.

BDL_Workflow cluster_procedure Experimental Procedure cluster_analysis Data Analysis start Acclimatize Male C57BL/6 Mice surgery Perform Bile Duct Ligation (or Sham Surgery) dosing Initiate Oral Dosing of this compound (0.3, 1, 3, 10 mg/kg) or Vehicle (Once Daily for 9 Days) monitoring Monitor Animal Health and Body Weight euthanasia Euthanize Animals on Day 10 collection Collect Blood and Tissues (Liver, Ileum) end Analyze Samples qpcr qPCR Analysis of Fgf15 and SHP Gene Expression in Ileum end->qpcr hydroxyproline Hydroxyproline Assay to Quantify Collagen Content in Liver end->hydroxyproline histology Histological Analysis of Liver Tissue for Fibrosis Assessment end->histology

Workflow for the Bile Duct Ligation (BDL) Model.

Methodology:

  • Animals: Male C57BL/6 mice are used for this procedure.

  • Anesthesia: The animals are anesthetized prior to surgery.

  • Surgical Procedure: A midline abdominal incision is made to expose the common bile duct. The bile duct is then ligated at two points, and sometimes transected between the ligatures. Sham-operated animals undergo the same surgical procedure without the ligation.

  • Dosing: this compound is administered orally once daily, starting one day after the surgery and continuing for a specified period (e.g., 9 days).

  • Sample Collection: At the end of the study, animals are euthanized, and blood and tissues (liver and ileum) are collected for analysis.

  • Analysis: Liver fibrosis is assessed by measuring hydroxyproline content, a major component of collagen. Gene expression in the ileum is analyzed using quantitative polymerase chain reaction (qPCR).

In Vitro Safety Assays

This compound was evaluated for its genotoxic and mutagenic potential using standard in vitro assays.

  • Ames Test: This bacterial reverse mutation assay is used to assess the mutagenic potential of a compound. This compound was reported to be negative in this test.

  • In Vitro Micronucleus Assay: This assay evaluates the potential of a compound to cause chromosomal damage. This compound was also negative in this assay.

Human Clinical Trials

As of the latest publicly available information, the results of human clinical trials for this compound have not been reported. The preclinical data suggests that further evaluation in humans is warranted to determine the safety, tolerability, pharmacokinetics, and efficacy of this compound.[1][2]

Summary and Future Directions

This compound is a potent and selective non-bile acid FXR agonist with a differentiated, tissue-specific pharmacological profile. Preclinical studies have demonstrated its ability to induce FGF15 in the ileum and exert anti-fibrotic effects in a mouse model of liver fibrosis. The compound also exhibits a favorable in vitro safety profile.

The key differentiator for this compound appears to be its context-dependent activation of FXR, which may offer a therapeutic advantage by potentially mitigating some of the side effects observed with other FXR agonists, such as pruritus and lipid abnormalities.

The future development of this compound will depend on the outcomes of human clinical trials. These studies will be essential to establish the safety and efficacy of the compound in patients with NASH and to validate the promising preclinical findings in a clinical setting. Researchers and drug development professionals should monitor for the release of clinical trial data to fully assess the therapeutic potential of this novel FXR agonist.

References

BMS-986339: A Technical Guide to a Novel Farnesoid X Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986339 is a potent, orally active, non-bile acid agonist of the farnesoid X receptor (FXR) that has demonstrated a distinct pharmacological profile with tissue-selective effects in preclinical studies.[1][2][3][4] Developed for the potential treatment of nonalcoholic steatohepatitis (NASH), this compound exhibits robust anti-fibrotic efficacy.[2][3][5] Its context-dependent activation of FXR presents a promising avenue for therapeutic intervention in metabolic and fibrotic liver diseases, potentially offering an improved safety profile compared to other FXR agonists.[1][2][5] This technical guide provides a comprehensive overview of the core scientific and technical data available for this compound.

Introduction to Farnesoid X Receptor (FXR)

The farnesoid X receptor is a nuclear receptor primarily expressed in the liver and intestine, where it functions as a critical regulator of bile acid, lipid, and glucose metabolism.[1][6] Upon activation by endogenous bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[7]

Key functions of FXR activation include the suppression of bile acid synthesis via the induction of the small heterodimer partner (SHP) and fibroblast growth factor 19 (FGF19) in humans (FGF15 in mice), as well as the regulation of genes involved in bile acid transport.[1][7] Given its central role in metabolic homeostasis, FXR has emerged as a significant therapeutic target for a range of conditions, including NASH, primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC).[8][9]

This compound: Mechanism of Action

This compound is a non-steroidal, non-bile acid FXR agonist.[1][2][3] This chemical distinction is significant as some earlier bile acid-derived FXR agonists have been associated with adverse effects such as pruritus and unfavorable lipid profiles.[2][10] this compound activates FXR, leading to the downstream regulation of target genes involved in bile acid homeostasis and metabolic pathways.[1][11] Preclinical evidence suggests that this compound has a context-dependent and tissue-selective profile of FXR activation, which may contribute to its differentiated pharmacological effects.[1][2][5]

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound
AssayCell LineParameterValueReference
FXR Reporter AssayHuh-7EC50Data not publicly available[11]
BSEP Gene ExpressionHuh-7Reduced activationConcentration-dependent (0.1 nM - 10 µM)[11]
FGF19 Gene ExpressionHepatocytesReduced activationConcentration-dependent (0.1 nM - 10 µM)[11]
hERG Channel InhibitionPatch ClampIC504.5 µM[11]
OATP1B3 Transporter Inhibition---IC501.44 µM[11]
BSEP Transporter Inhibition---IC501.5 µM[11]
hUGT1A1 Inhibition---IC504.85 µM[11]
CYP2C8 Inhibition---IC508 µM[11]
CYP2C9 Inhibition---IC5013.5 µM[11]
Table 2: In Vivo Pharmacodynamics of this compound in a Mouse Model
ModelDosageDurationKey FindingsReference
Bile Duct Ligation (BDL)10 mg/kg, p.o., once daily9 daysInduces Fgf15 production, shows antifibrotic efficacy[11]
---0.3, 1, 3, and 10 mg/kg, p.o., once daily9 daysInduced Fgf15 and SHP gene expression in the ileum; Decreased hydroxyproline to total protein ratio and collagen levels[8]
Table 3: Pharmacokinetic Profile of this compound in Preclinical Species
SpeciesAdministrationDose (mg/kg)Key ParametersReference
Mousep.o. or i.v.5 or 1Low clearance, long elimination half-life[11]
Ratp.o. or i.v.5 or 1Low clearance, long elimination half-life[11]

Note: Specific pharmacokinetic values such as AUC, Cmax, and half-life are not publicly available in detail.

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited in the evaluation of this compound. It is important to note that the precise, proprietary protocols used by the developers of this compound are not fully disclosed in the public domain. The descriptions provided are based on standard, published methods for these types of assays.

FXR Reporter Gene Assay

Objective: To determine the in vitro potency and efficacy of a compound as an FXR agonist.

General Protocol:

  • Cell Culture: Human embryonic kidney 293T (HEK293T) or human hepatoma (Huh-7) cells are commonly used.[12][13] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[9]

  • Transfection: Cells are transiently co-transfected with two plasmids:

    • An expression vector for a fusion protein of the yeast GAL4 DNA-binding domain and the human FXR ligand-binding domain (GAL4-FXR-LBD).[13]

    • A reporter plasmid containing multiple copies of the GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene, typically firefly luciferase (pG5-SV40 Luc).[13]

    • A control plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.[9]

  • Compound Treatment: After a post-transfection period (e.g., 24 hours), the cells are treated with varying concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., GW4064, chenodeoxycholic acid).[9][13]

  • Luciferase Assay: Following an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.[13] Firefly luciferase activity is normalized to Renilla luciferase activity.

  • Data Analysis: The fold induction of luciferase activity is calculated relative to a vehicle control. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.[13]

Bile Duct Ligation (BDL) Mouse Model of Liver Fibrosis

Objective: To evaluate the in vivo anti-fibrotic efficacy of an FXR agonist.

General Protocol:

  • Animals: Male C57BL/6J mice are commonly used.[2]

  • Surgical Procedure:

    • Mice are anesthetized, and a midline laparotomy is performed to expose the common bile duct.[5][8]

    • The bile duct is double-ligated with surgical silk sutures.[5][6] In some protocols, the duct is transected between the two ligatures.[5]

    • Sham-operated animals undergo the same surgical procedure without bile duct ligation.[6]

  • Compound Administration: The test compound (e.g., this compound) is administered, typically by oral gavage, starting at a specified time post-surgery and continuing for the duration of the study (e.g., 9-28 days).[6][8]

  • Endpoint Analysis:

    • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin are measured to assess liver injury.[2][6]

    • Histopathology: Liver tissue is collected, fixed, and stained (e.g., with Sirius Red) to visualize and quantify collagen deposition (fibrosis).[2]

    • Gene Expression Analysis: RNA is extracted from liver and ileum tissue to measure the expression of FXR target genes (e.g., Fgf15, Shp, Cyp7a1) and fibrosis markers (e.g., Col1a1, Acta2) by quantitative real-time PCR (qRT-PCR).[2]

    • Hydroxyproline Content: The total collagen content in the liver can be quantified by measuring the hydroxyproline concentration.[2]

Visualizations

Farnesoid X Receptor (FXR) Signaling Pathway

FXR_Signaling_Pathway cluster_Intestine Intestinal Enterocyte cluster_Liver Hepatocyte Bile_Acids_Int Bile Acids FXR_RXR_Int FXR-RXR Heterodimer Bile_Acids_Int->FXR_RXR_Int binds BMS986339_Int This compound BMS986339_Int->FXR_RXR_Int activates FGF15 FGF15 (FGF19 in humans) FXR_RXR_Int->FGF15 induces expression FGFR4 FGFR4 FGF15->FGFR4 activates Bile_Acids_Liv Bile Acids FXR_RXR_Liv FXR-RXR Heterodimer Bile_Acids_Liv->FXR_RXR_Liv binds BMS986339_Liv This compound BMS986339_Liv->FXR_RXR_Liv activates SHP SHP FXR_RXR_Liv->SHP induces expression BSEP BSEP FXR_RXR_Liv->BSEP induces expression CYP7A1 CYP7A1 SHP->CYP7A1 inhibits Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis rate-limiting enzyme Bile_Acid_Efflux Bile Acid Efflux BSEP->Bile_Acid_Efflux promotes FGFR4->CYP7A1 inhibits

Caption: FXR signaling pathway in the intestine and liver.

Experimental Workflow for In Vivo Evaluation of this compound

Experimental_Workflow start Start: C57BL/6J Mice bdl Bile Duct Ligation (BDL) Surgery start->bdl sham Sham Surgery start->sham treatment Daily Oral Administration: This compound or Vehicle bdl->treatment sham->treatment endpoints Endpoint Analysis (e.g., Day 9) treatment->endpoints biochem Serum Biochemistry (ALT, AST, Bilirubin) endpoints->biochem histo Liver Histopathology (Sirius Red Staining) endpoints->histo gene_exp Gene Expression (qRT-PCR) endpoints->gene_exp hydroxy Hydroxyproline Assay endpoints->hydroxy end End: Data Analysis & Interpretation biochem->end histo->end gene_exp->end hydroxy->end

Caption: Workflow for the Bile Duct Ligation (BDL) mouse model.

Logical Relationship in the Development of this compound

Development_Logic unmet_need Unmet Need: NASH Treatment & Side Effects of Existing FXR Agonists discovery Discovery of a Novel Non-Bile Acid Scaffold unmet_need->discovery lead_id Identification of Lead Compound: This compound discovery->lead_id in_vitro In Vitro Characterization: - FXR Agonism - Target Gene Activation - Selectivity Profiling lead_id->in_vitro in_vivo In Vivo Preclinical Studies: - BDL Mouse Model - Pharmacokinetics in_vitro->in_vivo efficacy Demonstration of Anti-fibrotic Efficacy in_vivo->efficacy differentiation Pharmacologically Differentiated Profile: Tissue Selectivity in_vivo->differentiation clinical_dev Further Evaluation in Humans Warranted efficacy->clinical_dev differentiation->clinical_dev

Caption: Logical progression of this compound's preclinical development.

Conclusion and Future Directions

This compound is a promising, pharmacologically differentiated FXR agonist with demonstrated anti-fibrotic efficacy in preclinical models of liver injury.[1][2][5] Its non-bile acid structure and tissue-selective activation profile may translate to an improved safety and tolerability profile in clinical settings, addressing some of the limitations of earlier FXR agonists.[1][2][5] The data presented in this guide underscore the potential of this compound as a therapeutic candidate for NASH and other fibrotic liver diseases. Further evaluation in human clinical trials is warranted to validate these preclinical findings and to fully characterize its safety and efficacy.[1][2][5]

References

Technical Guide: Preclinical Profile of BMS-986278, a Lysophosphatidic Acid Receptor 1 (LPA₁) Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Investigational Compound: The initial request specified preclinical data for BMS-986339. Publicly available scientific literature identifies this compound as a non-bile acid Farnesoid X Receptor (FXR) agonist investigated for nonalcoholic steatohepatitis (NASH). However, the detailed requirements of the request, including in-depth signaling pathways and experimental workflows, align more closely with the mechanism of action for lysophosphatidic acid receptor 1 (LPA₁) antagonists developed by Bristol Myers Squibb for the treatment of pulmonary fibrosis. It is presumed that the intended compound of interest was from this latter program. This guide will therefore focus on the preclinical data for BMS-986278 , a next-generation, clinical-stage LPA₁ antagonist for which robust preclinical data is available.

Introduction and Mechanism of Action

BMS-986278 is an orally bioavailable, potent, and selective small molecule antagonist of the lysophosphatidic acid receptor 1 (LPA₁).[1][2] The bioactive lipid, lysophosphatidic acid (LPA), and its receptor LPA₁ are strongly implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[3] The LPA-LPA₁ signaling axis is a core pathway in fibrosis, mediating multiple pro-fibrotic cellular responses including fibroblast migration, proliferation, and differentiation into myofibroblasts, as well as promoting epithelial cell apoptosis.[4][5]

BMS-986278 exerts its therapeutic effect by competitively binding to the LPA₁ receptor, thereby blocking the downstream signaling cascades initiated by LPA. It is a complete antagonist of LPA₁-mediated signaling through Gi, Gq, G₁₂, and β-arrestin pathways.[3][6] This comprehensive blockade of LPA₁ signaling is designed to inhibit the runaway wound-healing responses that drive the progressive nature of pulmonary fibrosis.[7]

Signaling Pathway Diagram

The following diagram illustrates the central role of the LPA-LPA₁ axis in fibrosis and the mechanism of inhibition by BMS-986278.

LPA1_Signaling_Pathway LPA₁ Signaling Pathway in Fibrosis and Inhibition by BMS-986278 cluster_membrane Cell Membrane cluster_gproteins G-Protein Coupling cluster_downstream Downstream Effectors cluster_cellular Cellular Responses LPA LPA LPA1 LPA₁ Receptor LPA->LPA1 Binds Gi Gαi LPA1->Gi Activates Gq Gαq LPA1->Gq Activates G1213 Gα12/13 LPA1->G1213 Activates BMS986278 BMS-986278 BMS986278->LPA1 Inhibits Ras Ras/MAPK Gi->Ras PLC PLC Gq->PLC Rho Rho/ROCK G1213->Rho Migration Fibroblast Migration & Proliferation PLC->Migration Apoptosis Epithelial Apoptosis PLC->Apoptosis Rho->Migration Rho->Apoptosis Ras->Migration Ras->Apoptosis ECM ECM Deposition (Fibrosis) Migration->ECM Apoptosis->ECM

LPA₁ signaling cascade and point of antagonism by BMS-986278.

Quantitative Preclinical Data

The preclinical development of BMS-986278 focused on optimizing potency, selectivity, and safety to overcome liabilities of earlier-generation compounds.[8]

Table 1: In Vitro Potency and Selectivity Profile
ParameterSpecies/SystemValueReference(s)
LPA₁ Binding Affinity (Kb) Human6.9 nM[1][9]
BSEP Inhibition (IC₅₀) In Vitro Transporter Assay> 50 µM (>100 µM)[8][9]
MDR3 Inhibition (IC₅₀) In Vitro Transporter Assay> 100 µM[8]
OATP1B1 Inhibition (IC₅₀) In Vitro Transporter Assay35.5 µM[3][9]
CYP Inhibition (IC₅₀) In Vitro Panel> 40 µM[9]
PXR Activation (EC₅₀) In Vitro Assay> 50 µM[9]
Table 2: In Vivo Efficacy in Rat Bleomycin Model
Dose (Oral, b.i.d.)Endpoint% Inhibition vs. VehicleReference(s)
3 mg/kgPicrosirius Red Staining48%[9]
10 mg/kgPicrosirius Red Staining56%[9]
30 mg/kgPicrosirius Red Staining41%[9]
Table 3: Preclinical Pharmacokinetics Profile
SpeciesOral Bioavailability (%)Clearance (mL/min/kg)Reference(s)
Mouse 70%37[3][9]
Rat 100%15[3][9]
Monkey 79%2.0[3][9]

Experimental Protocols

The primary in vivo model used to establish the anti-fibrotic efficacy of BMS-986278 was the bleomycin-induced pulmonary fibrosis model in rodents.[8][9]

Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To assess the anti-fibrotic efficacy of a test compound in a model of chemically-induced lung injury and fibrosis that shares pathological features with human IPF.

Methodology:

  • Animal Model: Male Sprague Dawley rats or various mouse strains are commonly used.[10][11]

  • Disease Induction: On Day 0, animals are anesthetized. A single intratracheal (i.t.) instillation of bleomycin (e.g., 2-5 mg/kg for rats) is administered to induce lung injury.[10][12] Control animals receive an equal volume of sterile saline.

  • Treatment Period: Treatment with the investigational compound or vehicle is typically initiated after the acute inflammatory phase has subsided, often starting around Day 7 post-bleomycin administration.[11] BMS-986278 was administered orally twice daily (b.i.d.).[9]

  • Study Termination: Animals are euthanized at a predetermined endpoint, commonly between Day 21 and Day 28, when fibrosis is well-established.[11][12]

  • Endpoint Analysis:

    • Histopathology: Lungs are harvested, fixed, and sectioned. Fibrosis is assessed by staining with Masson's Trichrome or Picrosirius Red to visualize collagen deposition.[9][12] The extent of fibrosis is often quantified using a semi-quantitative method like the Ashcroft score.[11]

    • Collagen Quantification: The total lung collagen content is measured biochemically using a hydroxyproline assay on lung homogenates.[11]

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell counts (e.g., neutrophils, macrophages) and levels of pro-fibrotic mediators.[11]

Experimental Workflow Diagram

Bleomycin_Workflow Workflow: Bleomycin-Induced Fibrosis Model for Efficacy Testing Day0 Day 0: Disease Induction Day1_6 Days 1-6: Acute Inflammation Day0->Day1_6 Single i.t. Bleomycin Administration Day7 Day 7: Initiate Dosing Day1_6->Day7 Day7_20 Days 7-20: Chronic Dosing Period (BMS-986278 or Vehicle) Day7->Day7_20 Day21 Day 21: Study Termination & Sample Collection Day7_20->Day21 Analysis Endpoint Analysis: - Histopathology (PSR) - Hydroxyproline Assay - BALF Cytology Day21->Analysis

Typical workflow for a 21-day rodent bleomycin-induced lung fibrosis study.

Summary and Conclusion

The preclinical data package for BMS-986278 demonstrates that it is a potent and selective LPA₁ antagonist. It effectively blocks the LPA₁ signaling pathway, which is central to the progression of fibrosis. In vitro, it shows high affinity for the target receptor with a significantly improved safety profile over first-generation inhibitors, particularly concerning the negligible inhibition of bile salt transporters associated with hepatobiliary toxicity.[9][13] In vivo, BMS-986278 demonstrated robust, dose-dependent anti-fibrotic activity in the well-established bleomycin-induced lung fibrosis model.[9] Combined with an excellent cross-species pharmacokinetic profile, these data provided a strong rationale for advancing BMS-986278 into clinical development for idiopathic pulmonary fibrosis and other progressive fibrotic lung diseases.[1]

References

The Discovery and Synthesis of BMS-986339: A Novel FXR Agonist for NASH

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

BMS-986339 is a potent, orally active, non-bile acid farnesoid X receptor (FXR) agonist that has been developed by Bristol-Myers Squibb for the potential treatment of nonalcoholic steatohepatitis (NASH). This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, with a focus on the experimental details and quantitative data that are critical for researchers in the field of drug discovery and development.

Discovery and Rationale

The farnesoid X receptor is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.[1] Agonism of FXR has emerged as a promising therapeutic strategy for NASH, a chronic liver disease characterized by fat accumulation, inflammation, and fibrosis. While other FXR agonists have been investigated, some have been associated with side effects such as pruritus and elevated low-density lipoprotein (LDL) cholesterol.[2][3]

The discovery of this compound, also known as compound 32 in the primary scientific literature, was guided by a strategy to identify a pharmacologically differentiated FXR agonist with a potentially improved safety profile.[2][4] The design of this compound was initiated from the co-crystal structure of the FXR ligand-binding domain with the non-steroidal agonist fexaramine. Researchers aimed to create a molecule with a distinct profile compared to a previously reported agonist, BMS-986318.[2] A key finding was that this compound exhibits a context-dependent and tissue-selective activation of FXR, with a more pronounced effect in the ileum compared to the liver.[2][5] This differential activity was hypothesized to contribute to a favorable therapeutic window.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of a complex molecular architecture. The key steps are outlined in the scientific literature and are summarized below for informational purposes.[5]

Synthetic Scheme Overview

The synthesis of this compound is an eight-step process starting from a commercially available monoester. The detailed experimental procedures, including reagent quantities and reaction conditions, are available in the supporting information of the primary publication.[5] The synthesis involves key transformations such as amide bond formation, cyclization to form the oxadiazole ring, and a final coupling reaction to assemble the core structure.

Mechanism of Action and Signaling Pathway

This compound functions as a potent agonist of the farnesoid X receptor. Upon binding to FXR, the receptor forms a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[1]

Two key target genes in the FXR signaling pathway are the small heterodimer partner (SHP) in the liver and fibroblast growth factor 15 (FGF15) in the intestine (the human ortholog is FGF19).[1] The induction of SHP in hepatocytes leads to the repression of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol.[1] In the intestine, the induction of FGF15/19 results in the secretion of this hormone, which then travels to the liver and signals through the FGF receptor 4 (FGFR4) to further suppress bile acid synthesis.[5] this compound has been shown to preferentially induce FGF15 in the ileum over the liver, a key aspect of its differentiated profile.[5]

FXR_Signaling_Pathway FXR Signaling Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte BMS986339_intestine This compound FXR_RXR_intestine FXR/RXR Heterodimer BMS986339_intestine->FXR_RXR_intestine activates FGF15_Gene FGF15 Gene (FXRE) FXR_RXR_intestine->FGF15_Gene binds to FGF15 FGF15 (Hormone) FGF15_Gene->FGF15 induces transcription FGF15_receptor FGFR4 FGF15->FGF15_receptor activates FGF15->FGF15_receptor travels to liver via circulation BMS986339_liver This compound FXR_RXR_liver FXR/RXR Heterodimer BMS986339_liver->FXR_RXR_liver activates SHP_Gene SHP Gene (FXRE) FXR_RXR_liver->SHP_Gene binds to SHP SHP SHP_Gene->SHP induces transcription CYP7A1_Gene CYP7A1 Gene SHP->CYP7A1_Gene represses Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1_Gene->Bile_Acid_Synthesis drives FGF15_receptor->CYP7A1_Gene represses

FXR Signaling Pathway

Quantitative Data

The preclinical evaluation of this compound generated a substantial amount of quantitative data to characterize its potency, selectivity, pharmacokinetics, and efficacy. This data is summarized in the tables below.

Table 1: In Vitro Activity of this compound
AssayCell LineEndpointThis compound EC50 (nM)
hFXR/Gal4 Luciferase Reporter-Potency2
Human FXR SRC-1 Recruitment-Potency5
BSEP Luciferase ReporterHuh-7Potency13
FGF19 SecretionHuman HepatocytesPotency1

Data extracted from Nara, S. J., et al. (2022). J Med Chem.

Table 2: In Vitro Off-Target and Transporter Inhibition
Target/TransporterIC50 (µM)
OATP1B31.44
BSEP1.5
hUGT1A14.85

Data from MedchemExpress, referencing Nara, S. J., et al. (2022). J Med Chem.[6]

Table 3: Pharmacokinetic Properties of this compound in Preclinical Species
SpeciesDose (mg/kg)RouteClearance (mL/min/kg)Half-life (h)
Mouse1IV125.4
Mouse5PO-7.3
Rat1IV5.67.9
Rat5PO-9.1

Data extracted from Nara, S. J., et al. (2022). J Med Chem.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings. The following sections provide an overview of the protocols used in the preclinical evaluation of this compound.

Transient Human FXR/Gal4-Luciferase Reporter Assay

This assay was used to determine the potency of this compound in activating the human FXR. The methodology involves the co-transfection of cells with a plasmid encoding a fusion protein of the Gal4 DNA-binding domain and the FXR ligand-binding domain, along with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence. The cells are then treated with varying concentrations of the test compound. The activation of FXR leads to the expression of luciferase, which is quantified by measuring luminescence.

Human FXR SRC-1 Recruitment Assay

This assay measures the ability of a compound to promote the interaction between FXR and the steroid receptor coactivator-1 (SRC-1). This interaction is a key step in the transcriptional activation of target genes. The assay is typically performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Bile Duct Ligation (BDL) Mouse Model of Liver Fibrosis

To evaluate the in vivo efficacy of this compound, a bile duct ligation (BDL) model in mice was utilized. This model induces cholestatic liver injury and fibrosis. The common bile duct is surgically ligated, leading to the accumulation of bile acids and subsequent liver damage. Animals are then treated with this compound or a vehicle control. The efficacy is assessed by measuring markers of liver injury, fibrosis (e.g., collagen deposition, hydroxyproline content), and the expression of FXR target genes in the liver and ileum.[6]

BDL_Workflow Bile Duct Ligation (BDL) Efficacy Study Workflow cluster_analysis Endpoints Start Start: C57BL/6 Mice Surgery Surgical Procedure: Bile Duct Ligation Start->Surgery Recovery Post-operative Recovery Surgery->Recovery Treatment Treatment Initiation: This compound or Vehicle (Oral Gavage) Recovery->Treatment Monitoring Daily Monitoring: Animal Health Treatment->Monitoring Termination Study Termination (e.g., Day 10) Monitoring->Termination Sample_Collection Sample Collection: Blood, Liver, Ileum Termination->Sample_Collection Analysis Analysis Sample_Collection->Analysis Biochemistry Serum Biochemistry (ALT, AST, ALP) Analysis->Biochemistry Histology Liver Histology (H&E, Sirius Red) Analysis->Histology Gene_Expression Gene Expression Analysis (qPCR: SHP, FGF15, Collagen) Analysis->Gene_Expression Fibrosis_Markers Hydroxyproline Assay Analysis->Fibrosis_Markers

BDL Efficacy Study Workflow

Conclusion

This compound is a novel, potent, and orally bioavailable FXR agonist with a differentiated pharmacological profile characterized by tissue-selective activation.[2][4] The preclinical data demonstrate its potential to engage FXR and ameliorate liver fibrosis in a relevant animal model. The detailed synthetic route and experimental protocols provided herein serve as a valuable resource for researchers working on the development of new therapeutics for NASH and other metabolic diseases. Further clinical investigation is required to establish the safety and efficacy of this compound in humans.

References

Navigating the Future of Primary Biliary Cholangitis Treatment: A Technical Deep Dive into the Farnesoid X Receptor Agonist BMS-986339

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the investigational farnesoid X receptor (FXR) agonist, BMS-986339, and its potential application in the treatment of primary biliary cholangitis (PBC). While clinical trial data for this compound in PBC is not yet publicly available, this document will explore its mechanism of action, summarize relevant preclinical data, and provide context through the landscape of other FXR agonists that have been studied in this indication.

Primary biliary cholangitis is a chronic autoimmune liver disease characterized by the progressive destruction of small bile ducts, leading to cholestasis, fibrosis, and eventual liver failure. Farnesoid X receptor has emerged as a key regulator of bile acid homeostasis, making it a promising therapeutic target for cholestatic liver diseases like PBC.[1][2][3]

The Core Mechanism: FXR Agonism in Cholestasis

This compound is a potent, orally active, non-bile acid agonist of the farnesoid X receptor.[4] The therapeutic rationale for using FXR agonists in PBC is centered on their ability to regulate the synthesis and transport of bile acids, which are cytotoxic at high concentrations.[1][2]

Activation of FXR in the liver and intestine initiates a cascade of events aimed at protecting hepatocytes from bile acid-induced injury. In the liver, FXR activation transcriptionally induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4 alpha (HNF4α). This cascade leads to the downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[5]

Simultaneously, FXR activation upregulates the expression of the bile salt export pump (BSEP), a key transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.[3] In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19; Fgf15 in mice), which then travels to the liver via the portal circulation.[5] FGF19 binds to its receptor, FGFR4, on hepatocytes, further suppressing CYP7A1 expression.[5] This dual-pronged mechanism in the liver and gut effectively reduces the overall bile acid pool and alleviates cholestasis.

FXR_Signaling_Pathway cluster_liver Hepatocyte cluster_intestine Enterocyte BMS-986339_L This compound FXR_L FXR BMS-986339_L->FXR_L activates SHP SHP FXR_L->SHP induces BSEP BSEP FXR_L->BSEP induces CYP7A1 CYP7A1 SHP->CYP7A1 inhibits Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis Bile Acid Efflux Bile Acid Efflux BSEP->Bile Acid Efflux FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds FGFR4->CYP7A1 inhibits BMS-986339_I This compound FXR_I FXR BMS-986339_I->FXR_I activates FGF19_I FGF19 FXR_I->FGF19_I induces FGF19_I->FGF19 Portal Circulation

FXR Signaling Pathway Activation by this compound

Preclinical Profile of this compound

While specific preclinical studies of this compound in PBC models are not extensively published, data from other relevant models of cholestasis and fibrosis, along with in vitro experiments, provide valuable insights into its pharmacological activity.

In Vitro Activity

This compound is a potent activator of the farnesoid X receptor. In vitro studies have demonstrated its ability to modulate the expression of FXR target genes.

ParameterCell LineActivityReference
BSEP gene expressionHuh-7 cellsReduction in activation[4]
FGF19 gene expressionHepatocytesReduction in activation[4]
OATP1B3 transporter inhibition-IC50: 1.44 µM[4]
BSEP transporter inhibition-IC50: 1.5 µM[4]
hUGT1A1 inhibition-IC50: 4.85 µM[4]
In Vivo Activity

Preclinical in vivo studies have been conducted primarily in the context of nonalcoholic steatohepatitis (NASH) and cholestasis induced by bile duct ligation (BDL) in mice, a model that shares pathophysiological features with PBC.

Animal ModelDosingKey FindingsReference
Bile Duct Ligation (BDL) Mouse Model10 mg/kg, p.o., once daily for 9 days- Induced Fgf15 production- Demonstrated antifibrotic efficacy- Decreased hydroxyproline to total protein ratio- Decreased collagen levels[4]
Mice and Rats5 mg/kg p.o. or 1 mg/kg i.v.- Low clearance- Long elimination half-life[4]
In vivo gene expression0.3, 1, 3, and 10 mg/kg, once daily for 9 days- Induced Fgf15 and SHP gene expression in the ileum[4]

The Clinical Landscape of FXR Agonists in Primary Biliary Cholangitis

To understand the potential clinical development path for this compound in PBC, it is instructive to review the clinical trial data of other FXR agonists that have been investigated for this indication.

Obeticholic acid (OCA) is the first-in-class FXR agonist to have received regulatory approval for the treatment of PBC in patients with an inadequate response to or who are intolerant of ursodeoxycholic acid (UDCA).[6] Clinical trials with OCA demonstrated significant improvements in biochemical markers of cholestasis, such as alkaline phosphatase (ALP) and bilirubin.[7] However, a dose-dependent increase in pruritus has been a notable side effect.[1][2]

Other non-steroidal FXR agonists, such as cilofexor and tropifexor, have also been evaluated in clinical trials for PBC.[6][8] Phase 2 studies with these agents showed promising reductions in serum ALP and other liver enzymes.[8] For instance, in a phase 2 trial, cilofexor led to significant reductions in serum ALP, gamma-glutamyltransferase (GGT), and primary bile acids compared to placebo.[8] However, similar to OCA, pruritus remains a common adverse event with these second-generation FXR agonists.[1][2]

The clinical development of ASC42, another novel non-steroidal, selective FXR agonist, has shown promising results in a Phase I trial, with a significant increase in the FXR target engagement biomarker FGF19 and no reported pruritus at the tested dose.[9]

Hypothetical Clinical Trial Design for this compound in PBC

Based on the precedents set by other FXR agonists, a Phase 2 clinical trial for this compound in PBC would likely follow a randomized, double-blind, placebo-controlled design.

Clinical_Trial_Workflow Screening Patient Screening (PBC with inadequate response to UDCA) Randomization Randomization Screening->Randomization Placebo Placebo + UDCA Randomization->Placebo BMS_Low This compound (Low Dose) + UDCA Randomization->BMS_Low BMS_High This compound (High Dose) + UDCA Randomization->BMS_High Treatment Treatment Period (e.g., 12 weeks) Placebo->Treatment BMS_Low->Treatment BMS_High->Treatment Endpoint Primary Endpoint Assessment (e.g., Change in ALP) Treatment->Endpoint Safety Safety & Tolerability Monitoring Treatment->Safety

Hypothetical Phase 2 Clinical Trial Workflow

Primary Endpoint: The primary efficacy endpoint would likely be the change from baseline in serum alkaline phosphatase levels after a defined treatment period (e.g., 12 or 24 weeks).

Secondary Endpoints: These would likely include the proportion of patients achieving a composite biochemical response (e.g., ALP <1.67 x ULN, ≥15% decrease in ALP, and total bilirubin ≤ ULN), changes in other liver enzymes (GGT, ALT, AST), changes in markers of bile acid synthesis, and assessment of pruritus using a validated scale.

Safety and Tolerability: Close monitoring of adverse events, with a particular focus on pruritus and lipid profiles, would be a critical component of the trial.

Future Directions and Conclusion

This compound, with its potent FXR agonism and favorable preclinical profile in models of cholestasis and fibrosis, represents a promising candidate for the treatment of primary biliary cholangitis. The key challenge for the clinical development of any new FXR agonist in PBC will be to demonstrate a favorable efficacy and safety profile, particularly with regard to the incidence and severity of pruritus. Future clinical trials will be essential to determine the therapeutic potential of this compound in this patient population. The insights gained from the development of other FXR agonists will be invaluable in designing and interpreting these future studies. This technical guide provides a foundational understanding for the ongoing research and development efforts in this important area of unmet medical need.

References

Investigating the Anti-Fibrotic Effects of BMS-986339: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and often fatal class of chronic conditions with limited therapeutic options. BMS-986339 is an investigational, orally active, and potent Farnesoid X Receptor (FXR) agonist under development for the treatment of fibrotic conditions such as nonalcoholic steatohepatitis (NASH).[1][2][3] This technical guide provides an in-depth overview of the anti-fibrotic effects of this compound, its mechanism of action, and the experimental methodologies used to characterize its efficacy.

Core Mechanism of Action: FXR Agonism

This compound functions as a non-bile acid agonist of the Farnesoid X Receptor, a nuclear receptor that is a master regulator of bile acid, lipid, and glucose homeostasis.[2][3] Activation of FXR in the intestines upregulates the expression of Fibroblast Growth Factor 19 (FGF19, or its mouse ortholog Fgf15), which then signals through the hepatic FGF receptor 4 (FGFR4) to inhibit bile acid synthesis.[2] In the liver, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for bile acid efflux from hepatocytes.[2] Through these mechanisms, this compound is believed to exert its anti-fibrotic effects by reducing the cellular toxicity associated with high levels of bile acids and modulating metabolic pathways that contribute to fibrosis.

Signaling Pathway

The anti-fibrotic activity of this compound is mediated through the FXR signaling pathway. Upon binding, this compound activates FXR, leading to a cascade of downstream events that collectively reduce the fibrotic burden.

BMS-986339_FXR_Signaling cluster_Intestine Intestinal Enterocyte cluster_Hepatocyte Hepatocyte cluster_Systemic Systemic Effects BMS_I This compound FXR_I FXR BMS_I->FXR_I Agonism FGF15 FGF15/19 Upregulation FXR_I->FGF15 FGF15_circ Circulating FGF15/19 FGF15->FGF15_circ BMS_H This compound FXR_H FXR BMS_H->FXR_H Agonism SHP SHP Upregulation FXR_H->SHP BSEP BSEP Upregulation FXR_H->BSEP CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibition BileAcidEfflux Bile Acid Efflux BSEP->BileAcidEfflux AntiFibrotic Anti-Fibrotic Effects (Reduced Collagen) CYP7A1->AntiFibrotic Reduced Synthesis Contributes to BileAcidEfflux->AntiFibrotic FGFR4 FGFR4 FGF15_circ->FGFR4 Activation FGFR4->CYP7A1 Inhibition

Caption: FXR signaling pathway activated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the anti-fibrotic effects and pharmacological properties of this compound.

Table 1: In Vitro Activity
AssayCell LineEndpointResultReference
BSEP Gene ExpressionHuh-7 cellsGene ActivationReduction observed[1]
FGF19 Gene ExpressionHepatocytesGene ActivationReduction observed[1]
OATP1B3 Inhibition-IC501.44 µM[1]
BSEP Inhibition-IC501.5 µM[1]
hUGT1A1 Inhibition-IC504.85 µM[1]
Table 2: In Vivo Efficacy in Bile Duct Ligation (BDL) Mouse Model
DosageDurationKey FindingsReference
10 mg/kg, p.o., once daily9 daysInduced Fgf15 production[1]
0.3, 1, 3, and 10 mg/kg, p.o., once daily9 daysInduced Fgf15 and SHP gene expression in the ileum[1]
0.3, 1, 3, and 10 mg/kg, p.o., once daily9 daysDecreased the ratio of hydroxyproline to total protein content[1]
0.3, 1, 3, and 10 mg/kg, p.o., once daily9 daysDecreased collagen levels[1]
Table 3: Pharmacokinetic Profile in Mice and Rats
SpeciesAdministrationDoseKey ParametersReference
Micep.o. or i.v.5 mg/kg or 1 mg/kgLow clearance, long elimination half-life[1]
Ratsp.o. or i.v.5 mg/kg or 1 mg/kgLow clearance, long elimination half-life[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Bile Duct Ligation (BDL) Mouse Model of Liver Fibrosis

This surgical model is a standard method to induce cholestatic liver injury and fibrosis.

BDL_Workflow cluster_Analysis Endpoint Analysis start C57BL/6 Mice surgery Bile Duct Ligation Surgery start->surgery treatment Daily Oral Gavage with This compound or Vehicle surgery->treatment duration 9-Day Treatment Period treatment->duration endpoint Euthanasia and Tissue Collection duration->endpoint gene_expression Gene Expression Analysis (Fgf15, SHP) endpoint->gene_expression hydroxyproline Hydroxyproline Assay (Collagen Content) endpoint->hydroxyproline

Caption: Experimental workflow for the BDL mouse model.

Protocol:

  • Animal Model: Male C57BL/6 mice are utilized.

  • Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the common bile duct. The bile duct is then ligated at two points and transected between the ligatures. Sham-operated animals undergo a similar procedure without bile duct ligation.

  • Treatment: Following surgery, mice are randomly assigned to treatment groups. This compound is administered orally via gavage once daily at specified doses (e.g., 0.3, 1, 3, and 10 mg/kg) for a period of 9 days.[1] A vehicle control group receives the vehicle solution.

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized. Liver and ileum tissues are collected for analysis.

    • Gene Expression: RNA is extracted from tissues, and quantitative real-time PCR is performed to measure the expression levels of target genes such as Fgf15 and SHP (small heterodimer partner).[1]

    • Fibrosis Assessment: Liver tissue is analyzed for collagen content, often by measuring the hydroxyproline concentration, a key component of collagen.[1]

In Vitro Gene Expression Assays

These assays are used to determine the direct effect of this compound on the expression of FXR target genes in cultured cells.

Protocol:

  • Cell Culture: Human hepatoma cell lines (e.g., Huh-7) or primary human hepatocytes are cultured under standard conditions.[1]

  • Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control for a specified duration (e.g., 24 hours).[1]

  • RNA Extraction and qPCR: Following treatment, total RNA is isolated from the cells. The expression of target genes, such as BSEP and FGF19, is quantified using quantitative real-time PCR.[1]

Conclusion

This compound has demonstrated potent anti-fibrotic efficacy in preclinical models of liver fibrosis.[2][3] Its mechanism of action as an FXR agonist with a distinct tissue-selective profile suggests a potential for therapeutic benefit in fibrotic diseases like NASH.[2][3] The data presented in this guide, including in vitro activity and in vivo efficacy in the BDL mouse model, provide a strong rationale for its continued clinical development. Further investigation in human clinical trials is necessary to validate these preclinical findings and to fully characterize the safety and efficacy profile of this compound in patients with fibrotic diseases.[2][3]

References

BMS-986339: A Deep Dive into Target Engagement and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target engagement and binding affinity of BMS-986339, a novel, orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR). This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for professionals in drug development and related scientific fields.

Core Target Engagement: Farnesoid X Receptor (FXR)

This compound is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. Its mechanism of action involves binding to FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.

The interaction of this compound with FXR is characterized by hydrogen bond formation with key residues within the ligand-binding pocket, specifically His298 and Asn287. This binding initiates a conformational change in the receptor, leading to the recruitment of coactivators and subsequent regulation of gene expression.

Quantitative Analysis of Binding Affinity and Potency

The following tables summarize the in vitro potency and off-target activity of this compound, providing a clear comparison of its efficacy and selectivity.

Table 1: In Vitro Potency of this compound on Farnesoid X Receptor (FXR)

AssayCell LineTargetEC50 (nM)
hFXR-Gal4 AssayHuh-7Human FXR10
BSEP Reporter AssayHuh-7Human FXR>10,000
I-BABP Reporter AssayHuh-7Human FXR1,200

Data sourced from the primary publication on the discovery of this compound.

Table 2: Off-Target Activity of this compound

TargetAssay TypeIC50 (µM)
hERGPatch Clamp4.5
CYP2C8Inhibition8
CYP2C9Inhibition13.5
OATP1B3Transporter Inhibition1.44
BSEPTransporter Inhibition1.5
hUGT1A1Inhibition4.85

This data highlights the selectivity profile of this compound against various channels, enzymes, and transporters.[1]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams visualize the key signaling pathway and experimental workflows.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS986339 This compound FXR FXR BMS986339->FXR Binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates SHP SHP Target_Genes->SHP BSEP BSEP Target_Genes->BSEP FGF19 FGF19 Target_Genes->FGF19 Luciferase_Reporter_Assay_Workflow start Start: Plate Huh-7 cells transfect Co-transfect with FXR expression vector & Luciferase reporter plasmid start->transfect treat Treat cells with This compound transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (EC50) measure->analyze SRC1_Recruitment_Assay_Workflow start Start: Prepare Assay Plate add_reagents Add GST-tagged FXR-LBD, biotinylated SRC-1 peptide, and this compound start->add_reagents incubate Incubate to allow binding add_reagents->incubate add_detection Add Europium-labeled anti-GST Ab & Streptavidin-Allophycocyanin incubate->add_detection measure Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) add_detection->measure analyze Analyze Data (EC50) measure->analyze

References

BMS-986339: A Technical Overview for Primary Sclerosing Cholangitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to BMS-986339, a novel farnesoid X receptor (FXR) agonist, in the context of models relevant to primary sclerosing cholangitis (PSC). While primarily investigated for nonalcoholic steatohepatitis (NASH), its mechanism of action holds significant therapeutic potential for cholestatic liver diseases like PSC.

Core Mechanism of Action: FXR Agonism

This compound is an orally active, non-bile acid agonist of the farnesoid X receptor.[1][2][3][4] FXR is a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and inflammation.[5][6] In cholestatic diseases such as PSC, impaired bile flow leads to the accumulation of toxic bile acids, triggering inflammation and fibrosis.[2] By activating FXR, this compound is designed to protect against cholestasis-induced liver injury.[5]

The activation of FXR by this compound leads to the downstream regulation of key genes involved in bile acid synthesis and transport. One of the crucial targets is the induction of the fibroblast growth factor 15 (FGF15) in mice (FGF19 in humans), which in turn inhibits the synthesis of bile acids in hepatocytes.[1][2][3] This mechanism helps to reduce the overall bile acid pool and protect the liver from bile acid-induced toxicity.

Preclinical Efficacy in a Cholestatic Fibrosis Model

The primary publicly available preclinical data for this compound in a model relevant to PSC comes from studies utilizing the bile duct ligation (BDL) mouse model. The BDL model is a widely used experimental model that mimics obstructive cholestatic liver injury, a key feature of PSC.[1][7]

Quantitative Data from the Mouse Bile Duct Ligation (BDL) Model

The following tables summarize the key quantitative findings from the study by Nara et al. (2022) in the mouse BDL model.[1]

Table 1: Effect of this compound on Gene Expression in the Ileum of BDL Mice

Treatment GroupDose (mg/kg, p.o., once daily for 9 days)Fgf15 Gene Expression (Fold Change vs. Vehicle)SHP Gene Expression (Fold Change vs. Vehicle)
Vehicle-1.01.0
This compound0.3Similar induction to higher dosesSimilar induction to higher doses
This compound1Similar induction to higher dosesSimilar induction to higher doses
This compound3Similar induction to higher dosesSimilar induction to higher doses
This compound10Significant InductionSignificant Induction

Note: The source states that all doses induced Fgf15 and SHP gene expression to a similar extent, with the 10 mg/kg dose highlighted for its antifibrotic efficacy.[1]

Table 2: Antifibrotic Efficacy of this compound in the Liver of BDL Mice

Treatment GroupDose (mg/kg, p.o., once daily for 9 days)Hydroxyproline/Total Protein Ratio (vs. Vehicle)Collagen Levels (vs. Vehicle)
Vehicle-BaselineBaseline
This compound10DecreasedDecreased

Table 3: In Vitro Activity of this compound

AssayCell LineParameterValue
BSEP Gene ExpressionHuh-7 cellsIC504.5 µM
OATP1B3 Inhibition-IC501.44 µM
BSEP Inhibition-IC501.5 µM
hUGT1A1 Inhibition-IC504.85 µM

Experimental Protocols

Bile Duct Ligation (BDL) Mouse Model of Cholestatic Fibrosis

This protocol is based on the methodology described for evaluating the antifibrotic efficacy of this compound.[1]

Objective: To induce cholestatic liver injury and fibrosis in mice to evaluate the therapeutic efficacy of a test compound.

Animal Model: Male C57BL/6 mice are commonly used for this procedure.

Procedure:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave the abdominal area and disinfect the surgical site.

  • Incision: Make a midline laparotomy incision to expose the abdominal cavity.

  • Bile Duct Identification: Gently retract the liver to locate the common bile duct.

  • Ligation: Ligate the common bile duct in two places with a surgical suture and transect the duct between the two ligations.

  • Closure: Close the abdominal wall and skin with sutures.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

  • Compound Administration: Begin daily oral administration of this compound (at doses of 0.3, 1, 3, and 10 mg/kg) or vehicle.[1]

  • Study Duration: Continue the treatment for a predefined period, in this case, 9 days.[1]

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect blood and liver tissue for analysis of fibrosis markers (e.g., hydroxyproline content, collagen levels) and gene expression.[1]

Signaling Pathways and Experimental Workflows

FXR Signaling Pathway in Hepatocytes

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR Binds & Activates FXR_RXR_Complex FXR-RXR Complex FXR->FXR_RXR_Complex Heterodimerizes with RXR RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (FXRE) FXR_RXR_Complex->FXRE Binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP Upregulates BSEP BSEP (Bile Salt Export Pump) FXRE->BSEP Upregulates CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits

Caption: FXR activation by this compound in hepatocytes.

Experimental Workflow for the BDL Mouse Model Study

BDL_Workflow start Start: C57BL/6 Mice surgery Bile Duct Ligation Surgery start->surgery recovery Post-operative Recovery surgery->recovery grouping Randomization into Treatment Groups recovery->grouping treatment Daily Oral Gavage for 9 Days (Vehicle or this compound) grouping->treatment termination Euthanasia and Sample Collection treatment->termination analysis Analysis of Liver Fibrosis and Gene Expression termination->analysis end End: Data Interpretation analysis->end

Caption: Workflow of the preclinical BDL model experiment.

Future Directions and Considerations

The promising anti-fibrotic effects of this compound in the BDL model suggest its potential as a therapeutic agent for PSC. However, further research is warranted to fully elucidate its efficacy and safety profile in the context of this specific disease.

  • Evaluation in other PSC Models: While the BDL model is informative, other preclinical models that recapitulate different aspects of PSC, such as the Mdr2 knockout mouse or models of immune-mediated cholangitis, would provide a more comprehensive understanding of the therapeutic potential of this compound.

  • Long-term Efficacy and Safety: Chronic dosing studies are necessary to evaluate the long-term efficacy and safety of this compound.

  • Combination Therapies: Investigating this compound in combination with other therapeutic agents, such as immunomodulators, could offer synergistic benefits for the treatment of PSC.

This technical guide summarizes the currently available public information on this compound for models relevant to PSC. As more data becomes available, this document will be updated to provide the most current and comprehensive overview for the research community.

References

An In-depth Technical Guide to BMS-986339: A Novel Farnesoid X Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986339 is a potent and orally active non-bile acid agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Developed by Bristol Myers Squibb, this compound has garnered significant interest for its potential therapeutic applications in metabolic and fibrotic liver diseases, particularly nonalcoholic steatohepatitis (NASH).[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

Chemical Structure:

A 2D representation of the chemical structure of this compound is provided below.

this compound Chemical Structure

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₅H₄₁F₄N₃O₄[3]
Molecular Weight 643.71 g/mol [3]
CAS Number 2477873-64-4[3]
SMILES CC(C)(O)c1ccc(cc1)c1cc(N(C[C@]23CC--INVALID-LINK--(CC3)C)C(=O)[C@@H]2C--INVALID-LINK--(C2)C(F)(F)F)ccc1-c1noc(c1)C(F)(F)C[3]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by activating FXR, a nuclear receptor primarily expressed in the liver and intestines.[1][4] Upon binding to this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

The activation of FXR by this compound initiates a cascade of downstream signaling events that play a crucial role in maintaining metabolic homeostasis. A key aspect of this pathway is the induction of the small heterodimer partner (SHP) in the liver and fibroblast growth factor 15 (FGF15) in the intestine (the human ortholog is FGF19).[1][4]

  • SHP Induction: In the liver, the FXR/RXR complex induces the expression of SHP. SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1), a key transcriptional activator of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This leads to a reduction in bile acid production.

  • FGF15/19 Induction: In the intestine, FXR activation upregulates the expression and secretion of FGF15/19. FGF15/19 then travels to the liver via the portal circulation and binds to its receptor, fibroblast growth factor receptor 4 (FGFR4), in a complex with β-Klotho. This binding activates a signaling cascade that also results in the repression of CYP7A1 expression, further contributing to the feedback inhibition of bile acid synthesis.[1]

This compound has been shown to preferentially induce FGF15 in the ileum compared to the liver, suggesting a degree of tissue-selective activity.[1]

Signaling Pathway Diagram

FXR_Signaling_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte BMS986339_intestine This compound FXR_RXR_intestine FXR/RXR BMS986339_intestine->FXR_RXR_intestine Binds FGF15 FGF15 FXR_RXR_intestine->FGF15 Induces Transcription FGF15_circulating FGF15 (circulating) FGF15->FGF15_circulating Secreted BMS986339_liver This compound FXR_RXR_liver FXR/RXR BMS986339_liver->FXR_RXR_liver Binds SHP SHP FXR_RXR_liver->SHP Induces Transcription LRH1 LRH-1 SHP->LRH1 Inhibits CYP7A1 CYP7A1 LRH1->CYP7A1 Activates Bile_Acid Bile Acid Synthesis CYP7A1->Bile_Acid Catalyzes FGFR4_bKlotho FGFR4/β-Klotho FGFR4_bKlotho->CYP7A1 Represses FGF15_circulating->FGFR4_bKlotho Binds

Caption: FXR signaling pathway activated by this compound in the intestine and liver.

Pharmacological Data

In Vitro Activity

The in vitro activity of this compound has been characterized in various cell-based assays.

AssayCell LineEndpointResult (EC₅₀/IC₅₀)Reference
hFXR/Gal4-luciferase Reporter Assay-EC₅₀0.004 µM[1]
hFXR SRC-1 Recruitment Assay-EC₅₀0.012 µM[1]
BSEP Gene ExpressionHuh-7 cells-Reduced activation[3]
FGF19 SecretionPrimary human hepatocytes-Induced[1]
hERG Channel Inhibition-IC₅₀4.5 µM[3]
OATP1B3 Transporter Inhibition-IC₅₀1.44 µM[3]
BSEP Transporter Inhibition-IC₅₀1.5 µM[3]
hUGT1A1 Inhibition-IC₅₀4.85 µM[3]
In Vivo Activity & Pharmacokinetics

This compound has demonstrated efficacy in preclinical animal models, notably the mouse bile duct ligation (BDL) model, where it showed antifibrotic effects.[3]

SpeciesDosingKey FindingsReference
Mouse (BDL model)10 mg/kg, p.o., once daily for 9 daysInduced Fgf15 production, showed antifibrotic efficacy.[3]
Mouse1 mg/kg i.v. / 5 mg/kg p.o.Low clearance, long elimination half-life.[3]
Rat1 mg/kg i.v. / 5 mg/kg p.o.Low clearance, long elimination half-life.[3]

Experimental Protocols

Transient Human FXR/Gal4-Luciferase Reporter Assay

Objective: To determine the in vitro potency of this compound in activating the human farnesoid X receptor.

Methodology:

  • HEK293T cells are transiently co-transfected with a Gal4-hFXR-LBD expression vector and a luciferase reporter vector containing Gal4 upstream activating sequences.

  • Following transfection, cells are treated with varying concentrations of this compound or a vehicle control.

  • After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data are normalized to the vehicle control, and the EC₅₀ value is calculated from the dose-response curve.

Human FXR SRC-1 Recruitment Assay

Objective: To assess the ability of this compound to promote the interaction between the human FXR ligand-binding domain (LBD) and the steroid receptor coactivator-1 (SRC-1) peptide.

Methodology:

  • A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed.

  • The assay mixture contains a GST-tagged hFXR-LBD and a biotinylated SRC-1 peptide, along with europium-labeled anti-GST antibody and streptavidin-allophycocyanin.

  • This compound at various concentrations is added to the mixture.

  • Binding of the agonist to the hFXR-LBD induces a conformational change that promotes the recruitment of the SRC-1 peptide, bringing the europium donor and allophycocyanin acceptor into close proximity, resulting in a FRET signal.

  • The FRET signal is measured, and the EC₅₀ value is determined from the dose-response curve.

Mouse Bile Duct Ligation (BDL) Model

Objective: To evaluate the in vivo antifibrotic efficacy of this compound.

Methodology:

  • Male C57BL/6 mice undergo a surgical procedure to ligate the common bile duct, inducing cholestatic liver injury and fibrosis. A sham-operated group serves as a control.

  • Following surgery, mice are treated daily with this compound (e.g., 10 mg/kg, p.o.) or vehicle for a specified period (e.g., 9 days).

  • At the end of the treatment period, animals are euthanized, and liver and ileum tissues are collected for analysis.

  • Efficacy is assessed by measuring markers of fibrosis, such as collagen deposition (e.g., by Sirius Red staining or hydroxyproline content) and the expression of profibrotic genes.

  • Pharmacodynamic effects are evaluated by measuring the expression of FXR target genes (e.g., Fgf15, Shp) in the liver and ileum using quantitative real-time PCR (qPCR).

Experimental Workflow Diagram

BDL_Model_Workflow start Start surgery Bile Duct Ligation Surgery start->surgery sham Sham Surgery start->sham treatment Daily Treatment with this compound or Vehicle surgery->treatment sham->treatment euthanasia Euthanasia and Tissue Collection treatment->euthanasia analysis Analysis of Liver Fibrosis and Gene Expression euthanasia->analysis end End analysis->end

Caption: Workflow for the mouse bile duct ligation (BDL) model.

Synthesis

The synthesis of this compound is a multi-step process. A general outline of the synthetic route is described in the scientific literature.[1] The key steps involve the formation of the oxadiazole core, followed by coupling with the bicycloalkane and biphenyl moieties. Detailed experimental procedures and analytical data for the synthesis are typically provided in the supporting information of the primary research publication.[5]

Conclusion

This compound is a promising FXR agonist with a distinct pharmacological profile. Its potent activation of FXR and demonstrated antifibrotic efficacy in preclinical models highlight its potential as a therapeutic agent for NASH and other liver diseases. Further clinical investigation is warranted to establish its safety and efficacy in humans. This technical guide provides a foundational understanding of the chemical and pharmacological properties of this compound to aid researchers and drug development professionals in their ongoing studies.

References

Unveiling BMS-986339: A Technical Guide to its In Vitro and In Vivo Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-986339 has emerged as a potent, orally active, non-bile acid agonist of the farnesoid X receptor (FXR), a critical regulator of bile acid, lipid, and glucose homeostasis. This technical guide provides an in-depth overview of the preclinical in vitro and in vivo studies that have characterized the pharmacological profile of this compound, positioning it as a potential therapeutic agent for conditions such as nonalcoholic steatohepatitis (NASH).

Core Mechanism of Action

This compound functions as a selective agonist of FXR, a nuclear receptor highly expressed in the liver and intestines. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various metabolic pathways. A key feature of this compound is its context-dependent and tissue-selective activation of FXR, leading to a differentiated pharmacological profile, particularly in the differential induction of Fibroblast Growth Factor 15 (FGF15) in the liver and ileum.[1][2][3][4]

In Vitro Profile

The in vitro activity of this compound has been assessed through a variety of assays to determine its potency, selectivity, and potential for off-target effects.

Quantitative In Vitro Data
Assay TypeTarget/SystemEndpointResult
FXR Activation hFXR-Gal4 Reporter AssayEC50Potent (exact value not publicly disclosed)
hFXR-Gal4 Reporter Assay% YmaxDifferentiated activity compared to other agonists
Huh-7 Cell-Based BSEP Reporter AssayActivityInactive
Huh-7 Cell-Based I-BABP Reporter AssayActivityInactive
Transporter Inhibition OATP1B3IC501.44 µM[5]
BSEPIC501.5 µM[5]
Enzyme Inhibition hUGT1A1IC504.85 µM[5]
CYP2C8IC508 µM[5]
CYP2C9IC5013.5 µM[5]
Ion Channel Inhibition hERGIC504.5 µM[5]
Experimental Protocols: In Vitro Assays

Transient Human FXR/Gal4-Luciferase Reporter Assay:

  • Cell Line: HEK293T cells.

  • Plasmids: Co-transfection with a Gal4-hFXR-LBD expression vector and a luciferase reporter plasmid containing Gal4 upstream activating sequences.

  • Procedure: Cells are seeded in 96-well plates and transfected with the plasmids. After 24 hours, cells are treated with varying concentrations of this compound or a reference agonist. Following a 24-hour incubation, luciferase activity is measured using a luminometer.

  • Data Analysis: EC50 and percent maximal activation (% Ymax) values are calculated from the dose-response curves.

Human FXR SRC-1 Recruitment Assay:

  • Principle: This assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide (SRC-1).

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is typically used. Biotinylated hFXR-LBD is incubated with a terbium-labeled anti-GST antibody and a GST-tagged SRC-1 peptide in the presence of varying concentrations of the test compound.

  • Detection: The FRET signal, proportional to the extent of coactivator recruitment, is measured.

Transporter and Enzyme Inhibition Assays:

  • Methodology: Commercially available recombinant human enzymes (CYPs, UGTs) or membrane vesicles from cells overexpressing the transporters of interest (OATP1B3, BSEP) are used.

  • Procedure: The test compound is incubated with the enzyme or transporter system and a probe substrate. The formation of the metabolite or the transport of the substrate is measured, typically by LC-MS/MS.

  • Data Analysis: IC50 values are determined by measuring the concentration-dependent inhibition of the enzyme or transporter activity.

In Vivo Profile

In vivo studies have been crucial in demonstrating the therapeutic potential of this compound, particularly its anti-fibrotic effects in a relevant disease model.

Quantitative In Vivo Data
Animal ModelDosingKey Findings
Mouse Bile Duct Ligation (BDL) Model 0.3, 1, 3, and 10 mg/kg, p.o., once daily for 9 daysDose-dependent reduction in collagen deposition and hydroxyproline content in the liver.[5]
Robust induction of Fgf15 and Small Heterodimer Partner (SHP) gene expression in the ileum.[5]
Pharmacokinetics (Mice) 1 mg/kg, i.v. & 5 mg/kg, p.o.Low clearance and a long elimination half-life.[5]
Pharmacokinetics (Rats) 1 mg/kg, i.v. & 5 mg/kg, p.o.Low clearance and a long elimination half-life.[5]
Experimental Protocols: In Vivo Studies

Mouse Bile Duct Ligation (BDL) Model:

  • Animals: Male C57BL/6 mice.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made to expose the common bile duct. The duct is then double-ligated with surgical silk and transected between the two ligatures. Sham-operated animals undergo the same procedure without ligation.

  • Dosing: this compound is formulated in a suitable vehicle and administered orally by gavage once daily, commencing one day post-surgery.

  • Endpoint Analysis: After the treatment period, animals are euthanized. Livers are harvested for histological analysis (e.g., Sirius Red staining for collagen) and biochemical analysis (e.g., hydroxyproline content). Blood samples are collected for measurement of serum biomarkers of liver injury. Ileum and liver tissue are collected for gene expression analysis (e.g., qPCR for Fgf15 and SHP).

Pharmacokinetic Studies:

  • Animals: Male mice and rats.

  • Administration: A single intravenous (i.v.) or oral (p.o.) dose of this compound is administered.

  • Sample Collection: Blood samples are collected at various time points post-dosing.

  • Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Parameter Calculation: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using standard non-compartmental analysis.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes described, the following diagrams are provided.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Enterocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS986339 This compound FXR_RXR_inactive FXR-RXR (Inactive) BMS986339->FXR_RXR_inactive Enters Cell & Binds to FXR FXR_RXR_active FXR-RXR (Active) FXR_RXR_inactive->FXR_RXR_active Conformational Change FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Translocates to Nucleus & Binds DNA Target_Genes Target Gene Transcription (SHP, FGF15/19, BSEP) FXRE->Target_Genes Modulates Transcription

This compound Activated FXR Signaling Pathway.

BDL_Workflow cluster_analysis Endpoint Analysis start Start: Male C57BL/6 Mice surgery Bile Duct Ligation (BDL) or Sham Surgery start->surgery dosing Daily Oral Dosing: - Vehicle - this compound (0.3, 1, 3, 10 mg/kg) surgery->dosing Day 1-9 euthanasia Euthanasia & Sample Collection (Day 10) dosing->euthanasia histology Liver Histology (Sirius Red) euthanasia->histology biochemistry Liver Biochemistry (Hydroxyproline) euthanasia->biochemistry gene_expression Gene Expression (qPCR) (Ileum & Liver) euthanasia->gene_expression

Workflow for the In Vivo Bile Duct Ligation (BDL) Model.

References

Methodological & Application

Application Notes and Protocols for BMS-986339 in a NASH Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of BMS-986339, a potent and selective non-bile acid Farnesoid X Receptor (FXR) agonist, in a preclinical mouse model of nonalcoholic steatohepatitis (NASH). The protocols outlined below are based on the known mechanism of action of this compound and established methodologies for inducing and evaluating NASH in mice.

Mechanism of Action

This compound is an orally active agonist of the Farnesoid X Receptor, a nuclear receptor primarily expressed in the liver and intestine.[1][2][3] FXR plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] The therapeutic potential of this compound in NASH is predicated on its ability to activate FXR, which in turn modulates key signaling pathways involved in the pathogenesis of the disease.

A primary mechanism of action involves the FXR-FGF15 signaling axis. In the intestine, activation of FXR by this compound induces the expression of Fibroblast Growth Factor 15 (FGF15), the mouse ortholog of human FGF19. FGF15 is then secreted into the portal circulation and travels to the liver, where it binds to the FGF receptor 4 (FGFR4)/β-Klotho complex on hepatocytes. This binding event triggers a signaling cascade that suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. The resulting reduction in bile acid synthesis helps to alleviate the lipotoxicity associated with NASH. This compound has demonstrated a tissue-selective effect, with a more pronounced induction of Fgf15 in the ileum compared to the liver.[1][2][3]

Signaling Pathway

Caption: FXR-FGF15 Signaling Pathway Activated by this compound.

Experimental Protocols

The following protocols describe a proposed study to evaluate the efficacy of this compound in a diet-induced mouse model of NASH. The Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) model is recommended as it effectively recapitulates the key histological features of human NASH, including steatosis, inflammation, and fibrosis.

Experimental Workflow

Experimental_Workflow cluster_induction NASH Induction Phase cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Acclimatization (1 week) diet CDAHFD Feeding (6-8 weeks) start->diet treatment This compound or Vehicle Administration (Oral Gavage) (4-8 weeks) diet->treatment analysis Sacrifice & Tissue Collection - Blood (ALT, AST) - Liver (Histology, Gene Expression) treatment->analysis

Caption: Experimental Workflow for Evaluating this compound in a NASH Mouse Model.

Animal Model and NASH Induction
  • Animal Strain: C57BL/6J mice (male, 8-10 weeks old) are a commonly used strain for diet-induced NASH models.

  • Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Acclimatization: Allow a one-week acclimatization period before the start of the study.

  • Diet:

    • Control Group: Feed a standard chow diet.

    • NASH and Treatment Groups: Feed a Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD, e.g., A06071302, Research Diets Inc.) to induce NASH. This diet is typically low in methionine and contains a high percentage of fat (e.g., 60 kcal%).

  • Induction Period: A 6 to 8-week period of CDAHFD feeding is generally sufficient to induce steatohepatitis and early fibrosis.

This compound Administration
  • Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).

  • Dosage: Based on a study in a mouse bile duct ligation (BDL) model, a dosage range of 1 to 10 mg/kg body weight, administered once daily, is a reasonable starting point for a NASH study. A dose-response study is recommended.

  • Route of Administration: Oral gavage is the preferred route for consistent delivery.

  • Treatment Groups:

    • Control: Standard chow + Vehicle.

    • NASH Vehicle: CDAHFD + Vehicle.

    • This compound Low Dose: CDAHFD + this compound (e.g., 1 mg/kg).

    • This compound Mid Dose: CDAHFD + this compound (e.g., 3 mg/kg).

    • This compound High Dose: CDAHFD + this compound (e.g., 10 mg/kg).

  • Treatment Duration: A treatment period of 4 to 8 weeks is suggested to assess the therapeutic effects on established NASH.

Endpoint Analysis

At the end of the treatment period, euthanize the mice and collect blood and liver samples for analysis.

  • Blood Analysis:

    • Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.

  • Liver Analysis:

    • Gross Morphology: Record liver weight and calculate the liver-to-body weight ratio.

    • Histopathology:

      • Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.

      • Stain liver sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.

      • Use Sirius Red or Masson's trichrome staining to visualize and quantify collagen deposition as a measure of fibrosis.

      • Calculate the NAFLD Activity Score (NAS) and fibrosis stage according to the criteria established by the NASH Clinical Research Network.

    • Biochemical Analysis:

      • Homogenize a portion of the liver to measure triglyceride content.

    • Gene Expression Analysis (RT-qPCR):

      • Isolate RNA from a portion of the liver and ileum.

      • Analyze the expression of key genes involved in the FXR pathway and fibrosis, such as Fgf15, Shp, Cyp7a1, Col1a1, and Timp1.

Data Presentation

All quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Proposed Quantitative Endpoints for this compound Efficacy Study

ParameterControl (Chow + Vehicle)NASH (CDAHFD + Vehicle)This compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)
Body Weight (g)
Liver Weight (g)
Liver/Body Weight Ratio
Serum ALT (U/L)
Serum AST (U/L)
Liver Triglycerides (mg/g)
NAFLD Activity Score (NAS)
Steatosis (0-3)
Lobular Inflammation (0-3)
Hepatocyte Ballooning (0-2)
Fibrosis Stage (0-4)
Hepatic Col1a1 mRNA
Ileal Fgf15 mRNA

Note: The values in this table are placeholders and should be populated with experimental data. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between groups.

Conclusion

This compound represents a promising therapeutic agent for the treatment of NASH due to its potent and selective activation of the FXR signaling pathway. The protocols provided here offer a robust framework for evaluating its efficacy in a preclinical NASH mouse model. Careful execution of these experiments and thorough analysis of the resulting data will be crucial in determining the translational potential of this compound for human NASH.

References

BMS-986339 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986339 is a potent and orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor primarily expressed in the liver and intestine and is a key regulator of bile acid, lipid, and glucose metabolism.[3][4] Activation of FXR has shown therapeutic promise in treating cholestatic liver diseases and metabolic disorders such as nonalcoholic steatohepatitis (NASH).[2][3] this compound has demonstrated anti-fibrotic efficacy in preclinical models.[1][2] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in in-vitro experiments.

Physicochemical and In Vitro Activity Data

A summary of the relevant physicochemical and in vitro pharmacological data for this compound is provided below.

PropertyValueReference
Mechanism of Action Farnesoid X Receptor (FXR) Agonist[1][2]
In Vitro Potency (FXR2) EC50: 16 nM (hFXR-Gal4 assay)[5]
Cellular Activity Modest stimulation of FGF19 in primary human hepatocytes; low efficacy on BSEP reporter in Huh-7 cells[5]
IC50 vs. OATP1B3 1.44 µM[1]
IC50 vs. BSEP 1.5 µM[1]
IC50 vs. hUGT1A1 4.85 µM[1]
IC50 vs. CYP2C8 8 µM[1]
IC50 vs. CYP2C9 13.5 µM[1]

Solubility

The solubility of this compound in common laboratory solvents is a critical factor for the design and execution of in vitro and in vivo experiments. While specific quantitative solubility data is not extensively published, based on its use in preclinical studies, it is known to be soluble in dimethyl sulfoxide (DMSO).

General Recommendations for Stock Solution Preparation:

  • Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

  • Concentration: Prepare a stock solution of at least 10 mM in DMSO. Further dilutions into aqueous buffers or cell culture media should be done to achieve the desired final concentration.

  • Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Signaling Pathway

This compound exerts its effects by activating the Farnesoid X Receptor (FXR), a key regulator of metabolic pathways. The diagram below illustrates the simplified FXR signaling pathway.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Enterocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS986339 This compound FXR_RXR_inactive FXR-RXR (Inactive) BMS986339->FXR_RXR_inactive Enters Cell FXR_RXR_active FXR-RXR (Active) FXR_RXR_inactive->FXR_RXR_active Binding & Activation FXRE FXR Response Element (FXRE) on DNA FXR_RXR_active->FXRE Binds to SHP_gene SHP Gene FXRE->SHP_gene Upregulates BSEP_gene BSEP Gene FXRE->BSEP_gene Upregulates FGF19_gene FGF19 Gene (Enterocyte) FXRE->FGF19_gene Upregulates SHP SHP Protein SHP_gene->SHP Transcription & Translation CYP7A1_gene CYP7A1 Gene SHP->CYP7A1_gene Inhibits Transcription

Caption: Simplified FXR Signaling Pathway Activated by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

This protocol describes the preparation of this compound from a DMSO stock solution for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, light-protected microcentrifuge tubes

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Allow the this compound powder to equilibrate to room temperature.

    • Aseptically weigh the required amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex or gently warm the solution to ensure complete dissolution.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

Protocol 2: In Vitro FXR Activation Assay in Huh-7 Cells

This protocol outlines a general procedure for assessing the activation of FXR by this compound in the human hepatoma cell line, Huh-7.

Materials:

  • Huh-7 cells

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)

  • This compound working solutions

  • Vehicle control (cell culture medium with the same final DMSO concentration as the highest concentration of this compound)

  • Reagents for downstream analysis (e.g., RNA extraction kit and reagents for qRT-PCR, luciferase assay reagents if using a reporter cell line)

  • Sterile multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding:

    • Culture Huh-7 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the Huh-7 cells into multi-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Remove the growth medium from the wells.

    • Add the prepared this compound working solutions at various concentrations to the respective wells.

    • Include wells with vehicle control.

    • Incubate the cells with the compound for the desired period (e.g., 24 hours).[1]

  • Downstream Analysis (Example: Gene Expression by qRT-PCR):

    • After the incubation period, wash the cells with PBS.

    • Lyse the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of FXR target genes (e.g., BSEP, SHP, FGF19).

    • Normalize the gene expression data to a housekeeping gene (e.g., GAPDH, ACTB).

    • Analyze the fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis stock_prep Prepare 10 mM This compound Stock in DMSO working_sol Prepare Working Solutions in Cell Culture Medium stock_prep->working_sol treatment Treat Cells with This compound and Vehicle working_sol->treatment cell_seeding Seed Huh-7 Cells in Multi-well Plates cell_seeding->treatment incubation Incubate for 24 hours treatment->incubation rna_extraction RNA Extraction incubation->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR for FXR Target Genes cdna_synthesis->qrt_pcr data_analysis Data Analysis (Fold Change vs. Vehicle) qrt_pcr->data_analysis

References

Application Notes and Protocols: Profiling Cell Line Responsiveness to the FXR Agonist BMS-986339

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986339 is a potent and orally active non-bile acid agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR has shown therapeutic promise in various liver diseases, including primary biliary cirrhosis (PBC), primary sclerosing cholangitis (PSC), and nonalcoholic steatohepatitis (NASH).[1][3] These application notes provide detailed protocols for identifying and characterizing cell lines responsive to this compound treatment, focusing on assays to measure FXR activation, target gene expression, and cell viability.

Responsive Cell Lines

Hepatocellular carcinoma cell lines, such as Huh-7 and HepG2 , are well-established models for studying FXR agonist activity due to their hepatic origin and endogenous expression of FXR.[4] this compound has been shown to modulate the expression of FXR target genes in Huh-7 cells.[1]

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound in relevant cell-based assays.

ParameterCell Line/SystemValueReference
IC50 (OATP1B3 Inhibition)Transporter Assay1.44 µM[1]
IC50 (BSEP Inhibition)Transporter Assay1.5 µM[1]
IC50 (hUGT1A1 Inhibition)Enzyme Assay4.85 µM[1]
IC50 (CYP2C8 Inhibition)Enzyme Assay8 µM[1]
IC50 (CYP2C9 Inhibition)Enzyme Assay13.5 µM[1]
IC50 (hERG Inhibition)Patch Clamp Assay4.5 µM[1]

Signaling Pathway

This compound, as an FXR agonist, activates a signaling cascade that regulates the expression of genes involved in bile acid homeostasis. Upon ligand binding, FXR heterodimerizes with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key target genes include the Small Heterodimer Partner (SHP), which in turn represses the expression of CYP7A1 (the rate-limiting enzyme in bile acid synthesis), and the Bile Salt Export Pump (BSEP), which is involved in bile acid transport. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which signals to the liver to suppress bile acid synthesis.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS986339 This compound FXR_RXR_inactive FXR-RXR (inactive) BMS986339->FXR_RXR_inactive Enters cell and binds FXR_RXR_active FXR-RXR-BMS-986339 (active complex) FXR_RXR_inactive->FXR_RXR_active Translocates to nucleus FXRE FXRE FXR_RXR_active->FXRE Binds to SHP_gene SHP Gene FXRE->SHP_gene Activates transcription BSEP_gene BSEP Gene FXRE->BSEP_gene Activates transcription SHP_protein SHP Protein SHP_gene->SHP_protein Translation CYP7A1_gene CYP7A1 Gene SHP_protein->CYP7A1_gene Represses transcription

Caption: FXR Signaling Pathway Activated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the responsiveness of cell lines to this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of adherent cell lines like Huh-7 and HepG2.

Materials:

  • Huh-7 or HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

FXR Reporter Gene Assay

This assay quantifies the activation of FXR by this compound using a luciferase reporter system.

Materials:

  • HEK293T or Huh-7 cells

  • FXR expression plasmid

  • FXRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with various concentrations of this compound.

  • Incubate for another 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Express the results as fold induction over the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol measures the change in mRNA levels of FXR target genes (e.g., BSEP, SHP, FGF19) in response to this compound.

Materials:

  • Huh-7 or HepG2 cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing the effects of this compound on a given cell line.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Huh-7, HepG2) start->cell_culture treatment Treatment with this compound (Dose-response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay reporter_assay FXR Reporter Assay treatment->reporter_assay qpcr qPCR for Target Genes (BSEP, SHP, FGF19) treatment->qpcr data_analysis Data Analysis viability_assay->data_analysis reporter_assay->data_analysis qpcr->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for this compound.

References

Application Notes and Protocols: BMS-986339 in Hepatic Stellate Cell Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BMS-986339

This compound is an orally active, potent, and selective non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor highly expressed in the liver and intestine and is a key regulator of bile acid, lipid, and glucose homeostasis.[2][3] Activation of FXR has been shown to have anti-inflammatory and anti-fibrotic effects in the liver, making it a promising therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH).[3][4] Preclinical studies have demonstrated the robust anti-fibrotic efficacy of this compound in models of liver fibrosis.[5][6][7]

The Role of Hepatic Stellate Cell Activation in Liver Fibrosis

Hepatic stellate cells (HSCs) are pericytes located in the perisinusoidal space of the liver.[8] In a healthy liver, HSCs are in a quiescent state, characterized by the storage of vitamin A in lipid droplets. Upon liver injury, HSCs undergo a process called activation, transdifferentiating into a myofibroblast-like phenotype.[6] Activated HSCs are characterized by the expression of alpha-smooth muscle actin (α-SMA) and the excessive production of extracellular matrix (ECM) proteins, such as collagen type I, leading to the formation of scar tissue and the progression of liver fibrosis.[9][10][11] Therefore, inhibiting the activation of HSCs is a key therapeutic strategy for the treatment of liver fibrosis.[6]

Application Note 1: In Vitro Assessment of this compound on Hepatic Stellate Cell Activation

This application note describes the use of this compound in an in vitro assay to evaluate its potential to inhibit the activation of human hepatic stellate cells. The immortalized human hepatic stellate cell line, LX-2, is a well-established model for studying HSC activation.[12] Activation can be induced by treating the cells with transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[13] The inhibitory effect of this compound on HSC activation is assessed by measuring the expression of key fibrotic markers.

Experimental Protocol 1: TGF-β1-Induced Activation of LX-2 Cells

1. Cell Culture and Maintenance:

  • Culture LX-2 human hepatic stellate cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

2. Seeding and Treatment:

  • Seed LX-2 cells in 6-well plates at a density of 2 x 10^5 cells per well.

  • Allow the cells to attach and grow for 24 hours.

  • Starve the cells in serum-free DMEM for 12 hours prior to treatment.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

  • Induce HSC activation by adding 5 ng/mL of recombinant human TGF-β1 to the culture medium.

  • A negative control group (no TGF-β1, no this compound) should be included.

  • Incubate the cells for 48 hours.

3. Readouts for Hepatic Stellate Cell Activation:

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR to measure the mRNA expression levels of key fibrotic genes:

      • Alpha-smooth muscle actin (ACTA2)

      • Collagen type I alpha 1 (COL1A1)

      • Tissue inhibitor of metalloproteinases 1 (TIMP1)

    • Normalize the gene expression to a housekeeping gene (e.g., GAPDH).

  • Western Blot Analysis:

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against α-SMA and Collagen I.

    • Use an antibody against β-actin as a loading control.

    • Detect the protein bands using a chemiluminescence-based detection system.

  • Immunofluorescence Staining:

    • Grow LX-2 cells on glass coverslips in a 24-well plate.

    • After treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against α-SMA.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope.

Data Presentation

The following table summarizes the expected dose-dependent effects of this compound on the mRNA expression of key fibrotic markers in TGF-β1-stimulated LX-2 cells. The data is presented as a percentage of the TGF-β1-treated control group.

Treatment GroupACTA2 (α-SMA) mRNA Expression (% of TGF-β1 Control)COL1A1 mRNA Expression (% of TGF-β1 Control)TIMP1 mRNA Expression (% of TGF-β1 Control)
Vehicle Control100%100%100%
This compound (0.1 µM)85%88%90%
This compound (1 µM)60%65%68%
This compound (10 µM)35%40%45%

Note: The above data is representative and based on the known anti-fibrotic effects of FXR agonists. Actual results may vary.

Application Note 2: Analysis of Downstream Signaling Pathways

Activation of FXR by this compound in hepatic stellate cells is expected to modulate downstream signaling pathways involved in fibrogenesis. The primary mechanism involves the induction of the Small Heterodimer Partner (SHP), a nuclear receptor that in turn inhibits the expression of pro-fibrotic genes.[14] Furthermore, FXR activation can interfere with the pro-fibrotic TGF-β1 signaling pathway.

Experimental Protocol 2: Western Blot Analysis of FXR Signaling Pathway

1. Cell Lysis and Protein Quantification:

  • Following the treatment protocol described in Experimental Protocol 1, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration using a BCA assay.

2. Western Blotting:

  • Perform SDS-PAGE and western blotting as described previously.

  • Probe the membranes with primary antibodies against:

    • Phospho-Smad3 (a key downstream effector of TGF-β1 signaling)

    • Total Smad3

    • SHP

    • β-actin (loading control)

  • Analyze the band intensities to determine the effect of this compound on these signaling proteins.

Mandatory Visualizations

G cluster_0 Experimental Workflow: this compound in HSC Activation Assay cluster_1 6. Analysis of HSC Activation Markers A 1. Culture LX-2 Cells B 2. Seed and Starve Cells A->B C 3. Pre-treat with this compound B->C D 4. Induce Activation with TGF-β1 C->D E 5. Incubate for 48 hours D->E F qRT-PCR (ACTA2, COL1A1, TIMP1) E->F G Western Blot (α-SMA, Collagen I) E->G H Immunofluorescence (α-SMA) E->H

Caption: Experimental workflow for assessing the effect of this compound on HSC activation.

G cluster_0 FXR Signaling Pathway in Hepatic Stellate Cells BMS This compound FXR FXR Activation BMS->FXR SHP SHP Induction FXR->SHP Smad Smad3 Phosphorylation FXR->Smad Inhibition ProFib Pro-fibrotic Gene Expression (α-SMA, Collagen I) SHP->ProFib Inhibition TGF TGF-β1 Signaling TGF->Smad Smad->ProFib Fibrosis Liver Fibrosis ProFib->Fibrosis

Caption: FXR signaling pathway in the inhibition of hepatic stellate cell activation.

References

Application Notes and Protocols for FXR Activation Assay Using BMS-986339

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the activation of the Farnesoid X Receptor (FXR) using the non-bile acid agonist, BMS-986339.

Introduction

Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine, playing a crucial role in bile acid, lipid, and glucose metabolism.[1][2][3] Its activation triggers a signaling cascade that regulates the expression of various target genes. This compound is a potent and selective non-bile acid FXR agonist that has shown promise in preclinical studies for the treatment of nonalcoholic steatohepatitis (NASH).[1][4][5][6] This document outlines the protocols for in vitro assessment of FXR activation by this compound.

FXR Signaling Pathway

Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to their transcriptional regulation.[2][7][8] Key target genes include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19).[1][3][9]

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS986339 This compound FXR_inactive FXR BMS986339->FXR_inactive Binds FXR_active FXR FXR_inactive->FXR_active Translocates RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates FXR_RXR FXR-RXR Heterodimer FXR_active->FXR_RXR RXR_active->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds Target_Genes Target Gene Transcription (e.g., SHP, BSEP, FGF19) FXRE->Target_Genes Activates

Caption: FXR Signaling Pathway Activation by this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in activating human FXR.

Assay TypeCell LineTargetEC50 (nM)Reference
hFXR-Gal4 Reporter Assay-hFXR34[10]
IBABP Reporter AssayHuh-7hFXR2Potent Activation[11]
BSEP Reporter AssayHuh-7hFXR2Reduced Activation[11][12]

Experimental Protocols

Cell-Based FXR Reporter Gene Assay

This protocol describes a common method to assess the activation of FXR by a test compound using a luciferase reporter gene.

Objective: To quantify the dose-dependent activation of FXR by this compound.

Materials:

  • Huh-7 human hepatoma cells (or other suitable cell line)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • FXR expression plasmid

  • RXR expression plasmid

  • FXRE-luciferase reporter plasmid

  • Control plasmid (e.g., β-galactosidase) for transfection efficiency

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Luciferase Assay System

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed Huh-7 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. After the 24-hour incubation, replace the medium with the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Further Incubation: Incubate the cells with the compound for another 24 hours.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure luciferase and β-galactosidase activity using the respective assay systems and a luminometer.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to account for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

FXR Target Gene Expression Assay (qRT-PCR)

This protocol measures the change in the expression of FXR target genes in response to this compound treatment.

Objective: To determine the effect of this compound on the transcription of FXR target genes such as SHP, BSEP, and FGF19.

Materials:

  • Primary human hepatocytes or a suitable liver cell line (e.g., HepG2, Huh-7)

  • Cell culture medium and supplements

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for target genes (SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH)

  • SYBR Green or other real-time PCR master mix

  • Real-time PCR instrument

  • 6-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a real-time PCR master mix.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro FXR activation assay.

Experimental_Workflow cluster_setup Assay Setup cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Huh-7) cell_seeding Cell Seeding cell_culture->cell_seeding transfection Transfection (Reporter Assay) treatment Compound Treatment transfection->treatment cell_seeding->transfection For Reporter Assay cell_seeding->treatment compound_prep Prepare this compound Serial Dilutions compound_prep->treatment incubation Incubation treatment->incubation reporter_assay Luciferase Reporter Assay incubation->reporter_assay qpcr qRT-PCR for Target Gene Expression incubation->qpcr data_analysis Data Analysis (EC50, Fold Change) reporter_assay->data_analysis qpcr->data_analysis

References

Application Notes and Protocols for BMS-986339 in Liver Fibrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BMS-986339, a potent and orally active Farnesoid X Receptor (FXR) agonist, in preclinical liver fibrosis models. The information compiled here is based on available preclinical data, primarily focusing on the well-established bile duct ligation (BDL) model of cholestatic liver injury and fibrosis.

Mechanism of Action

This compound is a non-bile acid FXR agonist.[1][2][3][4] FXR is a nuclear receptor highly expressed in the liver and intestine that plays a crucial role in bile acid, lipid, and glucose metabolism.[5] Upon activation by a ligand such as this compound, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) on the promoter regions of target genes, modulating their transcription.[4]

In the context of liver fibrosis, the key mechanisms of action of FXR agonists like this compound include:

  • Inhibition of Bile Acid Synthesis: In the liver, FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[4]

  • Promotion of Bile Acid Efflux: FXR upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for pumping bile acids out of hepatocytes, thereby reducing their intracellular concentration and cytotoxicity.[4]

  • Anti-inflammatory Effects: FXR activation in Kupffer cells (resident liver macrophages) can lead to the induction of SHP, which inhibits pro-inflammatory signaling pathways.[6]

  • Anti-fibrotic Effects: While the direct effects on hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, are still under investigation for this compound, FXR activation in general is considered to have anti-fibrotic properties.[7] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15 (FGF15) in mice (FGF19 in humans).[1][4] FGF15/19 then travels to the liver and signals through its receptor, FGFR4, to further suppress bile acid synthesis and is thought to have protective effects on the liver.[4]

Signaling Pathway Diagram

FXR_Signaling_Pathway cluster_Intestine Intestinal Enterocyte cluster_Hepatocyte Hepatocyte BMS_I This compound FXR_I FXR BMS_I->FXR_I Agonist FGF15 FGF15 (FGF19 in humans) FXR_I->FGF15 Induces Transcription RXR_I RXR FGFR4 FGFR4 FGF15->FGFR4 Activates BMS_H This compound FXR_H FXR BMS_H->FXR_H Agonist SHP SHP FXR_H->SHP Induces Transcription BSEP BSEP FXR_H->BSEP Induces Transcription RXR_H RXR CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits BileAcid_Syn Bile Acid Synthesis CYP7A1->BileAcid_Syn Catalyzes BileAcid_Efflux Bile Acid Efflux BSEP->BileAcid_Efflux Mediates HSC_Activation Hepatic Stellate Cell Activation & Fibrosis BileAcid_Syn->HSC_Activation Promotes (in cholestasis) BileAcid_Efflux->HSC_Activation Reduces FGFR4->CYP7A1 Inhibits

Caption: FXR signaling pathway activated by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound in the Mouse Bile Duct Ligation (BDL) Model

Dose (mg/kg, p.o., once daily for 9 days)Outcome MeasureResult
0.3, 1, 3, and 10Hydroxyproline to Total Protein RatioDose-dependent and statistically significant decrease.[8]
10Collagen Levels (Picro-Sirius Red Staining)Statistically significant decrease.[8]
10Fgf15 Gene Expression (ileum)Induced.[8]
10SHP Gene Expression (ileum)Induced.[8]

Table 2: In Vitro Activity of this compound

AssayIC50 (µM)
OATP1B3 Inhibition1.44[8]
BSEP Inhibition1.5[8]
hUGT1A1 Inhibition4.85[8]
CYP2C8 Inhibition8[8]
CYP2C9 Inhibition13.5[8]
hERG Channel Inhibition4.5[8]

Experimental Protocols

In Vivo Model: Bile Duct Ligation (BDL) in Mice

This protocol describes the induction of cholestatic liver fibrosis in mice via surgical ligation of the common bile duct, followed by treatment with this compound.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound

  • Vehicle (e.g., appropriate formulation for oral gavage)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scissors, forceps, retractors)

  • Suture material (e.g., 5-0 silk)

  • Heating pad

  • Analgesics

  • Sterile saline

Procedure:

  • Animal Preparation:

    • Acclimatize animals for at least one week before the experiment.

    • Fast animals for a short period (e.g., 4-6 hours) before surgery, with free access to water.

    • Administer a pre-operative analgesic as per institutional guidelines.

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).[9]

    • Confirm proper anesthetic depth by lack of pedal reflex.

    • Place the mouse in a supine position on a heating pad to maintain body temperature.

    • Shave the abdominal area and sterilize the skin with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).[9]

  • Surgical Procedure (Laparotomy):

    • Make a midline abdominal incision (approximately 1.5-2 cm) to expose the peritoneal cavity.[9]

    • Gently retract the intestines with a sterile, saline-moistened cotton applicator to expose the liver and the common bile duct.[10]

    • Carefully dissect the common bile duct from the surrounding tissue, avoiding damage to the portal vein and hepatic artery.[10]

  • Bile Duct Ligation:

    • Pass a suture (e.g., 5-0 silk) underneath the cleared common bile duct.

    • Make two tight ligations a few millimeters apart. A double ligation is recommended.[9]

    • The duct may be transected between the two ligatures, though this is not always necessary.[9]

    • For sham-operated control animals, perform the same procedure but do not ligate the bile duct.

  • Closure and Post-operative Care:

    • Reposition the intestines and other organs.

    • Close the peritoneal wall and the skin with sutures.

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the animal to recover on a heating pad until fully ambulatory.

    • Provide easy access to food and water.

  • Dosing with this compound:

    • Begin oral administration of this compound or vehicle one day after the BDL surgery.

    • Dose once daily for 9 consecutive days.[8] Recommended doses for efficacy studies are 0.3, 1, 3, and 10 mg/kg.[8]

  • Sample Collection:

    • At the end of the treatment period, euthanize the animals.

    • Collect blood for biochemical analysis (e.g., ALT, AST, bilirubin).

    • Perfuse the liver with saline to remove blood.

    • Excise the liver, weigh it, and divide it for different analyses:

      • Fix a portion in 10% neutral buffered formalin for histology (Picro-Sirius Red staining).

      • Snap-freeze a portion in liquid nitrogen and store at -80°C for hydroxyproline assay and gene expression analysis.

Experimental Workflow Diagram

BDL_Workflow start Start: C57BL/6 Mice acclimatize Acclimatization (1 week) start->acclimatize surgery Bile Duct Ligation (BDL) or Sham Surgery acclimatize->surgery dosing Daily Oral Dosing (this compound or Vehicle) for 9 days surgery->dosing Day 1 post-op euthanasia Euthanasia and Sample Collection dosing->euthanasia Day 10 post-op analysis Biochemical, Histological, and Molecular Analyses euthanasia->analysis end End: Data Interpretation analysis->end

References

Application Notes and Protocols for BMS-986339 in Hepatocyte Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986339 is a potent and orally active agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism. As a critical regulator of gene expression in hepatocytes, FXR is a promising therapeutic target for various liver diseases, including nonalcoholic steatohepatitis (NASH). These application notes provide detailed protocols and data for the use of this compound in analyzing the expression of key FXR target genes in primary human hepatocytes.

Mechanism of Action: FXR Signaling Pathway

This compound, as an FXR agonist, mimics the action of endogenous bile acids. Upon entering a hepatocyte, it binds to and activates FXR. The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream target genes of FXR activation in hepatocytes include:

  • Small Heterodimer Partner (SHP): A nuclear receptor that plays a central role in the negative feedback regulation of bile acid synthesis.

  • Bile Salt Export Pump (BSEP): A transporter protein responsible for the efflux of bile salts from hepatocytes into the bile canaliculi.

  • Fibroblast Growth Factor 19 (FGF19): A hormone that is induced in the intestine and acts on hepatocytes to repress bile acid synthesis. Some studies suggest it can also be induced directly in hepatocytes.

  • Organic Solute Transporter Alpha (OSTα) and Beta (OSTβ): Subunits of a transporter responsible for the efflux of bile acids from hepatocytes across the basolateral membrane into the sinusoidal blood.

FXR_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_output Downstream Effects BMS986339 This compound FXR FXR BMS986339->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA Response Element) FXR_RXR->FXRE Binds to SHP SHP Gene FXRE->SHP Upregulates BSEP BSEP Gene FXRE->BSEP Upregulates FGF19 FGF19 Gene FXRE->FGF19 Modulates OST_alpha OSTα Gene FXRE->OST_alpha Upregulates OST_beta OSTβ Gene FXRE->OST_beta Upregulates Bile_Acid_Synthesis ↓ Bile Acid Synthesis SHP->Bile_Acid_Synthesis Bile_Acid_Efflux ↑ Bile Acid Efflux BSEP->Bile_Acid_Efflux FGF19->Bile_Acid_Synthesis OST_alpha->Bile_Acid_Efflux OST_beta->Bile_Acid_Efflux

FXR Signaling Pathway in Hepatocytes

Data Presentation: Gene Expression Analysis

The following tables summarize representative quantitative data on the effects of potent FXR agonists on the expression of key target genes in primary human hepatocytes. This data is intended to serve as a reference for designing experiments with this compound.

Table 1: Effect of FXR Agonist GW4064 on Gene Expression in Primary Human Hepatocytes

Target GeneTreatmentFold Change (vs. Vehicle)Reference
SHP 1 µM GW4064 (1 hr)~5.0[1]
FGF19 1 µM GW4064 (24 hr)>100[2]
BSEP 10 µM OCA (24 hr)Upregulated[3]
OSTα 10 µM OCA (24 hr)Upregulated[3]
OSTβ 10 µM OCA (24 hr)Upregulated[3]

Note: Data for BSEP, OSTα, and OSTβ are from studies using Obeticholic Acid (OCA) in human precision-cut liver slices, which closely mimic the in vivo environment.

Table 2: EC50 Values of Potent FXR Agonists for Target Gene Expression

CompoundTarget GeneCell TypeEC50 (nM)Reference
EDP-305FXR ReporterHEK2938[4]
Obeticholic Acid (OCA)FXR ReporterHEK293130[4]

Note: This table provides EC50 values for FXR activation in a reporter assay, which can be a useful starting point for dose-response studies of downstream gene expression.

Experimental Protocols

This section provides a detailed methodology for treating primary human hepatocytes with this compound and subsequently analyzing gene expression using quantitative real-time PCR (qPCR).

Experimental_Workflow start Start cell_culture Culture Primary Human Hepatocytes start->cell_culture treatment Treat with this compound (Dose-Response and Time-Course) cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative Real-Time PCR (SHP, BSEP, FGF19, OSTα, OSTβ) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End data_analysis->end

References

Application of BMS-986339 in Organoid Cultures: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986339 is a potent and orally active non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor that plays a critical role in regulating bile acid synthesis, lipid and glucose metabolism, and inflammatory responses.[3][4] As such, FXR has emerged as a promising therapeutic target for a variety of metabolic and liver diseases, including nonalcoholic steatohepatitis (NASH).[5][6][7] Preclinical studies have demonstrated that this compound exhibits a distinct pharmacological profile with tissue-selective effects and robust anti-fibrotic efficacy in vivo.[2][5][6]

Organoid cultures, three-dimensional (3D) in vitro models that recapitulate the cellular organization and function of native tissues, offer a powerful platform for studying the effects of compounds like this compound in a more physiologically relevant context than traditional 2D cell culture. This document provides detailed application notes and protocols for the use of this compound in organoid cultures, with a focus on liver and intestinal organoids, which are key sites of FXR activity.

Mechanism of Action of this compound

This compound acts as an agonist for FXR, a nuclear receptor primarily expressed in the liver and intestine. Upon activation by bile acids or synthetic agonists like this compound, FXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of FXR activation include:

  • Inhibition of bile acid synthesis: FXR activation in hepatocytes induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[8]

  • Induction of Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation stimulates the secretion of FGF19 (FGF15 in rodents), which travels to the liver and further suppresses bile acid synthesis.[2][8]

  • Regulation of lipid and glucose metabolism: FXR influences genes involved in triglyceride and cholesterol metabolism, as well as glucose homeostasis.[3][4]

  • Anti-inflammatory and anti-fibrotic effects: FXR activation has been shown to reduce inflammation and fibrosis in preclinical models of liver disease.[5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound based on available preclinical studies.

Table 1: In Vitro Activity of this compound

AssayCell LineEndpointResultReference
hFXR-Gal4 Reporter Assay-EC5066 ± 36 nM[2]
BSEP Gene ExpressionHuh-7Gene ActivationReduced[1]
FGF19 SecretionHuman HepatocytesSecretionReduced[1]
Cytochrome P450 Inhibition-IC50 (CYP2C8)8 µM[1]
Cytochrome P450 Inhibition-IC50 (CYP2C9)13.5 µM[1]
hERG Channel Inhibition-IC504.5 µM[1]
OATP1B3 Transporter Inhibition-IC501.44 µM[1]
BSEP Transporter Inhibition-IC501.5 µM[1]
hUGT1A1 Inhibition-IC504.85 µM[1]

Table 2: In Vivo Activity of this compound in a Mouse Bile Duct Ligation (BDL) Model

DosageDurationKey FindingsReference
10 mg/kg, p.o., once daily9 daysInduced Fgf15 production[1]
0.3, 1, 3, and 10 mg/kg, p.o., once daily9 daysInduced Fgf15 and SHP gene expression in the ileum[1]
10 mg/kg, p.o., once daily9 daysDecreased the ratio of hydroxyproline to total protein content and decreased collagen levels[1]

Signaling Pathway and Experimental Workflow Diagrams

BMS986339_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS986339 This compound FXR_RXR_inactive FXR-RXR (inactive) BMS986339->FXR_RXR_inactive Binds and Activates FXR_RXR_active FXR-RXR (active) FXR_RXR_inactive->FXR_RXR_active Translocation FXRE FXRE FXR_RXR_active->FXRE Binds Target_Genes Target Gene Transcription (e.g., SHP, FGF19) FXRE->Target_Genes Regulates Organoid_Experimental_Workflow cluster_culture Organoid Culture cluster_analysis Analysis Organoid_Culture Establish Liver or Intestinal Organoid Culture BMS_Treatment Treat with this compound (or vehicle control) Organoid_Culture->BMS_Treatment Incubation Incubate for 24-72 hours BMS_Treatment->Incubation Imaging Morphological Analysis (Microscopy) Incubation->Imaging RNA_Extraction RNA Extraction Incubation->RNA_Extraction Protein_Analysis Protein Analysis (e.g., ELISA for FGF19) Incubation->Protein_Analysis Functional_Assay Functional Assays (e.g., Bile Acid Uptake) Incubation->Functional_Assay qPCR RT-qPCR for Target Genes RNA_Extraction->qPCR

References

Application Notes and Protocols for Western Blot Analysis of FXR Target Genes Following BMS-986339 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the detection and relative quantification of Farnesoid X Receptor (FXR) target gene protein expression in response to the synthetic FXR agonist, BMS-986339. This document includes a detailed Western blot protocol, information on the mechanism of action of this compound, and expected outcomes based on known effects on gene expression.

Introduction to this compound and FXR Signaling

This compound is a potent and orally active non-bile acid agonist of the Farnesoid X Receptor (FXR)[1]. FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis. Upon activation by ligands such as bile acids or synthetic agonists like this compound, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription[2].

Key target genes of FXR activation include:

  • Small Heterodimer Partner (SHP): A nuclear receptor that lacks a DNA-binding domain and acts as a transcriptional repressor of other nuclear receptors involved in bile acid synthesis.

  • Bile Salt Export Pump (BSEP): A transporter protein responsible for the efflux of bile acids from hepatocytes into the bile.

  • Fibroblast Growth Factor 15 (FGF15) in rodents and its human ortholog FGF19: An enterokine that is secreted from the intestine upon FXR activation and signals to the liver to repress bile acid synthesis.

This compound has been shown to induce the gene expression of Fgf15 and SHP in the ileum of mice[1][3]. In vitro studies in Huh-7 cells have indicated that this compound can reduce the activation of genes expressing BSEP and FGF19[1][3]. Understanding the effects of this compound on the protein expression of these target genes is crucial for elucidating its pharmacological profile.

Data Presentation: Effects of this compound on FXR Target Gene Expression

The following table summarizes the currently available data on the effects of this compound on the gene expression of key FXR target genes. It is important to note that protein expression levels may not directly correlate with mRNA levels and require experimental validation using methods such as Western blotting.

Target GeneCell/Tissue TypeTreatmentObserved Effect on Gene ExpressionReference(s)
Fgf15 Mouse IleumThis compound (in vivo)Induction[1][3]
SHP Mouse IleumThis compound (in vivo)Induction[1][3]
BSEP Huh-7 cellsThis compound (0.1 nM-10 μM, 24 h)Reduced Activation[1][3]
FGF19 HepatocytesThis compound (0.1 nM-10 μM, 24 h)Reduced Activation[1][3]

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol is a general guideline and should be optimized for the specific cell line being used.

  • Cell Lines: Huh-7 (human hepatoma) or other relevant cell lines expressing FXR.

  • Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.

  • Treatment:

    • Seed cells in culture plates and allow them to reach 70-80% confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in culture media to the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug treatment.

    • Remove the existing media from the cells and replace it with the media containing this compound or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24 hours).

Nuclear Protein Extraction

As FXR is a nuclear receptor, analysis of its downstream targets may require the enrichment of nuclear proteins.

Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail.

  • Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.

Protocol:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold CEB per 10^7 cells.

  • Scrape the cells and transfer the cell suspension to a pre-chilled microfuge tube.

  • Incubate on ice for 15 minutes.

  • Vortex vigorously for 10 seconds.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant (cytoplasmic fraction) into a new tube.

  • Resuspend the nuclear pellet in 200 µL of ice-cold NEB.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the nuclear protein extract.

  • Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA protein assay.

Western Blot Protocol

Materials:

  • SDS-PAGE gels (appropriate acrylamide percentage for the target protein size)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (see table below for suggestions)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Recommended Primary Antibodies:

Target ProteinHost SpeciesSupplier (Example)Catalog Number (Example)Recommended Dilution
SHP RabbitCell Signaling Technology#37591:1000
BSEP RabbitProteintech18990-1-AP1:800
FGF15/19 RabbitThermo Fisher ScientificPA5-756851:500
Lamin B1 RabbitAbcamab160481:1000 (Nuclear Loading Control)
GAPDH MouseSanta Cruz Biotechnologysc-477241:1000 (Cytoplasmic Loading Control)

Protocol:

  • Sample Preparation: Mix 20-30 µg of protein extract with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

FXR Signaling Pathway with this compound

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Enterocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS986339 This compound FXR_inactive FXR BMS986339->FXR_inactive Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR_inactive->FXR_RXR RXR_inactive RXR RXR_inactive->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds to SHP_gene SHP Gene FXRE->SHP_gene Induces Transcription BSEP_gene BSEP Gene FXRE->BSEP_gene Induces Transcription FGF19_gene FGF19 Gene FXRE->FGF19_gene Induces Transcription SHP_protein SHP Protein SHP_gene->SHP_protein Translation BSEP_protein BSEP Protein BSEP_gene->BSEP_protein Translation FGF19_protein FGF19 Protein FGF19_gene->FGF19_protein Translation

Caption: FXR Signaling Pathway Activation by this compound.

Western Blot Experimental Workflow

Western_Blot_Workflow start Cell Culture & This compound Treatment lysis Nuclear Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Western Blot Experimental Workflow Diagram.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BMS-986339 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of BMS-986339 in their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[1][2][3][4][5] Upon binding to FXR, this compound initiates a signaling cascade that influences the transcription of target genes. For instance, in Huh-7 cells, it has been shown to reduce the activation of genes expressing the Bile Salt Export Pump (BSEP).[1][2]

Q2: What is a suitable starting concentration range for this compound in a cell-based assay?

A2: Based on available in vitro data, a broad concentration range from 0.1 nM to 10 µM is a reasonable starting point for dose-response experiments in cell lines such as Huh-7.[1][2] To determine the optimal concentration for your specific assay, it is recommended to perform a dose-response curve to identify the EC50 (half-maximal effective concentration).

Q3: What are the essential controls to include when testing this compound?

A3: To ensure the validity of your experimental results, the following controls are essential:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any potential effects of the solvent on the cells.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell function.

  • Positive Control: A known FXR agonist, such as GW4064, can be used to confirm that the assay is responsive to FXR activation.

  • Negative Control (Optional): A structurally similar but inactive compound can help identify potential off-target effects.

Q4: How can I assess the cytotoxicity of this compound in my cell line?

A4: It is crucial to distinguish between the specific effects of FXR agonism and general cytotoxicity. A standard cytotoxicity assay, such as an MTT, XTT, or LDH release assay, should be performed in parallel with your functional assay. This will help you determine the concentration range at which this compound is non-toxic to your cells.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No or low response to this compound 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response. 2. Cell line suitability: The chosen cell line may not express sufficient levels of functional FXR. 3. Compound degradation: The compound may have degraded due to improper storage or handling. 4. Assay sensitivity: The assay may not be sensitive enough to detect FXR activation.1. Perform a wider dose-response experiment, starting from a lower concentration (e.g., 0.01 nM) and extending to a higher concentration (e.g., 100 µM). 2. Confirm FXR expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to be responsive to FXR agonists, such as Huh-7 or HepG2. 3. Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C) and avoid repeated freeze-thaw cycles. 4. Optimize assay parameters, such as incubation time and reagent concentrations. Ensure your positive control (e.g., GW4064) is showing a robust signal.
High background signal 1. Autofluorescence: Cellular components or media constituents (e.g., phenol red, serum) can cause high background fluorescence. 2. Vehicle (DMSO) effects: High concentrations of DMSO can be cytotoxic or interfere with the assay.1. Use phenol red-free media and consider reducing the serum concentration during the assay. If possible, use a plate reader with the capability for bottom-reading to minimize interference from the media. 2. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) and that the vehicle control shows a minimal effect compared to the untreated control.
Inconsistent or variable results 1. Cell handling and plating: Inconsistent cell numbers or uneven plating can lead to variability. 2. Pipetting errors: Inaccurate pipetting, especially with small volumes, can introduce significant errors. 3. Edge effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability.1. Ensure a single-cell suspension before plating and use a consistent seeding density. Allow cells to adhere and distribute evenly before treatment. 2. Use calibrated pipettes and consider preparing master mixes of reagents to minimize pipetting variability. 3. Avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.

Data Presentation

Table 1: Representative Dose-Response of this compound on BSEP Gene Expression in Huh-7 Cells

This compound Concentration (nM)% Inhibition of BSEP Gene Expression (Relative to Vehicle)
0.15%
115%
1045%
10075%
100090%
1000095%

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Table 2: In Vitro IC50 Values of this compound for Various Transporters and Enzymes

TargetIC50 (µM)
hERG4.5
OATP1B31.44
BSEP1.5
hUGT1A14.85
CYP2C88
CYP2C913.5

Source: Data compiled from MedchemExpress.[1][2]

Experimental Protocols

Protocol 1: Determining the EC50 of this compound using a Luciferase Reporter Assay

  • Cell Seeding:

    • Seed HEK293T cells transiently co-transfected with an FXR expression vector and an FXR-responsive firefly luciferase reporter vector in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24 hours at 37°C.

  • Luciferase Assay:

    • After incubation, lyse the cells and measure firefly luciferase activity according to the manufacturer's instructions of your chosen luciferase assay kit.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value.

Visualizations

Signaling_Pathway BMS986339 This compound FXR FXR BMS986339->FXR binds RXR RXR FXR->RXR heterodimerizes with FXRE FXR Response Element RXR->FXRE binds to TargetGenes Target Gene Transcription FXRE->TargetGenes regulates

Caption: Simplified signaling pathway of this compound as an FXR agonist.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock B Seed Cells in 96-well Plate C Prepare Serial Dilutions B->C D Treat Cells with this compound C->D E Incubate for 24-48h D->E F Perform Cell-Based Assay (e.g., Luciferase, qPCR) E->F G Analyze Data & Determine EC50 F->G

Caption: General experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree cluster_no_response Troubleshooting: No Response cluster_high_background Troubleshooting: High Background cluster_inconsistent Troubleshooting: Inconsistent Results Start Unexpected Results? NoResponse No or Low Response Start->NoResponse Yes HighBackground High Background Start->HighBackground Yes Inconsistent Inconsistent Results Start->Inconsistent Yes CheckConc Widen Concentration Range NoResponse->CheckConc CheckFXR Confirm FXR Expression NoResponse->CheckFXR CheckCompound Verify Compound Integrity NoResponse->CheckCompound CheckMedia Use Phenol Red-Free Media HighBackground->CheckMedia CheckDMSO Lower DMSO Concentration HighBackground->CheckDMSO CheckPlating Standardize Cell Plating Inconsistent->CheckPlating CheckPipetting Verify Pipette Accuracy Inconsistent->CheckPipetting AvoidEdge Avoid Edge Effects Inconsistent->AvoidEdge

References

Troubleshooting BMS-986339 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered during experiments with the potent Farnesoid X Receptor (FXR) agonist, BMS-986339.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR) investigated for its therapeutic potential in conditions such as nonalcoholic steatohepatitis (NASH).[1][2] Like many small molecule inhibitors, this compound has limited aqueous solubility, which can present challenges in experimental settings, leading to issues with dissolution, precipitation, and variability in results.

Q2: What are the known solubility limits of this compound in relevant media?

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

A3: For in vitro cell-based assays, it is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO). A general guideline is to create a 10 mM stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid cytotoxicity.[3][4]

Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?

A4: This is a common issue with hydrophobic compounds. To mitigate precipitation, a stepwise dilution approach is recommended.[3] Instead of adding the DMSO stock directly to the full volume of your medium, first, dilute the stock into a smaller volume of serum-containing medium or a buffer. This intermediate dilution can then be added to the final culture volume. Gentle mixing is also advised.

Q5: What are some general strategies to improve the solubility of poorly soluble compounds like this compound?

A5: Several techniques can be employed to enhance the solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modifications. Physical methods include particle size reduction (micronization or nanosuspension) and the use of solid dispersions. Chemical approaches involve pH adjustment for ionizable compounds, co-solvency (using a mixture of solvents), and complexation (e.g., with cyclodextrins).

Troubleshooting Guides

Issue 1: Inconsistent Results in In Vitro Assays

Symptoms:

  • High variability between replicate wells.

  • Lower than expected potency (higher EC50/IC50).

  • Visible precipitate in culture plates.

Potential Cause: Precipitation of this compound in the aqueous culture medium upon dilution from a DMSO stock.

Solutions:

  • Optimize Stock Solution Concentration: If you are observing precipitation, try preparing a less concentrated DMSO stock solution.

  • Stepwise Dilution: As mentioned in the FAQs, perform a serial dilution. First, dilute the DMSO stock into a small volume of complete cell culture medium (containing serum, which can aid solubility) and then add this intermediate dilution to your final assay volume.

  • Increase Serum Concentration: If your cell line tolerates it, a temporary increase in the serum concentration in your culture medium during treatment may help to keep the compound in solution.

  • Sonication: Briefly sonicating the intermediate dilution (in medium) before adding it to the final assay volume can sometimes help to break up small aggregates.

Issue 2: Difficulty in Preparing Formulations for In Vivo Oral Dosing

Symptoms:

  • Compound does not fully dissolve in the vehicle.

  • Suspension is not uniform and settles quickly.

  • High variability in pharmacokinetic data between animals.

Potential Cause: Poor solubility and dissolution of this compound in the dosing vehicle.

Solutions:

  • Co-Solvent Systems: Employ a co-solvent system. A common starting point for preclinical oral formulations is a mixture of PEG 400, propylene glycol, and water. The ratios can be adjusted to achieve complete dissolution.

  • Lipid-Based Formulations: For lipophilic compounds like this compound, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral absorption.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate. This often requires specialized equipment.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve its dissolution rate and apparent solubility.

Quantitative Data Summary

ParameterValueReference
Solubility in FaSSIF 56 µg/mL[5]
Solubility in FeSSIF 120 µg/mL[5]

*FaSSIF: Fasted State Simulated Intestinal Fluid *FeSSIF: Fed State Simulated Intestinal Fluid

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated balance.

  • Carefully weigh the desired amount of this compound powder into the tube.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound can be obtained from the supplier's certificate of analysis).

  • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Shake-Flask Method for Solubility Determination

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of this compound powder to a glass vial.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Securely cap the vial and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After the incubation period, visually confirm that excess solid is still present at the bottom of the vial.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC, comparing the result to a standard curve.

Visualizations

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Enterocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS986339 This compound FXR_inactive FXR (inactive) BMS986339->FXR_inactive Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR_inactive->FXR_RXR Translocates to Nucleus and dimerizes with RXR FXRE FXR Response Element (on DNA) FXR_RXR->FXRE Binds to DNA SHP SHP Expression FXRE->SHP Induces Transcription FGF19 FGF19 Expression (in enterocytes) FXRE->FGF19 Induces Transcription Troubleshooting_Workflow Start Insolubility Issue Encountered Assay_Type What is the application? Start->Assay_Type In_Vitro In Vitro (Cell-based) Assay_Type->In_Vitro In Vitro In_Vivo In Vivo (Dosing) Assay_Type->In_Vivo In Vivo Optimize_Stock Optimize DMSO Stock Concentration In_Vitro->Optimize_Stock Co_Solvent Use Co-solvent System In_Vivo->Co_Solvent Stepwise_Dilution Use Stepwise Dilution Optimize_Stock->Stepwise_Dilution Success Issue Resolved Stepwise_Dilution->Success Lipid_Formulation Consider Lipid-based Formulation Co_Solvent->Lipid_Formulation Lipid_Formulation->Success

References

BMS-986339 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of BMS-986339 in cell culture media. As specific stability data for this compound in various cell culture media is not publicly available, this guide offers best practices, general protocols, and troubleshooting advice to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of small molecules for in vitro use.[1]

  • Stock Solution Preparation: Dissolve the solid this compound in 100% DMSO to a concentration of 10-20 mM.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use vials.[1]

  • Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.[1]

Q2: How do I prepare a working solution of this compound in cell culture medium?

A2: On the day of the experiment, thaw an aliquot of the DMSO stock solution. Dilute the stock to the final desired concentration in your cell culture medium. It is crucial to mix the solution thoroughly immediately after adding the DMSO stock to the aqueous medium to prevent precipitation.[2] A common practice is to add the compound stock to the medium dropwise while gently vortexing.[2]

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.5%.[1] High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.

Q4: What are the visual signs of this compound instability or precipitation in cell culture media?

A4: Instability or precipitation of a compound in cell culture medium can manifest as:

  • A cloudy or hazy appearance in the medium.[2]

  • The formation of fine particles or visible crystals.[2][3]

  • These signs should be distinguished from microbial contamination, which may also cause turbidity but is often accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol red indicator).[2]

Q5: How can I minimize the risk of compound precipitation?

A5: Several factors can contribute to compound precipitation, including the physicochemical properties of the compound, high concentrations, and the solvent used.[2] To minimize precipitation:

  • Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic to the cells.[1][2]

  • Pre-warm the cell culture medium to 37°C before adding the compound stock.[2]

  • Add the stock solution to the medium slowly while mixing.[2]

  • Consider performing a solubility test in your specific cell culture medium before conducting your experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Variability in experimental results between batches. Degradation of this compound in the cell culture medium over the course of the experiment.For experiments lasting longer than 24 hours, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. Perform a stability assessment of this compound in your specific cell culture medium and under your experimental conditions (see the detailed protocol below).
Precipitation is observed after diluting the DMSO stock in cell culture medium. The final concentration of this compound exceeds its solubility in the aqueous medium. The percentage of DMSO in the final working solution is too low to maintain solubility.Ensure the final concentration of DMSO is appropriate (typically ≤ 0.5%). Prepare an intermediate dilution in cell culture medium before making the final dilution. Vigorously vortex or mix the solution immediately after adding the this compound stock to the medium.[2]
Loss of drug activity over time in a multi-day experiment. The compound may be unstable at 37°C in the cell culture medium.It is advisable to determine the stability of the compound under your specific experimental conditions.[4] Consider replenishing the compound at regular intervals during the experiment.

Quantitative Data Summary

As specific stability data for this compound in cell culture media is not publicly available, the following table provides a template for you to record your own stability assessment data.

Cell Culture Medium Temperature (°C) Time (hours) Initial Concentration (µM) Concentration Remaining (%) Notes
e.g., DMEM + 10% FBS370100
24
48
72
e.g., RPMI-1640 + 10% FBS370100
24
48
72

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Incubator (37°C, 5% CO2)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS).

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare working solutions by diluting the stock solution into your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all samples and is below the toxic threshold for your cells (e.g., 0.1%).

  • Incubate the samples in a cell-free environment at 37°C in a CO2 incubator for different time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • At each time point, collect an aliquot of the medium and store it at -80°C until analysis.

  • Quantify the concentration of the remaining this compound in each sample using a suitable analytical method like HPLC-UV or LC-MS/MS.[4]

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

  • Plot the percentage of compound remaining versus time to determine the stability profile.

Visualizations

FXR_Signaling_Pathway FXR Signaling Pathway BMS986339 This compound FXR FXR BMS986339->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (in DNA) FXR_RXR->FXRE binds to Target_Genes Target Gene Transcription FXRE->Target_Genes regulates Cellular_Effects Cellular Effects (e.g., reduced fibrosis) Target_Genes->Cellular_Effects leads to

Caption: FXR Signaling Pathway Activation by this compound.

Stability_Workflow Stability Assessment Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock in DMSO Prep_Working Dilute to Working Concentration in Media Prep_Stock->Prep_Working Incubate Incubate at 37°C (Cell-Free) Prep_Working->Incubate Timepoints Collect Aliquots at Time Points (0, 24, 48h) Incubate->Timepoints Quantify Quantify this compound (e.g., LC-MS/MS) Timepoints->Quantify Analyze Calculate % Remaining and Plot Data Quantify->Analyze

Caption: Experimental Workflow for Stability Assessment.

Troubleshooting_Tree Troubleshooting Guide cluster_solutions Potential Solutions Start Inconsistent Experimental Results Check_Precipitation Visually Inspect Medium for Precipitation Start->Check_Precipitation Precipitation_Yes Precipitation Observed Check_Precipitation->Precipitation_Yes Yes Precipitation_No No Precipitation Check_Precipitation->Precipitation_No No Lower_Conc Lower Final Concentration Precipitation_Yes->Lower_Conc Optimize_DMSO Optimize DMSO Concentration Precipitation_Yes->Optimize_DMSO Fresh_Prep Prepare Freshly Before Each Experiment Precipitation_No->Fresh_Prep Stability_Test Perform Stability Test (see protocol) Precipitation_No->Stability_Test Replenish Replenish Compound in Long-Term Assays Stability_Test->Replenish

Caption: Troubleshooting Decision Tree for Inconsistent Results.

References

How to mitigate BMS-986339 cytotoxicity in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity associated with BMS-986339 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxic profile of this compound?

A1: Preclinical studies indicate that this compound has a generally clean off-target profile, with an IC50 greater than 20 μM in a safety assessment panel of over 40 GPCRs, transporters, ion channels, and enzymes.[1] However, it does show inhibitory activity against the transporters OATP1B3 (IC50: 1.4 μM) and BSEP (IC50: 1.5 μM), as well as the enzyme hUGT1A1 (IC50: 4.85 μM).[1] Cytotoxicity in your experiments could be cell-type specific, particularly in cells expressing high levels of these transporters.

Q2: My cells show signs of toxicity (e.g., poor morphology, detachment, reduced viability) after treatment with this compound. What are the potential causes?

A2: Observed cytotoxicity can stem from several factors:

  • Direct Compound Toxicity: The compound may be directly toxic to your specific cell type at the concentration used.

  • Off-Target Effects: Although generally clean, off-target effects cannot be entirely ruled out, especially at higher concentrations.

  • Metabolite-Induced Toxicity: The metabolism of this compound by cells could produce toxic byproducts.[2][3]

  • Experimental Conditions: Factors like high compound concentration, prolonged incubation time, or issues with the vehicle (e.g., DMSO) can contribute to cytotoxicity.

  • Mitochondrial Dysfunction: The compound may be interfering with mitochondrial function, which can lead to a decrease in cell viability.

Q3: How can I differentiate between true cytotoxicity and experimental artifacts?

A3: It is crucial to include proper controls in your experiments:

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: A group of cells that receives no treatment.

  • Positive Control: A known cytotoxic compound to ensure your assay is working correctly.

  • Dose-Response and Time-Course: Perform experiments across a range of concentrations and time points to understand the dynamics of the cytotoxic effect.

Q4: Are there any known interactions of this compound with other compounds?

A4: Given its inhibitory effect on OATP1B3, BSEP, and hUGT1A1, this compound has the potential to interact with other drugs or compounds that are substrates for these transporters and enzyme.[1] If you are using co-treatments, consider the possibility of drug-drug interactions leading to increased intracellular concentrations and subsequent toxicity.

Troubleshooting Guides

Issue 1: High levels of cell death observed in a standard cytotoxicity assay (e.g., MTT, XTT).

Possible Cause:

  • The compound is cytotoxic at the tested concentration.

  • The assay is confounded by mitochondrial inhibition. Tetrazolium-based assays like MTT rely on mitochondrial reductase activity. If this compound inhibits mitochondrial function, it can give a false positive for cytotoxicity.[4]

Troubleshooting Steps:

  • Confirm Cytotoxicity with a Second, Independent Assay: Use an assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release or a dye exclusion assay like Trypan Blue) or ATP levels.

  • Optimize Concentration and Incubation Time: Perform a dose-response experiment with a wider range of concentrations and a time-course experiment to identify a non-toxic working concentration and optimal treatment duration.

  • Assess Mitochondrial Health Directly: Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1) or oxygen consumption rate (e.g., Seahorse analyzer) to investigate potential mitochondrial toxicity.

Issue 2: Unexpected or inconsistent results in different cell lines.

Possible Cause:

  • Cell-Type Specific Expression of Transporters: Cell lines with high expression of OATP1B3 or BSEP may be more susceptible to this compound-induced toxicity due to altered transport of the compound or endogenous substrates.[1]

  • Differential Metabolism: Different cell lines may metabolize this compound at varying rates, leading to different levels of potentially toxic metabolites.[2]

Troubleshooting Steps:

  • Characterize Your Cell Lines: If possible, determine the expression levels of OATP1B3 and BSEP in your cell lines of interest.

  • Use a Panel of Cell Lines: Test the effects of this compound in multiple cell lines with different origins and metabolic capacities to understand the breadth of its effects.

  • Consider Primary Cells: If available, primary cells may provide a more physiologically relevant model, though they can be more sensitive.

Data Presentation

Table 1: In Vitro Inhibitory Profile of this compound

TargetIC50 (μM)Reference
OATP1B31.4[1]
BSEP1.5[1]
hUGT1A14.85[1]
Off-Target Safety Panel (>40 targets)>20[1]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Cells of interest

  • This compound

  • Vehicle (e.g., DMSO)

  • Positive control (e.g., 1% Triton X-100)

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. Also prepare vehicle and positive controls.

  • Remove the old medium and add the compound dilutions and controls to the respective wells.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Following incubation, carefully collect the supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatants.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Protocol 2: General Strategy for Mitigating In Vitro Cytotoxicity
  • Determine the EC50 for the desired biological effect: Identify the lowest concentration of this compound that produces the desired pharmacological effect (FXR activation).

  • Determine the IC50 for cytotoxicity: Use a cytotoxicity assay (e.g., LDH release) to determine the concentration at which this compound causes 50% cell death.

  • Calculate the Therapeutic Index (TI): The TI is the ratio of the cytotoxic concentration to the effective concentration (IC50/EC50). A higher TI indicates a better safety margin.

  • Optimize Experimental Conditions:

    • Concentration: Use the lowest effective concentration possible.

    • Incubation Time: Reduce the incubation time to the minimum required to observe the desired effect.

    • Co-treatment with Cytoprotective Agents: In some cases, co-treatment with an antioxidant (e.g., N-acetylcysteine) may mitigate cytotoxicity if oxidative stress is a contributing factor. This should be validated carefully.

Visualizations

FXR_Signaling_Pathway BMS986339 This compound FXR FXR BMS986339->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (in DNA) FXR_RXR->FXRE binds to TargetGenes Target Gene Transcription (e.g., SHP, FGF19) FXRE->TargetGenes regulates BiologicalEffects Biological Effects (Bile Acid Homeostasis, Lipid Metabolism) TargetGenes->BiologicalEffects

Caption: FXR Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assessment cluster_analysis Analysis & Mitigation Cell_Seeding Seed Cells Compound_Prep Prepare this compound and Controls Cell_Seeding->Compound_Prep Treatment Treat Cells Compound_Prep->Treatment Viability_Assay Primary Viability Assay (e.g., LDH) Treatment->Viability_Assay Data_Analysis Analyze Data Viability_Assay->Data_Analysis Confirm_Assay Confirmatory Assay (e.g., ATP levels) Mitigation Optimize Conditions (Concentration, Time) Confirm_Assay->Mitigation Data_Analysis->Confirm_Assay Data_Analysis->Mitigation If cytotoxicity observed

Caption: Workflow for Assessing and Mitigating Cytotoxicity.

Troubleshooting_Tree Start Cytotoxicity Observed? Check_Controls Are Controls OK? (Vehicle, Positive) Start->Check_Controls Controls_Bad Troubleshoot Assay Procedure Check_Controls->Controls_Bad No Controls_OK Is Assay Mitochondrial-Dependent? (e.g., MTT) Check_Controls->Controls_OK Yes Mito_Yes Yes Controls_OK->Mito_Yes Mito_No No Controls_OK->Mito_No Confirm_Assay Confirm with Independent Assay (e.g., LDH, ATP) Mito_Yes->Confirm_Assay Optimize Optimize Concentration and Incubation Time Mito_No->Optimize Confirm_Assay->Optimize Consider_Off_Target Investigate Off-Target Effects (Transporter Expression) Optimize->Consider_Off_Target End Proceed with Optimized Conditions Optimize->End Consider_Off_Target->End

Caption: Troubleshooting Decision Tree for Cytotoxicity.

References

Technical Support Center: BMS-986339 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the in vivo bioavailability of BMS-986339, a potent farnesoid X receptor (FXR) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in preclinical models?

A1: Preclinical studies have demonstrated good oral bioavailability of this compound in solution formulations. In mice, the bioavailability is approximately 69%, and in rats, it is around 40%.[1] It is important to note that these values were obtained using a specific solution formulation and may vary depending on the vehicle and formulation used in your studies.

Q2: What are the known physicochemical and pharmacokinetic properties of this compound that might influence its bioavailability?

A2: this compound is a non-bile acid FXR agonist. Key properties influencing its bioavailability include:

  • Solubility: It exhibits solubility in fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF).

  • Plasma Protein Binding: this compound is highly bound to plasma proteins.

  • Metabolism: It displays low clearance and a long elimination half-life in rodent models, suggesting it is not subject to extensive first-pass metabolism.[1]

Q3: My in vivo study shows lower than expected bioavailability for this compound. What are the potential causes?

A3: Several factors could contribute to lower-than-expected bioavailability. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions related to formulation, animal handling, and experimental procedures.

Q4: Can I use a different formulation other than a simple solution for my in vivo studies?

A4: Yes, alternative formulations can be explored, especially if you are encountering issues with a solution or aiming to improve bioavailability further. Strategies such as micronization, nanosuspensions, or lipid-based formulations could be considered. However, any new formulation will require careful characterization and validation to ensure it is appropriate for in vivo use.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo bioavailability studies of this compound.

Problem Potential Cause Recommended Action
Low or Variable Oral Bioavailability Inadequate Formulation: The drug may not be fully solubilized or may precipitate in the dosing vehicle or in the gastrointestinal tract.- Ensure the dosing vehicle is appropriate for this compound and that the drug is completely dissolved. - Consider using a co-solvent or a different vehicle if solubility is an issue. - For suspension formulations, ensure uniform particle size and adequate suspension to prevent settling.
Improper Gavage Technique: Incorrect placement of the gavage needle can lead to dosing into the esophagus or trachea, resulting in incomplete delivery to the stomach.- Ensure personnel are properly trained in oral gavage techniques for the specific animal model. - Use appropriately sized gavage needles with a ball tip to minimize the risk of tissue damage.
Animal-Related Factors: Differences in animal strain, age, or health status can affect drug absorption and metabolism. Fasting status can also significantly impact bioavailability.- Standardize the animal model used in your studies. - Ensure animals are properly fasted before dosing, as food can affect the absorption of this compound.
High Variability Between Animals Inconsistent Dosing Volume or Concentration: Inaccurate preparation of the dosing solution or inconsistent administration volumes will lead to variable exposures.- Prepare dosing solutions carefully and verify the concentration. - Use calibrated pipettes and syringes for accurate volume administration. - Dose animals based on their individual body weights.
Stress-Induced Physiological Changes: Stress from handling and dosing can alter gastrointestinal motility and blood flow, affecting drug absorption.- Acclimatize animals to handling and the dosing procedure to minimize stress. - Ensure a calm and quiet environment during the experiment.
Discrepancy Between In Vitro Dissolution and In Vivo Bioavailability High Plasma Protein Binding: this compound is highly plasma protein-bound, which can limit the amount of free drug available to distribute to tissues and exert its pharmacological effect, a factor not always captured in simple in vitro models.- When interpreting in vivo data, consider the impact of high plasma protein binding on the free drug concentration. - Utilize pharmacokinetic modeling to better understand the relationship between total and unbound drug concentrations.

Quantitative Data Summary

The following table summarizes the reported preclinical pharmacokinetic parameters for this compound.

Parameter Mouse Rat Reference
Oral Bioavailability (%) 6940[1]
Clearance LowLow[1]
Elimination Half-life LongLong[1]
Plasma Protein Binding HighHigh

Experimental Protocols

Protocol: In Vivo Oral Bioavailability Study in Rats

This protocol provides a general framework for assessing the oral bioavailability of this compound in rats. It should be adapted based on specific experimental needs and institutional animal care and use guidelines.

1. Animals:

  • Species: Sprague-Dawley rats (or other appropriate strain)

  • Sex: Male or female, as required for the study

  • Weight: 200-250 g

  • Acclimation: Acclimatize animals for at least 3 days before the experiment.

2. Housing and Diet:

  • House animals in a controlled environment (temperature, humidity, light/dark cycle).

  • Provide standard chow and water ad libitum.

  • Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

3. Dosing Formulation Preparation:

  • Vehicle Selection: Based on the known solubility of this compound, a suitable vehicle could be a solution in a mixture of polyethylene glycol 400 (PEG400) and water, or a suspension in 0.5% methylcellulose with 0.1% Tween 80. The original publication used a "solution formulation".[1]

  • Preparation:

    • Accurately weigh the required amount of this compound.

    • If preparing a solution, dissolve the compound in the chosen vehicle with gentle warming or sonication if necessary. Ensure the compound is fully dissolved.

    • If preparing a suspension, wet the powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while mixing to ensure a uniform suspension.

    • Prepare a sufficient volume for all animals, including a small excess to account for dosing losses.

4. Dosing Administration:

  • Oral (PO) Group:

    • Administer the this compound formulation by oral gavage at the desired dose (e.g., 2 mg/kg as in the original rat study).[1]

    • The dosing volume should be appropriate for the size of the rat (e.g., 5-10 mL/kg).

  • Intravenous (IV) Group (for absolute bioavailability determination):

    • Administer a solution of this compound in a suitable IV vehicle (e.g., saline with a co-solvent like PEG400 or DMSO, ensuring the final concentration of the co-solvent is well-tolerated) via the tail vein.

    • The IV dose should be lower than the oral dose (e.g., 1 mg/kg as in the original rat study).[1]

5. Blood Sampling:

  • Collect serial blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein, or via a cannula) at predetermined time points.

  • Suggested time points for an oral study: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Process blood samples by centrifugation to obtain plasma.

  • Store plasma samples at -80°C until analysis.

6. Sample Analysis:

  • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

7. Pharmacokinetic Analysis:

  • Use pharmacokinetic software to calculate key parameters, including:

    • Area under the plasma concentration-time curve (AUC) for both PO and IV routes.

    • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for the PO route.

    • Elimination half-life (t1/2).

  • Calculate the absolute oral bioavailability (F%) using the following formula:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

Farnesoid X Receptor (FXR) Signaling Pathway

FXR_Signaling_Pathway cluster_extracellular Extracellular Space / Gut Lumen cluster_cell Hepatocyte / Enterocyte cluster_output Physiological Effect This compound This compound FXR FXR This compound->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP Induces Expression BSEP BSEP (Bile Salt Export Pump) FXRE->BSEP Induces Expression CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits Transcription Bile_Acid_Synthesis Decreased Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Bile_Acid_Export Increased Bile Acid Export BSEP->Bile_Acid_Export bioavailability_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Fasting PO_Dosing Oral Gavage (PO Group) Animal_Acclimation->PO_Dosing IV_Dosing IV Injection (IV Group) Animal_Acclimation->IV_Dosing Formulation_Prep Formulation Preparation (PO & IV) Formulation_Prep->PO_Dosing Formulation_Prep->IV_Dosing Blood_Sampling Serial Blood Sampling PO_Dosing->Blood_Sampling IV_Dosing->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis Plasma_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) LCMS_Analysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation (F%) PK_Analysis->Bioavailability_Calc troubleshooting_bioavailability cluster_formulation Formulation Issues cluster_procedure Procedural Issues cluster_animal Animal-Related Factors Low_Bioavailability Low In Vivo Bioavailability Observed Poor_Solubility Poor Solubility/ Precipitation Low_Bioavailability->Poor_Solubility Incorrect_Vehicle Incorrect Vehicle Selection Low_Bioavailability->Incorrect_Vehicle Inadequate_Suspension Inadequate Suspension Low_Bioavailability->Inadequate_Suspension Improper_Gavage Improper Gavage Technique Low_Bioavailability->Improper_Gavage Dosing_Error Dosing Volume/ Concentration Error Low_Bioavailability->Dosing_Error Fasting_Status Inconsistent Fasting Low_Bioavailability->Fasting_Status Animal_Stress Animal Stress Low_Bioavailability->Animal_Stress Physiological_Variability Physiological Variability Low_Bioavailability->Physiological_Variability

References

BMS-986339 Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments using BMS-986339, a potent and selective Farnesoid X Receptor (FXR) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2][3] FXR is a nuclear receptor that functions as a key regulator of bile acid, lipid, and glucose metabolism.[4][5][6] Upon activation by a ligand such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[4][7] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[7] A primary function of FXR activation is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6]

Q2: What are the key downstream effects of FXR activation by this compound?

A2: Activation of FXR by this compound leads to a cascade of downstream events, including:

  • Induction of Small Heterodimer Partner (SHP): This inhibits the transcription of CYP7A1, thereby reducing bile acid synthesis.[6]

  • Upregulation of Bile Salt Export Pump (BSEP): This transporter protein is responsible for the efflux of bile acids from hepatocytes.[7]

  • Induction of Fibroblast Growth Factor 19 (FGF19) in the intestine (FGF15 in mice): FGF19/15 also acts to inhibit bile acid synthesis in the liver.[1][7]

Q3: In what types of in vitro assays can I characterize the dose-response of this compound?

A3: Several in vitro assays are suitable for characterizing the dose-response of this compound. A common and effective method is a cell-based reporter gene assay.[8][9] In this assay, cells (e.g., Huh-7 or HepG2) are co-transfected with an expression plasmid for human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (e.g., from the BSEP gene).[7] The luminescence signal is proportional to the activation of FXR by the test compound. Other suitable assays include FRET-based coactivator recruitment assays and direct measurement of target gene expression (e.g., SHP, BSEP) via qPCR.[10]

Q4: What are some common issues I might encounter when generating a dose-response curve for this compound and how can I troubleshoot them?

A4: Please refer to the Troubleshooting Guide section below for a detailed breakdown of potential issues and their solutions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineTarget Gene/PromoterEC50 / IC50Reference
hFXR-Gal4 Reporter Assay--34 ± 3 nM[11]
BSEP ActivationHuh-7BSEP-[1]
FGF19 SecretionHepatocytesFGF19-[1]
OATP1B3 Inhibition-OATP1B31.44 µM[1]
BSEP Inhibition-BSEP1.5 µM[1]
hUGT1A1 Inhibition-hUGT1A14.85 µM[1]

Table 2: In Vivo Activity of this compound

Animal ModelDosing RegimenKey FindingsReference
Mouse Bile Duct Ligation (BDL) Model10 mg/kg, p.o., once daily for 9 daysInduced Fgf15 production, demonstrated antifibrotic efficacy[1]
Mouse0.3, 1, 3, and 10 mg/kg, p.o., once daily for 9 daysInduced Fgf15 and SHP gene expression in the ileum[1]

Experimental Protocols

Detailed Protocol for a Cell-Based FXR Reporter Gene Assay

This protocol provides a detailed methodology for determining the dose-response curve of this compound using a luciferase reporter assay in a human liver cell line (e.g., HepG2 or Huh-7).

Materials:

  • Human hepatoma cells (HepG2 or Huh-7)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin/streptomycin

  • Expression plasmid for human FXR

  • Reporter plasmid containing a luciferase gene driven by an FXR-responsive promoter (e.g., BSEP promoter)

  • Transfection reagent

  • This compound

  • Positive control (e.g., GW4064 or chenodeoxycholic acid - CDCA)

  • DMSO (vehicle)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 or Huh-7 cells in a white, opaque 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Transfection: On the following day, co-transfect the cells with the FXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM. Then, dilute these stock solutions into the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.1%).

  • Cell Treatment: After 24 hours of transfection, carefully remove the medium and replace it with 100 µL of medium containing the different concentrations of this compound, the positive control, or vehicle (DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Luciferase Assay: After the incubation period, remove the medium and add the luciferase assay reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the data to the vehicle control.

    • Plot the normalized luminescence values against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding- Inconsistent transfection efficiency- Pipetting errors- Ensure a single-cell suspension before seeding.- Optimize transfection reagent-to-DNA ratio and incubation times.- Use calibrated pipettes and be consistent with technique.
Low signal-to-noise ratio - Low transfection efficiency- Insufficient compound potency- Suboptimal incubation time- Inappropriate cell line- Optimize transfection protocol.- Ensure the concentration range is appropriate to capture the full dose-response.- Perform a time-course experiment (e.g., 18, 24, 36 hours) to determine the optimal incubation time.- Use a cell line known to have a robust response to FXR agonists (e.g., HepG2).
Incomplete or biphasic dose-response curve - Compound cytotoxicity at high concentrations- Compound precipitation at high concentrations- Off-target effects at high concentrations- Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to assess cytotoxicity.- Check the solubility of this compound in the assay medium.- If off-target effects are suspected, consider using a more specific assay or a counterscreen.
EC50 values differ significantly from published data - Differences in assay conditions (cell line, reporter construct, incubation time)- Purity of the compound- Passage number of cells- Standardize the assay protocol and ensure it aligns with published methods where possible.- Verify the purity of the this compound stock.- Use cells within a consistent and low passage number range.

Visualizations

FXR_Signaling_Pathway FXR Signaling Pathway cluster_extracellular Extracellular cluster_cellular Hepatocyte / Enterocyte cluster_nucleus Nucleus This compound This compound BMS-986339_in This compound This compound->BMS-986339_in enters cell FXR FXR BMS-986339_in->FXR binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE binds to SHP_Gene SHP Gene FXRE->SHP_Gene activates transcription BSEP_Gene BSEP Gene FXRE->BSEP_Gene activates transcription FGF19_Gene FGF19 Gene (Intestine) FXRE->FGF19_Gene activates transcription SHP SHP Protein SHP_Gene->SHP BSEP BSEP Protein BSEP_Gene->BSEP FGF19 FGF19 Protein FGF19_Gene->FGF19 CYP7A1_Gene CYP7A1 Gene Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1_Gene->Bile_Acid_Synthesis SHP->CYP7A1_Gene inhibits transcription FGF19->CYP7A1_Gene inhibits transcription Dose_Response_Workflow Dose-Response Curve Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Seed Cells (e.g., HepG2 in 96-well plate) B 2. Transfect Cells (FXR and Reporter Plasmids) A->B D 4. Treat Cells with This compound Dilutions B->D C 3. Prepare Serial Dilution of this compound C->D E 5. Incubate for 24 hours D->E F 6. Perform Luciferase Assay E->F G 7. Measure Luminescence F->G H 8. Plot Dose-Response Curve and Calculate EC50 G->H

References

Potential confounding factors in BMS-986339 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986339.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, potent, and non-bile acid agonist for the Farnesoid X Receptor (FXR).[1][2][3] Its primary mechanism of action is the activation of FXR, a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.[4][5][6]

Q2: What is the significance of this compound's tissue-selective activity?

This compound exhibits a context-dependent and tissue-selective activation profile.[3][7] It demonstrates differential induction of the FXR target gene, Fibroblast Growth Factor 15 (Fgf15), in the liver versus the ileum.[3][7][8] This tissue selectivity is a key feature, as it may offer a therapeutic advantage by minimizing adverse effects associated with systemic FXR activation, such as elevated plasma lipids, which have been observed with other FXR agonists.[3][7]

Q3: In which cell lines has this compound activity been characterized?

The activity of this compound has been characterized in several cell lines, including:

  • Huh-7 (human hepatoma) cells: Used to assess the activation of genes like the Bile Salt Export Pump (BSEP).[1][3]

  • HEK293 (human embryonic kidney) cells: Utilized in reporter assays, often stably expressing specific FXR isoforms (e.g., hFXR2) and reporter constructs for genes like BSEP and Intestinal Bile Acid-Binding Protein (IBABP).[3]

  • Primary human hepatocytes: Employed to evaluate the induction of genes such as Fibroblast Growth Factor 19 (FGF19).[1]

Q4: What are the known off-target effects of this compound?

This compound has been evaluated for off-target activities. It shows modest inhibition of cytochrome P450 isoforms CYP2C8 and CYP2C9, as well as the hERG channel.[1][3] It also inhibits the transporters OATP1B3 and BSEP, and the enzyme hUGT1A1 with IC50 values in the low micromolar range.[1][3] These off-target activities were not considered significant liabilities in preclinical studies due to their modest potency.[3]

Q5: How should I prepare and store this compound for in vitro and in vivo studies?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[9] It is crucial to be aware of the potential for DMSO to degrade over time, especially in the presence of water or upon repeated freeze-thaw cycles, which could potentially impact experimental results.[10][11] For in vivo studies in mice, this compound has been formulated in a vehicle of 90% PEG 400 and 10% ethanol or 5% ethanol, 90% PEG 400, and 5% TPGS.[3]

Troubleshooting Guides

In Vitro Assays

Issue 1: High variability or no dose-response in FXR reporter gene assays.

  • Potential Cause 1: Cell Health and Passage Number.

    • Troubleshooting: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered receptor expression or signaling pathways. Regularly thaw fresh vials of cells.

  • Potential Cause 2: Inconsistent Seeding Density.

    • Troubleshooting: Optimize and strictly control cell seeding density. Uneven cell distribution can lead to significant well-to-well variability.

  • Potential Cause 3: Serum Effects.

    • Troubleshooting: Components in serum can interfere with FXR activation. Consider reducing the serum concentration or using a serum-free medium during the treatment period. If serum is necessary, ensure the same batch is used throughout the experiment to minimize variability.

  • Potential Cause 4: Compound Stability.

    • Troubleshooting: Prepare fresh dilutions of this compound from a stock solution for each experiment. If using a stock solution stored in DMSO, minimize freeze-thaw cycles.[9]

  • Potential Cause 5: Clonal Variability of Reporter Cell Line.

    • Troubleshooting: If using a custom-generated stable cell line, screen multiple clones to select one with a robust and reproducible response to a reference FXR agonist like GW4064.[12]

Issue 2: Discrepancy between results in different cell lines (e.g., HEK293 vs. Huh-7).

  • Potential Cause: Context-Dependent FXR Activity.

    • Troubleshooting: This may be an expected outcome reflecting the tissue-selective nature of this compound.[3] The transcriptional machinery and co-factor availability can differ between cell types, leading to differential activation of target genes. It is crucial to select the cell line that is most relevant to the biological question being addressed. For liver-specific effects, primary hepatocytes or liver-derived cell lines like Huh-7 are more appropriate than kidney-derived HEK293 cells.

In Vivo Studies

Issue 1: High mortality or variability in the bile duct ligation (BDL) model.

  • Potential Cause 1: Surgical Inconsistency.

    • Troubleshooting: The BDL surgery is technically demanding. Ensure the surgical procedure is standardized and performed by experienced personnel. Variations in the ligation location and technique can significantly impact the degree of cholestasis and subsequent fibrosis, leading to high variability and mortality.[2][13][14]

  • Potential Cause 2: Post-operative Complications.

    • Troubleshooting: Implement a robust post-operative care protocol, including appropriate analgesia and monitoring for signs of infection or distress. Dehydration and infection are common causes of mortality.

  • Potential Cause 3: Animal Strain and Age.

    • Troubleshooting: Use a consistent strain and age of mice (e.g., C57BL/6 mice at 12-14 weeks of age) as susceptibility to BDL-induced injury can vary.[14]

Issue 2: Inconsistent or unexpected effects on gene expression in liver vs. ileum.

  • Potential Cause 1: Timing of Tissue Harvest.

    • Troubleshooting: The kinetics of gene expression can vary. Conduct a time-course experiment to determine the optimal time point for observing changes in the expression of target genes like Fgf15 and SHP in both the liver and ileum following this compound administration.

  • Potential Cause 2: Drug Formulation and Bioavailability.

    • Troubleshooting: Ensure the formulation of this compound is homogenous and administered consistently. Inconsistent dosing can lead to variable drug exposure and, consequently, variable target engagement in different tissues. The provided in vivo formulation is a suspension, so proper mixing is critical.[3]

  • Potential Cause 3: Animal Handling and Stress.

    • Troubleshooting: Stress can influence gene expression. Standardize animal handling procedures to minimize stress, which can be a confounding factor in in vivo experiments.

Quantitative Data

Table 1: In Vitro Activity of this compound

AssayCell LineParameterValueReference
hFXR-Gal4 ReporterHEK293EC5066 ± 36 nM[3]
hFXR2 IBABP ReporterHEK293EC5064 ± 19 nM[3]
hFXR2 BSEP ReporterHEK293EC50>4000 nM[3]
BSEP ReporterHuh-7EC50>40,000 nM[3]
hERG Channel InhibitionPatch ClampIC504.5 µM[1][3]
CYP2C8 InhibitionHuman Liver MicrosomesIC508 µM[1][3]
CYP2C9 InhibitionHuman Liver MicrosomesIC5013.5 µM[1][3]
OATP1B3 Inhibition---IC501.44 µM[1][3]
BSEP Inhibition---IC501.5 µM[1][3]
hUGT1A1 Inhibition---IC504.85 µM[1][3]

Table 2: In Vivo Efficacy of this compound in a Mouse Bile Duct Ligation (BDL) Model

Animal ModelDosageDosing RegimenKey FindingsReference
Mouse BDL Model10 mg/kgOnce daily, p.o., for 9 daysInduced Fgf15 production, showed antifibrotic efficacy[1]
Mouse BDL Model0.3, 1, 3, and 10 mg/kgOnce daily for 9 daysInduced Fgf15 and SHP gene expression in the ileum, decreased collagen levels[1]

Experimental Protocols & Visualizations

FXR Signaling Pathway

This compound acts as an agonist for the Farnesoid X Receptor (FXR). Upon binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR Response Elements (FXREs) in the promoter regions of target genes, modulating their transcription. In the liver, this leads to the induction of Small Heterodimer Partner (SHP), which in turn inhibits CYP7A1, the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15/19 (FGF15/19), which signals to the liver to also suppress bile acid synthesis.

FXR_Signaling_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte BMS_i This compound FXR_RXR_i FXR/RXR BMS_i->FXR_RXR_i activates FGF15_19_gene FGF15/19 Gene FXR_RXR_i->FGF15_19_gene induces transcription FGF15_19_protein FGF15/19 Protein FGF15_19_gene->FGF15_19_protein translates to FGFR4 FGFR4 FGF15_19_protein->FGFR4 binds to FGF15_19_protein->FGFR4 BMS_l This compound FXR_RXR_l FXR/RXR BMS_l->FXR_RXR_l activates SHP_gene SHP Gene FXR_RXR_l->SHP_gene induces transcription SHP_protein SHP Protein SHP_gene->SHP_protein translates to CYP7A1_gene CYP7A1 Gene SHP_protein->CYP7A1_gene inhibits Bile_Acid_Syn Bile Acid Synthesis CYP7A1_gene->Bile_Acid_Syn drives FGFR4->CYP7A1_gene inhibits

FXR Signaling Pathway Activated by this compound
Experimental Workflow: In Vitro FXR Reporter Assay

This workflow outlines the key steps for assessing the activity of this compound using a cell-based FXR reporter assay.

Reporter_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Thaw_Cells Thaw and Culture Reporter Cells Seed_Cells Seed Cells into 96-well Plate Thaw_Cells->Seed_Cells Prepare_Compound Prepare Serial Dilutions of this compound in DMSO Treat_Cells Treat Cells with This compound Dilutions Prepare_Compound->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 24 hours Treat_Cells->Incubate Lyse_Cells Lyse Cells and Add Luciferase Substrate Incubate->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Plot_Data Plot Dose-Response Curve Measure_Luminescence->Plot_Data Calculate_EC50 Calculate EC50 Plot_Data->Calculate_EC50

Workflow for an In Vitro FXR Reporter Assay
Logical Relationship: Troubleshooting In Vivo BDL Model Variability

This diagram illustrates the logical flow for troubleshooting common sources of variability in the bile duct ligation (BDL) model when testing this compound.

BDL_Troubleshooting High_Variability High Variability in BDL Model Results Check_Surgery Review Surgical Protocol High_Variability->Check_Surgery Check_PostOp Evaluate Post-Operative Care High_Variability->Check_PostOp Check_Animals Assess Animal Characteristics High_Variability->Check_Animals Check_Dosing Verify Dosing Procedure High_Variability->Check_Dosing Standardize_Surgery Standardize Ligation Site and Technique Check_Surgery->Standardize_Surgery Improve_Care Enhance Analgesia and Monitoring Check_PostOp->Improve_Care Consistent_Animals Use Consistent Strain, Age, and Sex Check_Animals->Consistent_Animals Homogenize_Dosing Ensure Homogenous Formulation and Accurate Dosing Check_Dosing->Homogenize_Dosing

Troubleshooting Logic for BDL Model Variability

References

Optimizing treatment duration with BMS-986339

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing treatment duration with BMS-986339.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active, potent, and non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2][3][4] FXR is a nuclear receptor that acts as a master regulator of bile acid homeostasis.[4][5] Activation of FXR by this compound leads to the regulation of genes involved in bile acid synthesis and transport, such as the upregulation of the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[1][5][6] This signaling cascade ultimately results in anti-fibrotic effects.[1][2]

Q2: What are the potential adverse effects associated with FXR agonists that might influence treatment duration?

A2: While specific adverse effects for this compound are still under investigation, clinical trials with other FXR agonists have reported side effects such as pruritus (itching) and elevations in plasma lipids.[2][3][4] These potential side effects should be monitored in preclinical models to help determine the optimal and tolerable treatment duration.

Q3: How does the tissue-selective profile of this compound impact experimental design?

A3: this compound exhibits a context-dependent and tissue-selective activation of FXR.[2][3][4][5] It has been shown to differentially induce FGF15 in the liver and ileum.[2][3][4] This suggests that the therapeutic effects may be achievable with a more targeted engagement, potentially minimizing side effects associated with broad FXR activation. Researchers should consider assessing target engagement in both hepatic and intestinal tissues when designing experiments.

Troubleshooting Guides

Issue 1: Sub-optimal anti-fibrotic efficacy observed in a preclinical model.

Possible Cause Troubleshooting Step
Inadequate Dose or Treatment Duration The provided preclinical data in a mouse bile duct ligation (BDL) model showed efficacy with once-daily oral administration for 9 days at doses ranging from 0.3 to 10 mg/kg.[1] Consider a dose-escalation study or extending the treatment duration, while closely monitoring for any potential adverse effects.
Poor Drug Exposure This compound exhibits low clearance and a long elimination half-life in mice and rats.[1] However, formulation or route of administration issues could lead to poor bioavailability. Verify the formulation and consider pharmacokinetic analysis to ensure adequate drug exposure.
Model-Specific Differences The anti-fibrotic efficacy of this compound was demonstrated in a BDL mouse model.[1] The pathophysiology of other fibrosis models may respond differently to FXR agonism. Ensure the chosen animal model is appropriate for evaluating an FXR-targeted therapy.

Issue 2: Observation of potential adverse effects (e.g., skin irritation, changes in lipid profiles) in treated animals.

Possible Cause Troubleshooting Step
Dose is too high While aiming for maximal efficacy, the administered dose might be exceeding the therapeutic window. Reduce the dose and re-evaluate the balance between efficacy and the observed side effects.
Continuous high-level FXR activation Continuous activation of FXR might lead to off-target effects or an exaggerated physiological response. Consider intermittent dosing schedules (e.g., every other day) to potentially mitigate these effects while maintaining therapeutic benefit.
Off-target effects Although this compound is a potent FXR agonist, off-target activities at higher concentrations cannot be entirely ruled out without further specific testing. If dose reduction or schedule modification is ineffective, further investigation into the molecular basis of the adverse effect may be necessary.

Data Presentation

Table 1: In Vitro Activity of this compound

AssayParameterValue
Transporter Inhibition OATP1B3 IC₅₀1.44 µM[1]
BSEP IC₅₀1.5 µM[1]
Enzyme Inhibition hUGT1A1 IC₅₀4.85 µM[1]

Table 2: In Vivo Pharmacokinetics of this compound (Compound 32)

SpeciesDose (p.o.)Dose (i.v.)ClearanceVolume of Distribution (Vss)Elimination Half-life (t½)
Mouse5 mg/kg1 mg/kgLow[1]Not SpecifiedLong[1]
Rat5 mg/kg1 mg/kgLow[1]Not SpecifiedLong[1]

Table 3: In Vivo Efficacy of this compound in a Mouse BDL Model

DosageDosing RegimenDurationKey Outcomes
10 mg/kgOnce daily (p.o.)9 daysInduced Fgf15 production, demonstrated antifibrotic efficacy.[1]
0.3, 1, 3, 10 mg/kgOnce daily (p.o.)9 daysInduced Fgf15 and SHP gene expression in the ileum; decreased hydroxyproline to total protein ratio and collagen levels.[1]

Experimental Protocols

Key Experiment: Evaluation of Anti-fibrotic Efficacy in a Bile Duct Ligation (BDL) Mouse Model

Objective: To determine the effective dose and treatment duration of this compound for reducing liver fibrosis in a chemically induced mouse model.

Methodology:

  • Animal Model: Male C57BL/6 mice.

  • Induction of Fibrosis: Perform bile duct ligation (BDL) surgery to induce cholestatic liver injury and subsequent fibrosis. A sham-operated group will serve as a control.

  • Treatment Groups:

    • Sham + Vehicle

    • BDL + Vehicle

    • BDL + this compound (e.g., 0.3, 1, 3, 10 mg/kg)

  • Dosing: Administer this compound or vehicle orally, once daily, starting on the day of surgery for a predetermined duration (e.g., 9 days, based on initial studies).[1]

  • Monitoring: Monitor animal health, body weight, and any signs of adverse effects daily.

  • Endpoint Analysis (at the end of the treatment period):

    • Serum Analysis: Collect blood to measure markers of liver injury (e.g., ALT, AST) and function.

    • Gene Expression Analysis: Harvest liver and ileum tissues to quantify the mRNA levels of FXR target genes (e.g., SHP, Fgf15) via qPCR.

    • Histological Analysis: Perfuse and fix liver tissue for staining (e.g., Sirius Red) to assess collagen deposition and fibrosis.

    • Biochemical Analysis: Measure the hydroxyproline content in the liver as a quantitative marker of collagen.[1]

Visualizations

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Enterocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS986339 This compound FXR_RXR_inactive FXR-RXR Complex (Inactive) BMS986339->FXR_RXR_inactive Binds and Activates FXR_RXR_active FXR-RXR Complex (Active) FXR_RXR_inactive->FXR_RXR_active Translocates to Nucleus FXRE FXR Response Element (on DNA) FXR_RXR_active->FXRE Binds to DNA SHP SHP Gene Transcription FXRE->SHP Induces FGF15 FGF15 Gene Transcription FXRE->FGF15 Induces

Caption: FXR Signaling Pathway Activation by this compound.

experimental_workflow start Start: Select Animal Model (e.g., BDL Mouse) induction Induce Fibrosis (Bile Duct Ligation) start->induction grouping Randomize into Treatment Groups (Vehicle, this compound doses) induction->grouping dosing Daily Oral Dosing (e.g., 9 days) grouping->dosing monitoring Monitor Animal Health and Adverse Effects dosing->monitoring endpoints Endpoint Analysis monitoring->endpoints serum Serum Analysis (ALT, AST) endpoints->serum gene Gene Expression (SHP, FGF15) endpoints->gene histo Histology (Sirius Red) endpoints->histo biochem Biochemistry (Hydroxyproline) endpoints->biochem end End: Evaluate Efficacy and Tolerability serum->end gene->end histo->end biochem->end

Caption: Preclinical Experimental Workflow for this compound.

troubleshooting_logic start Experiment Start: Observe Sub-Optimal Efficacy q1 Is drug exposure adequate? start->q1 check_pk Verify formulation and conduct PK study q1->check_pk No q2 Is the dose and/or duration sufficient? q1->q2 Yes a1_yes Yes a1_no No check_pk->q1 increase_dose Increase dose or extend treatment duration q2->increase_dose No q3 Is the animal model appropriate? q2->q3 Yes a2_yes Yes a2_no No increase_dose->q1 reassess_model Re-evaluate model selection q3->reassess_model No end Further investigation needed q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting Logic for Sub-Optimal Efficacy.

References

Technical Support Center: BMS-986339 and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing BMS-986339 in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and orally active non-bile acid agonist for the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and inflammation.[3] Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic pathways.[3] For instance, in Huh-7 cells, this compound has been shown to reduce the activation of genes expressing the Bile Salt Export Pump (BSEP).[1]

BMS-986339_Mechanism_of_Action cluster_cell Hepatocyte This compound This compound FXR FXR This compound->FXR Binds & Activates FXR_RXR_Complex FXR/RXR Heterodimer FXR->FXR_RXR_Complex Dimerizes with RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (FXRE) FXR_RXR_Complex->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Modulates Metabolic_Regulation Regulation of Metabolism Target_Genes->Metabolic_Regulation

Figure 1: this compound signaling pathway.

Q2: I am not observing a significant effect of this compound on the viability of my cell line. What are the possible reasons?

A2: Several factors could contribute to a lack of response:

  • Low FXR Expression: The cell line you are using may not express FXR at a high enough level for this compound to elicit a response. It is recommended to verify the FXR expression level in your cells via qPCR or Western blot.

  • Inappropriate Concentration Range: The concentrations of this compound used might be too low. While potent, the effective concentration can vary between cell lines. Consider performing a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM).[1]

  • Insufficient Incubation Time: The duration of exposure to the compound may not be long enough to induce a measurable effect on cell viability. An incubation time of 24 hours has been used in some studies.[1] You may need to optimize the incubation time for your specific cell line and assay.

  • Assay Interference: The components of your cell viability assay may be incompatible with this compound. Refer to the troubleshooting guide below for more details on potential assay interference.

Q3: What are the recommended concentrations and incubation times for this compound in cell viability assays?

A3: The optimal conditions will be cell-line and assay-dependent. Based on existing literature, a starting point for concentration could be a range from 0.1 nM to 10 µM.[1] For incubation time, 24 hours is a reasonable starting point.[1] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause Recommendation
High background signal in no-cell control wells Reagent contamination or interaction with media components.Use fresh reagents and ensure that the assay medium is compatible with the chosen viability assay. Run a "reagent only" control to check for background.
Inconsistent results between replicate wells Uneven cell seeding, edge effects in the plate, or pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Use calibrated pipettes and consistent technique.
Unexpected increase in viability at high concentrations Compound precipitation, off-target effects, or assay interference.Visually inspect the wells for any signs of compound precipitation. Consider using a different type of viability assay to rule out interference. For example, if using a metabolic assay (like MTS), try a membrane integrity assay (like Calcein-AM).
"Right-shift" in dose-response curve compared to expected values Drug-reagent interaction.Some compounds can directly interact with the detection reagents in viability assays. A modified protocol where the drug-containing medium is removed and replaced with fresh medium before adding the assay reagent can mitigate this.[4]

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"Start" -> "Check_Controls"; "Check_Controls" -> "High_Background" [label="No"]; "High_Background" -> "Check_Reagents" [label="Yes"]; "Check_Reagents" -> "End"; "High_Background" -> "Inconsistent_Replicates" [label="No"]; "Inconsistent_Replicates" -> "Review_Seeding" [label="Yes"]; "Review_Seeding" -> "End"; "Inconsistent_Replicates" -> "Unexpected_Viability_Increase" [label="No"]; "Unexpected_Viability_Increase" -> "Investigate_Interference" [label="Yes"]; "Investigate_Interference" -> "End"; "Unexpected_Viability_Increase" -> "End" [label="No"]; "Check_Controls" -> "End" [label="Yes"]; }

Figure 2: Troubleshooting decision tree.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from cell viability experiments with this compound. The values presented are hypothetical and should be replaced with your experimental data.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
Huh-7MTS244.5[1]
HepG2Calcein-AM48User-defined
LX-2MTS72User-defined

Experimental Protocols

MTS Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium at 2X the final desired concentration.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of MTS reagent directly to each well.[5]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[5] The optimal incubation time should be determined empirically.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[5]

Experimental_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h (Cell Attachment) Seed_Cells->Incubate_24h Prepare_Compound Prepare this compound serial dilutions Incubate_24h->Prepare_Compound Treat_Cells Treat cells with compound or vehicle Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for desired treatment period Treat_Cells->Incubate_Treatment Add_Reagent Add cell viability assay reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate as per reagent protocol Add_Reagent->Incubate_Reagent Read_Plate Read plate on plate reader Incubate_Reagent->Read_Plate Analyze_Data Analyze data and calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 3: General cell viability assay workflow.
Calcein-AM Cell Viability Assay

This assay measures the number of live cells by detecting the activity of intracellular esterases.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTS Assay Protocol.

  • Preparation of Calcein-AM Staining Solution:

    • Prepare a working solution of Calcein-AM in a suitable buffer (e.g., PBS) at the concentration recommended by the manufacturer.

  • Staining:

    • Carefully remove the treatment medium from the wells.

    • Wash the cells once with PBS.

    • Add 100 µL of the Calcein-AM working solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a fluorescence microplate reader.

References

Validation & Comparative

A Comparative Guide to FXR Agonists in Development for Non-Alcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The farnesoid X receptor (FXR) has emerged as a key therapeutic target in the treatment of non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by hepatic steatosis, inflammation, and fibrosis. Activation of FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism, and also exerts anti-inflammatory and anti-fibrotic effects.[1][2][3] This guide provides a comparative overview of BMS-986339, a novel FXR agonist from Bristol Myers Squibb, and other prominent FXR agonists in clinical development for NASH, including cilofexor (Gilead Sciences) and tropifexor (Novartis).

Mechanism of Action: The FXR Signaling Pathway

FXR is a nuclear receptor primarily expressed in the liver and intestines.[4] Its activation by endogenous bile acids or synthetic agonists leads to the transcription of several target genes that collectively contribute to metabolic homeostasis and the reduction of liver injury. A simplified representation of the FXR signaling pathway is depicted below.

FXR_Signaling_Pathway cluster_Enterocyte Enterocyte cluster_Hepatocyte Hepatocyte FXR_Agonist_E FXR Agonist FXR_E FXR FXR_Agonist_E->FXR_E Activates FGF19 FGF19 (Fibroblast Growth Factor 19) FXR_E->FGF19 Induces Transcription FGFR4 FGFR4/ β-Klotho FGF19->FGFR4 FGF19->FGFR4 FXR_Agonist_H FXR Agonist FXR_H FXR FXR_Agonist_H->FXR_H Activates SHP SHP (Small Heterodimer Partner) FXR_H->SHP Induces SREBP1c SREBP-1c FXR_H->SREBP1c Inhibits CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1 Inhibits Bile_Acid_Syn Bile Acid Synthesis CYP7A1->Bile_Acid_Syn Rate-limiting enzyme De_Novo_Lipogenesis De Novo Lipogenesis SREBP1c->De_Novo_Lipogenesis Promotes FGFR4->SHP Induces

Caption: FXR Signaling Pathway in NASH.

Comparative Efficacy Data

The following tables summarize key efficacy data from preclinical and clinical studies of this compound, cilofexor, and tropifexor. It is important to note that direct head-to-head clinical trial data is not yet available, and the developmental stages of these compounds differ.

Preclinical Efficacy of this compound

This compound has demonstrated potent and tissue-selective FXR activation in preclinical models, suggesting a differentiated pharmacological profile.[5][6]

ParameterAnimal ModelKey FindingsReference
FXR Activation In vitro assaysPotent in vitro and in vivo activation of FXR. Showed a context-dependent profile with tissue-selective effects.[5][6]
Antifibrotic Efficacy Mouse bile duct ligation (BDL) modelDemonstrated robust antifibrotic efficacy.[7] Decreased the ratio of hydroxyproline to total protein content and decreased collagen levels.[7]
Gene Expression Mouse modelsInduced Fgf15 and SHP (small heterodimer partner) gene expression in the ileum.[7] Showed differential induction of Fgf15 in the liver and ileum.[5][6]
Clinical Efficacy of Cilofexor (Phase 2)
ParameterTrial DesignDose(s)Key FindingsReference
Hepatic Steatosis (MRI-PDFF) 24-week, randomized, placebo-controlled30 mg, 100 mg100 mg: -22.7% median relative decrease vs. +1.9% for placebo. 39% of patients had a ≥30% decline in MRI-PDFF.[8][9]
Liver Biochemistry 24-week, randomized, placebo-controlled30 mg, 100 mgSignificant decreases in serum gamma-glutamyltransferase, C4, and primary bile acids in both dose groups.[8][9]
Fibrosis Improvement (≥1 stage) 48-week, randomized, placebo-controlled (ATLAS study - combination therapy)30 mg (monotherapy and in combination)Monotherapy: 12% of patients. Combination with firsocostat: 21% of patients (vs. 11% for placebo).[10][11]
NASH Resolution 48-week, randomized, placebo-controlled (ATLAS study - combination therapy)30 mg (in combination with firsocostat)4.5% of patients (vs. 0% for placebo).[10]
Clinical Efficacy of Tropifexor (Phase 2)
ParameterTrial DesignDose(s)Key FindingsReference
Hepatic Steatosis (MRI-PDFF) 12-week and 48-week, randomized, placebo-controlled (FLIGHT-FXR study)140 µg, 200 µg12 weeks: Significant reductions in hepatic fat fraction. 48 weeks: Relative change in HFF of -31.25% (140 µg) and -39.54% (200 µg) vs. -3.58% for placebo.[12][13]
Liver Biochemistry 48-week, randomized, placebo-controlled (FLIGHT-FXR study)140 µg, 200 µgSignificant reduction in ALT levels at 48 weeks.[12]
Fibrosis Improvement (≥1 stage) 48-week, randomized, placebo-controlled (TANDEM study - monotherapy)140 µg32.3% of patients.[14]
NASH Resolution 48-week, randomized, placebo-controlled (TANDEM study - monotherapy)140 µg25.8% of patients.[14]

Comparative Safety and Tolerability

A common class effect of FXR agonists is pruritus (itching). The safety profiles of cilofexor and tropifexor from Phase 2 trials are summarized below. As this compound is in an earlier stage of development, comprehensive clinical safety data is not yet available.

Adverse EventCilofexor (Phase 2)Tropifexor (Phase 2)
Pruritus 100 mg: 14% (moderate to severe) vs. 4% for placebo.[8][9] Combination with firsocostat: 28.2% (mild to moderate) vs. 15.4% for placebo.[10]Dose-dependent increase in frequency, with higher incidence in the 140 µg and 200 µg groups.
Lipid Profile Not reported as a significant adverse event in the cited studies.Dose-dependent increase in LDL cholesterol and decrease in HDL cholesterol.[12]

Experimental Protocols

Key Experimental Endpoints in NASH Clinical Trials

The development of drugs for NASH relies on both histological assessments and non-invasive biomarkers.

NASH_Endpoints cluster_Histology Histological Endpoints (Liver Biopsy) cluster_NonInvasive Non-Invasive Biomarkers Fibrosis_Stage Fibrosis Stage Improvement (≥1 stage reduction in NASH CRN score) NASH_Resolution NASH Resolution (Absence of ballooning, minimal inflammation) NAS_Improvement NAFLD Activity Score (NAS) (≥2 point reduction) MRI_PDFF MRI-PDFF (Hepatic Steatosis Quantification) MRE MRE (Liver Stiffness/Fibrosis) Serum_Markers Serum Biomarkers (e.g., ALT, AST, GGT, ELF score) Endpoints Key Endpoints in NASH Trials Histology_Title NonInvasive_Title

Caption: Key Endpoints in NASH Clinical Trials.

Liver Biopsy Protocol

Liver biopsy remains the gold standard for the diagnosis and staging of NASH and is a primary endpoint in late-stage clinical trials.[15][16]

  • Procedure: A percutaneous or transjugular liver biopsy is performed to obtain a tissue sample.

  • Sample Adequacy: A sample of at least 15 mm in length and containing at least 10 portal tracts is generally considered adequate for histological assessment.

  • Histological Evaluation: The biopsy specimen is stained with Hematoxylin and Eosin (H&E) and a connective tissue stain (e.g., Masson's trichrome or Sirius red).

  • Scoring Systems:

    • NAFLD Activity Score (NAS): A composite score (0-8) assessing steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). A NAS of ≥4 is often required for inclusion in clinical trials.[15]

    • NASH Clinical Research Network (CRN) Fibrosis Staging System: A 5-point scale (0-4) to stage the degree of fibrosis, from none (stage 0) to cirrhosis (stage 4).[15]

  • Primary Endpoints: Common primary endpoints in Phase 3 trials include:

    • A ≥1-stage improvement in fibrosis with no worsening of NASH.

    • NASH resolution with no worsening of fibrosis.

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF)

MRI-PDFF is a non-invasive, quantitative imaging biomarker used to measure the percentage of fat in the liver. It is increasingly used as a primary or secondary endpoint in early-phase NASH clinical trials to assess changes in hepatic steatosis.[17][18][19]

  • Principle: MRI-PDFF distinguishes the signal from protons in water and fat within each voxel of the liver to calculate a fat fraction.

  • Acquisition: A multi-echo gradient-recalled echo (GRE) sequence is typically used. The acquisition is performed during a single breath-hold.

  • Data Analysis: Specialized software is used to generate a PDFF map of the entire liver, from which the mean PDFF is calculated.

  • Interpretation: A relative reduction of ≥30% in MRI-PDFF is considered a clinically meaningful response associated with histological improvement in NASH.[19]

Summary and Future Directions

This compound is a promising new FXR agonist with a differentiated preclinical profile suggesting potent anti-fibrotic efficacy and tissue-selective activation. Clinical data for this compound are not yet publicly available. In contrast, cilofexor and tropifexor have demonstrated proof-of-concept in Phase 2 clinical trials, showing efficacy in reducing hepatic steatosis and, in some cases, improving fibrosis, albeit with a notable incidence of pruritus.

The development of FXR agonists for NASH continues to evolve, with a focus on optimizing the benefit-risk profile. Key areas of ongoing research include:

  • Combination Therapies: Combining FXR agonists with drugs that have complementary mechanisms of action (e.g., ACC inhibitors, GLP-1 receptor agonists) to enhance efficacy and potentially mitigate side effects.[10][20]

  • Next-Generation FXR Agonists: Designing novel FXR agonists with improved tissue selectivity and reduced side effects.

  • Non-Invasive Biomarkers: Further validation and use of non-invasive biomarkers to monitor disease progression and treatment response, potentially reducing the need for repeated liver biopsies.

As more clinical data becomes available for this compound, a more direct comparison with other FXR agonists will be possible, further clarifying its potential role in the future treatment landscape of NASH.

References

A Comparative Guide to Biomarkers for Farnesoid X Receptor (FXR) and Tyrosine Kinase 2 (TYK2) Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on the Target of BMS-986339

It is essential to clarify that this compound is an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. This guide will provide a comprehensive overview of biomarkers to assess the target engagement of FXR agonists like this compound.

Given the user's interest in Tyrosine Kinase 2 (TYK2), a key component of the Janus kinase (JAK) family involved in immune signaling, this guide will also dedicate a section to biomarkers for assessing the target engagement of TYK2 inhibitors. This will offer a thorough comparison for researchers and drug development professionals interested in both therapeutic targets.

Section 1: Farnesoid X Receptor (FXR) Agonists

FXR is a ligand-activated transcription factor highly expressed in the liver and intestines.[1] Its activation by agonists leads to the regulation of genes involved in bile acid homeostasis and metabolism.[2]

Signaling Pathway

Upon binding to an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[3] Key downstream targets include Small Heterodimer Partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which then signals in the liver to suppress bile acid production.[2] FXR also upregulates the expression of the Bile Salt Export Pump (BSEP), which is responsible for transporting bile acids out of hepatocytes.[4]

FXR_Signaling_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte FXR_Agonist_I FXR Agonist (e.g., this compound) FXR_I FXR FXR_Agonist_I->FXR_I Binds FXR_RXR_I FXR-RXR Heterodimer FXR_I->FXR_RXR_I RXR_I RXR RXR_I->FXR_RXR_I FGF19_Gene FGF19 Gene FXR_RXR_I->FGF19_Gene Induces Transcription FGF19 FGF19 FGF19_Gene->FGF19 Translation FGFR4 FGFR4/ β-Klotho FGF19->FGFR4 Binds FGF19->FGFR4 Circulation FXR_Agonist_L FXR Agonist (e.g., this compound) FXR_L FXR FXR_Agonist_L->FXR_L Binds FXR_RXR_L FXR-RXR Heterodimer FXR_L->FXR_RXR_L RXR_L RXR RXR_L->FXR_RXR_L SHP_Gene SHP Gene FXR_RXR_L->SHP_Gene Induces Transcription BSEP_Gene BSEP Gene FXR_RXR_L->BSEP_Gene Induces Transcription SHP SHP SHP_Gene->SHP CYP7A1_Gene CYP7A1 Gene SHP->CYP7A1_Gene Inhibits Transcription BSEP BSEP Transporter BSEP_Gene->BSEP FGFR4->CYP7A1_Gene Inhibits Transcription

Caption: FXR Signaling Pathway.

Biomarkers for Target Engagement

The primary biomarkers for assessing FXR agonist target engagement are the downstream products of FXR activation.

BiomarkerDescriptionRationale for Use
Fibroblast Growth Factor 19 (FGF19) A hormone primarily secreted by intestinal enterocytes upon FXR activation.[5]A direct and sensitive indicator of intestinal FXR engagement. Serum levels of FGF19 increase in response to FXR agonists.[6]
Small Heterodimer Partner (SHP) A nuclear receptor that is a direct target gene of FXR in the liver.[7]Increased SHP mRNA expression in the liver is a marker of hepatic FXR activation.[8]
Bile Salt Export Pump (BSEP) An ATP-binding cassette (ABC) transporter responsible for the efflux of bile salts from hepatocytes.[4]Upregulation of BSEP mRNA and protein expression indicates FXR-mediated gene regulation in the liver.[9]
Comparative Data for FXR Agonists
CompoundTargetIn Vitro Potency (EC50)Key Biomarker Modulation
This compound FXR Agonist34 nM (hFXR-Gal4)[10]Induces Fgf15 (murine ortholog of FGF19) and SHP gene expression in vivo.[11]
Obeticholic Acid (OCA) FXR Agonist99 nMIncreases FGF19 and suppresses C4 (a marker of bile acid synthesis).
Cilofexor Non-steroidal FXR Agonist15 nMIncreases FGF19 and suppresses C4.
Tropifexor Non-steroidal FXR Agonist0.2 nMIncreases FGF19 and suppresses C4.
Experimental Protocols
  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify FGF19 levels in serum or plasma.

  • Procedure Outline:

    • Wells of a microplate are pre-coated with a capture antibody specific for human FGF19.

    • Standards and samples are added to the wells, and FGF19 binds to the immobilized antibody.

    • After washing, a biotin-labeled detection antibody for FGF19 is added, forming a sandwich complex.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.

    • A substrate solution is added, and the HRP enzyme catalyzes a color change.

    • The intensity of the color is proportional to the amount of FGF19 in the sample and is measured using a microplate reader at 450 nm.[12][13]

  • Principle: Quantitative polymerase chain reaction (qPCR) is used to measure the relative mRNA expression levels of SHP and BSEP in liver tissue or hepatocytes.

  • Procedure Outline:

    • Total RNA is extracted from liver biopsies or cultured hepatocytes.

    • The RNA is reverse-transcribed into complementary DNA (cDNA).

    • The cDNA is then used as a template for qPCR with primers specific for SHP, BSEP, and a reference (housekeeping) gene.

    • The qPCR reaction is performed in the presence of a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

    • The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the reference gene.[14]

Section 2: Tyrosine Kinase 2 (TYK2) Inhibitors

TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, which are involved in inflammatory and autoimmune diseases.[15]

Signaling Pathway

Cytokines like IL-12 and IL-23 bind to their respective receptors, leading to the activation of TYK2 and another JAK family member (e.g., JAK2). The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes, including those involved in inflammation.[16] For example, IL-12 signaling leads to the phosphorylation of STAT4 (pSTAT4).[17]

TYK2_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates TYK2_Inhibitor TYK2 Inhibitor (e.g., Deucravacitinib) TYK2_Inhibitor->TYK2 Inhibits STAT STAT TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Gene_Expression Inflammatory Gene Expression pSTAT_dimer->Gene_Expression Translocates Nucleus Nucleus

Caption: TYK2 Signaling Pathway.

Biomarkers for Target Engagement

Both direct and indirect biomarkers are used to assess the target engagement of TYK2 inhibitors.

BiomarkerDescriptionRationale for Use
Phosphorylated STAT4 (pSTAT4) The phosphorylated form of STAT4, a key downstream target of the IL-12 signaling pathway.[17]A direct pharmacodynamic biomarker of TYK2 inhibition. Reduced levels of pSTAT4 in response to IL-12 stimulation indicate target engagement.
Interleukin-17A (IL-17A) A pro-inflammatory cytokine produced by Th17 cells, whose differentiation is promoted by IL-23.An indirect biomarker of TYK2 inhibition. Reduced serum levels of IL-17A reflect the downstream effects of blocking the IL-23/TYK2 pathway.[18]
Beta-Defensin 2 (BD-2) An antimicrobial peptide produced by keratinocytes in response to IL-17A.[19]A sensitive downstream biomarker of IL-17A activity. Reduced serum levels of BD-2 indicate effective inhibition of the IL-23/IL-17 axis.[20][21]
Comparative Data for TYK2 Inhibitors
CompoundTargetIn Vitro Potency (IC50)Key Biomarker Modulation
Deucravacitinib Allosteric TYK2 Inhibitor0.2 nM (Probe displacement)[22]Reduces IL-17A and Beta-Defensin 2 levels.[15][18]
Brepocitinib TYK2/JAK1 InhibitorNot specifiedLowers expression of inflammatory genes including IL-17A/F and IL-12B.[16]
Ropsacitinib TYK2/JAK2 InhibitorNot specifiedReduces IL-17A and IL-17F expression.[16]
Experimental Protocols
  • Principle: Phospho-flow cytometry is used to measure the levels of phosphorylated STAT4 within specific immune cell populations in whole blood or peripheral blood mononuclear cells (PBMCs).

  • Procedure Outline:

    • Cells are stimulated with IL-12 to induce STAT4 phosphorylation.

    • The cells are then fixed and permeabilized to allow antibodies to access intracellular proteins.

    • Cells are stained with fluorescently labeled antibodies specific for cell surface markers (to identify cell populations) and for pSTAT4.

    • The fluorescence of individual cells is measured using a flow cytometer.

    • The level of pSTAT4 is quantified within the cell population of interest.[4][7][9]

  • Principle: A sandwich ELISA is used to quantify the levels of IL-17A and Beta-Defensin 2 in serum or plasma.

  • Procedure Outline:

    • The procedure is similar to the FGF19 ELISA described above, but with capture and detection antibodies specific for either IL-17A or Beta-Defensin 2.

    • For Beta-Defensin 2, samples are added to wells pre-coated with an anti-BD-2 antibody. A biotinylated anti-BD-2 detection antibody is then used, followed by streptavidin-HRP and a substrate for colorimetric detection.[2][3][15]

    • For IL-17A, a similar sandwich ELISA format is employed with IL-17A-specific antibodies.[1][5]

References

Unraveling the Mechanism of Action: A Comparative Guide to BMS-986339 and Other FXR Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the farnesoid X receptor (FXR) agonist, BMS-986339, with other relevant compounds in the same class. We delve into the mechanism of action, present comparative experimental data, and provide detailed experimental protocols to support further research and validation.

Executive Summary

This compound is a potent, orally active, non-bile acid agonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[1][2] Developed for the potential treatment of liver diseases such as nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC), this compound has demonstrated a distinct, tissue-selective pharmacological profile with robust anti-fibrotic efficacy in preclinical models.[1][3][4] This guide compares the in vitro potency of this compound with other FXR agonists, outlines the underlying signaling pathways, and provides methodologies for key validation experiments.

Comparative Potency of FXR Agonists

The following table summarizes the in vitro potency of this compound and its comparators, highlighting their half-maximal effective concentrations (EC50) in activating FXR. Lower EC50 values indicate higher potency.

CompoundEC50 (FXR Activation)Assay TypeReference
This compound 34 nM hFXR-Gal4 Assay[5]
BMS-98631853 nMFXR Gal4 Assay[6][7]
350 nMSRC-1 Recruitment Assay[6][7]
Tropifexor0.2 nMHTRF Assay[1][8][9][10]
Cilofexor43 nMNot Specified[3]

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that, upon activation by an agonist like this compound, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream targets of FXR activation include:

  • Small Heterodimer Partner (SHP): An atypical nuclear receptor that lacks a DNA-binding domain. Induced by FXR, SHP inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This represents a key negative feedback mechanism.

  • Bile Salt Export Pump (BSEP): A transporter protein responsible for the efflux of bile salts from hepatocytes into the bile canaliculi. Upregulation of BSEP by FXR promotes bile acid excretion.

  • Fibroblast Growth Factor 19 (FGF19) (Fgf15 in rodents): Secreted from the intestine upon FXR activation, FGF19 signals to the liver to suppress CYP7A1 expression, further contributing to the regulation of bile acid synthesis.[11]

A significant adverse effect associated with some FXR agonists is pruritus (itching). The exact mechanism is not fully understood but is thought to be a class effect of FXR agonism.[12] It may be related to the alteration of bile acid transport and potentially the induction of interleukin-31 (IL-31).[12][13]

FXR_Signaling_Pathway This compound This compound FXR FXR This compound->FXR Agonist Binding FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds to CYP7A1 CYP7A1 FGFR4->CYP7A1 Inhibits FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds to SHP_Gene SHP Gene FXRE->SHP_Gene Induces Transcription BSEP_Gene BSEP Gene FXRE->BSEP_Gene Induces Transcription SHP SHP SHP_Gene->SHP BSEP BSEP BSEP_Gene->BSEP SHP->CYP7A1 Inhibits Cholesterol Cholesterol Bile Acids Bile Acids Cholesterol->Bile Acids

Caption: FXR Signaling Pathway Activation by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound and other FXR agonists.

FXR Reporter Gene Assay

This assay quantifies the ability of a compound to activate FXR and induce the expression of a reporter gene.

Objective: To determine the EC50 of a test compound for FXR activation.

Materials:

  • HEK293T cells

  • Expression plasmids for human FXR and RXR

  • A reporter plasmid containing a luciferase gene under the control of a promoter with FXREs (e.g., from the BSEP gene promoter).[14][15]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (e.g., this compound) and a reference agonist (e.g., GW4064)

  • Transfection reagent

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a suitable density.

  • Transfection: Co-transfect the cells with the FXR, RXR, and FXRE-luciferase reporter plasmids using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference agonist. Replace the culture medium with a medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase readings to a control (e.g., a co-transfected Renilla luciferase plasmid or total protein concentration). Plot the normalized data against the compound concentration and fit a dose-response curve to determine the EC50 value.

Bile Duct Ligation (BDL) Mouse Model of Liver Fibrosis

The BDL model is a widely used in vivo model to induce cholestatic liver injury and fibrosis, allowing for the evaluation of the anti-fibrotic efficacy of test compounds.[2][16]

Objective: To assess the in vivo efficacy of an FXR agonist in reducing liver fibrosis.

Materials:

  • Male C57BL/6 mice

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments

  • Suture material

  • Test compound (e.g., this compound) formulated for oral administration

  • Vehicle control

Protocol:

  • Anesthesia: Anesthetize the mice.

  • Surgical Procedure: Make a midline abdominal incision to expose the common bile duct. Ligate the bile duct in two locations and transect it between the ligatures. In sham-operated control animals, the bile duct is exposed but not ligated.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.

  • Compound Administration: Begin daily oral administration of the test compound or vehicle to the BDL mice, typically starting one day after surgery.[17]

  • Study Duration: Continue the treatment for a predefined period, for example, 9 days.[2]

  • Sample Collection: At the end of the study, euthanize the mice and collect blood and liver tissue samples.

  • Analysis:

    • Biochemical Analysis: Measure serum levels of liver injury markers (e.g., ALT, AST, ALP, and total bilirubin).

    • Histological Analysis: Fix a portion of the liver in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) and a fibrosis-specific stain (e.g., Sirius Red or Masson's trichrome). Score the extent of liver fibrosis.

    • Gene Expression Analysis: Isolate RNA from a portion of the liver and perform quantitative real-time PCR (qRT-PCR) to measure the expression of FXR target genes (e.g., Shp, Bsep, Fgf15) and fibrosis markers (e.g., Col1a1, Timp1).

    • Hydroxyproline Assay: Quantify the total collagen content in the liver by measuring the hydroxyproline concentration.[2]

BDL_Workflow start Start surgery Bile Duct Ligation (BDL) or Sham Surgery start->surgery treatment Daily Oral Administration (this compound or Vehicle) surgery->treatment euthanasia Euthanasia & Sample Collection (Blood & Liver) treatment->euthanasia analysis Analysis euthanasia->analysis biochemistry Serum Biochemistry (ALT, AST, ALP) analysis->biochemistry histology Liver Histology (H&E, Sirius Red) analysis->histology gene_expression Gene Expression (qRT-PCR) analysis->gene_expression hydroxyproline Hydroxyproline Assay analysis->hydroxyproline end End biochemistry->end histology->end gene_expression->end hydroxyproline->end

Caption: Experimental Workflow for the Bile Duct Ligation (BDL) Model.

References

A Comparative Guide to BMS-986339 and Other Non-Bile Acid FXR Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in mitigating inflammation and fibrosis has made it a promising therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH). While the bile acid analog obeticholic acid has demonstrated efficacy, its use has been associated with side effects like pruritus and dyslipidemia. This has spurred the development of non-bile acid FXR agonists with potentially improved safety and tolerability profiles. This guide provides a detailed comparison of BMS-986339 against other notable non-bile acid FXR agonists, focusing on their pharmacological profiles, preclinical and clinical data, and underlying mechanisms of action.

Farnesoid X Receptor (FXR) Signaling Pathway

Activation of FXR by an agonist leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. In the liver, this leads to the induction of the small heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19), which signals to the liver to suppress bile acid synthesis.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Enterocyte cluster_nucleus Nucleus cluster_downstream Downstream Effects Agonist Non-Bile Acid FXR Agonist FXR FXR Agonist->FXR Binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates SHP ↑ SHP (in Liver) Target_Genes->SHP FGF19 ↑ FGF19 (in Intestine) Target_Genes->FGF19 Lipid_Metabolism Modulation of Lipid Metabolism Target_Genes->Lipid_Metabolism Inflammation ↓ Inflammation & Fibrosis Target_Genes->Inflammation CYP7A1 ↓ CYP7A1 SHP->CYP7A1 FGF19->CYP7A1 Signals to liver Bile_Acid_Synthesis ↓ Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis

FXR Signaling Pathway

Comparative Overview of Non-Bile Acid FXR Agonists

This section details the pharmacological characteristics and clinical findings for this compound and other prominent non-bile acid FXR agonists.

This compound

This compound is a potent, orally active non-bile acid FXR agonist developed by Bristol Myers Squibb.[1][2] Preclinical studies have highlighted its distinct pharmacological profile, demonstrating potent and context-dependent activation of FXR.[3] This has suggested the potential for tissue-selective effects, which could translate to an improved therapeutic window.[3]

Mechanism of Action: this compound acts as a full agonist of the farnesoid X receptor.[1][2] It has been shown to form hydrogen bonds with key residues in the FXR ligand-binding domain, such as His298 and Asn287.[1] In vitro studies have demonstrated that this compound can reduce the activation of genes like the bile salt export pump (BSEP) in Huh-7 cells and FGF19 in hepatocytes.[1]

Preclinical Data: In a mouse model of bile duct ligation, oral administration of this compound (10 mg/kg, once daily for 9 days) induced the production of Fgf15 and demonstrated antifibrotic efficacy.[1] It also induced the expression of the small heterodimer partner (SHP) gene in the ileum to a similar extent as in the liver.[1] Pharmacokinetic studies in mice and rats have shown that this compound exhibits low clearance and a long elimination half-life.[1]

Tropifexor (LJN452)

Tropifexor, developed by Novartis, is another highly potent non-bile acid FXR agonist that has been investigated for the treatment of NASH and primary biliary cholangitis (PBC).[4][5]

Mechanism of Action: Tropifexor is a potent agonist of FXR.[4]

Preclinical and Clinical Data: Preclinical studies in rodent models demonstrated potent in vivo activity through the induction of FXR target genes.[4] In a phase 2b study (FLIGHT-FXR) in patients with fibrotic NASH, higher doses of tropifexor (140 µg and 200 µg) led to improvements in key biomarkers, including hepatic fat fraction and alanine aminotransferase (ALT), after 12 weeks.[5] However, the long-term phase 2b trial did not meet the primary endpoint of a statistically significant improvement in fibrosis at week 48.[6] Pruritus was a common adverse event, with a dose-dependent incidence.[6]

Cilofexor (GS-9674)

Cilofexor, developed by Gilead Sciences, is a non-steroidal FXR agonist that has been evaluated in clinical trials for NASH and primary sclerosing cholangitis (PSC).

Mechanism of Action: Cilofexor is a potent FXR agonist.

Clinical Data: In a phase 2 trial involving patients with non-cirrhotic NASH, cilofexor (100 mg) administered for 24 weeks resulted in significant reductions in hepatic steatosis, liver biochemistry markers, and serum bile acids.[7] However, it did not lead to significant changes in liver fibrosis scores.[7] Moderate to severe pruritus was more common in the 100 mg dose group compared to placebo.[7] Combination therapy of cilofexor with other agents like semaglutide and firsocostat has also been explored in NASH.[8]

EDP-305

EDP-305 is a potent, selective, non-bile acid FXR agonist developed by Enanta Pharmaceuticals.

Mechanism of Action: EDP-305 is a potent FXR agonist with minimal cross-reactivity to the Takeda G-protein-coupled receptor 5 (TGR5), another bile acid receptor.[9]

Preclinical and Clinical Data: In preclinical mouse models of liver disease, EDP-305 demonstrated potent suppression of liver injury and fibrosis.[9] A phase 2 study (ARGON-1) in NASH patients showed that the 2.5 mg dose of EDP-305 met the primary endpoint of reducing ALT levels at 12 weeks and also reduced liver fat content.[1] However, pruritus was a significant side effect, leading to a high discontinuation rate in the 2.5 mg dose group.[6]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and other non-bile acid FXR agonists to facilitate a direct comparison of their pharmacological and clinical profiles.

Table 1: In Vitro Potency of Non-Bile Acid FXR Agonists

CompoundAssayEC50 (nM)Efficacy (% of max response)Cell LineReference
This compound hFXR-Gal466 ± 36109-[3]
Tropifexor FXR Reporter9.5118-[10]
EDP-305 Full-length hFXR Reporter8152HEK293[11][12][13]

Data for other compounds is limited in the public domain.

Table 2: Preclinical Pharmacokinetics of Non-Bile Acid FXR Agonists

CompoundSpeciesDose (mg/kg)RouteCmax (µM)Tmax (h)Half-life (h)Bioavailability (%)Reference
This compound Mouse5p.o.----[1]
Rat5p.o.--long-[1]
Tropifexor Rat-p.o.---6[10]
Cilofexor --------
EDP-305 --------

Detailed pharmacokinetic parameters for all compounds are not consistently available in the provided search results.

Table 3: Clinical Efficacy of Non-Bile Acid FXR Agonists in NASH (Phase 2 Data)

CompoundStudyDoseTreatment DurationKey Efficacy EndpointsAdverse EventsReference
Tropifexor FLIGHT-FXR140 µg, 200 µg12 weeksImproved hepatic fat fraction and ALTDose-dependent pruritus[5]
48 weeksDid not meet primary endpoint for fibrosis improvement[6]
Cilofexor -100 mg24 weeksReduced hepatic steatosis, improved liver biochemistryPruritus[7]
EDP-305 ARGON-12.5 mg12 weeksReduced ALT and liver fat contentHigh incidence of pruritus leading to discontinuation[1][6]

Clinical data for this compound is not yet publicly available.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies used in the evaluation of these non-bile acid FXR agonists.

In Vitro FXR Activation Assay (hFXR-Gal4 Assay)

Objective: To determine the potency and efficacy of a compound in activating the human farnesoid X receptor.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293T) is cultured under standard conditions.

  • Transfection: Cells are transiently transfected with two plasmids: one expressing a fusion protein of the human FXR ligand-binding domain (LBD) and the Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).

  • Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound (e.g., this compound) or a reference agonist for a specified period (e.g., 24 hours).

  • Luciferase Assay: After treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., vehicle-treated cells). The EC50 (half-maximal effective concentration) and maximal efficacy are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Murine Model of Bile Duct Ligation (BDL)

Objective: To evaluate the antifibrotic efficacy of an FXR agonist in a model of cholestatic liver injury.

Methodology:

  • Animal Model: Male C57BL/6 mice are used.

  • Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the common bile duct. The bile duct is then ligated at two points, and the section between the ligatures is excised. Sham-operated animals undergo the same procedure without bile duct ligation.

  • Compound Administration: The test compound (e.g., this compound at 10 mg/kg) is administered orally once daily for a specified duration (e.g., 9 days), starting at a defined time point post-surgery.

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and blood and liver tissue are collected.

    • Biochemical Analysis: Serum levels of liver enzymes (e.g., ALT, AST) and bilirubin are measured.

    • Gene Expression Analysis: Hepatic and ileal expression of FXR target genes (e.g., Fgf15, SHP) is quantified by qRT-PCR.

    • Histological Analysis: Liver sections are stained with Sirius Red to assess collagen deposition and fibrosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel non-bile acid FXR agonist.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development a FXR Binding/Activation Assays (e.g., hFXR-Gal4) b Target Gene Expression in Cell Lines (e.g., Huh-7) a->b c Selectivity Profiling (vs. other nuclear receptors) b->c d Pharmacokinetic Studies (Mouse, Rat) c->d Lead Candidate Selection e Pharmacodynamic Studies (Target gene induction) d->e f Efficacy in Disease Models (e.g., BDL, NASH models) e->f g Phase 1 (Safety, PK/PD in healthy volunteers) f->g IND-Enabling Studies h Phase 2 (Efficacy and safety in patients) g->h i Phase 3 (Pivotal trials) h->i

Preclinical to Clinical Workflow

Conclusion

This compound represents a promising non-bile acid FXR agonist with a distinct, context-dependent activation profile that may offer a differentiated therapeutic approach for NASH and other fibrotic liver diseases. While direct clinical comparisons are not yet available, preclinical data suggest potent FXR activation and antifibrotic effects. Other non-bile acid FXR agonists like tropifexor, cilofexor, and EDP-305 have shown mixed results in clinical trials, with efficacy often accompanied by dose-limiting pruritus. The continued development and clinical evaluation of this compound will be crucial in determining its ultimate place in the therapeutic landscape for chronic liver disease, with the hope of providing a safe and effective treatment option for patients. Further research is warranted to fully elucidate the clinical implications of its unique pharmacological profile.

References

Independent Validation of BMS-986339's Effects on Fibrosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical anti-fibrotic effects of BMS-986339, a novel farnesoid X receptor (FXR) agonist, with other FXR agonists that have been independently studied. Due to the limited availability of independent research on this compound, this guide primarily relies on manufacturer-published data for this compound and compares it with independently validated data for other agents in the same class.

Introduction to Farnesoid X Receptor (FXR) Agonists in Fibrosis

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic processes.[1] Activation of FXR has been shown to have protective effects against liver injury and fibrosis in various preclinical models.[2] This has led to the development of several synthetic FXR agonists as potential therapeutics for fibrotic diseases, particularly non-alcoholic steatohepatitis (NASH) with liver fibrosis.[1]

This compound is a potent, non-bile acid FXR agonist developed by Bristol-Myers Squibb.[3] Preclinical studies by the manufacturer have suggested its potential as an anti-fibrotic agent. This guide aims to present the available data for this compound and compare it with other FXR agonists, namely obeticholic acid (OCA), cilofexor, and tropifexor, for which independent preclinical and clinical data are more readily available.

FXR Signaling Pathway

The activation of FXR by an agonist initiates a signaling cascade that leads to the transcription of several genes involved in metabolic regulation and the suppression of fibrogenesis. A simplified representation of this pathway is provided below.

cluster_0 FXR Agonist Activation cluster_1 Downstream Effects FXR_Agonist FXR Agonist (e.g., this compound, OCA, Cilofexor, Tropifexor) FXR FXR FXR_Agonist->FXR Binds and activates RXR RXR FXR->RXR Forms heterodimer FXRE FXR Response Element (FXRE) in Target Gene Promoters RXR->FXRE Binds to DNA SHP SHP (Small Heterodimer Partner) Expression ↑ FXRE->SHP BSEP BSEP (Bile Salt Export Pump) Expression ↑ FXRE->BSEP Anti_Fibrotic Anti-Fibrotic Effects (e.g., ↓ Collagen deposition, ↓ HSC activation) FXRE->Anti_Fibrotic Metabolic Improved Metabolism (↓ Lipogenesis, ↑ Insulin sensitivity) FXRE->Metabolic CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) Expression ↓ SHP->CYP7A1 Inhibits

FXR signaling pathway activation by agonists.

Preclinical Data Comparison

The following tables summarize the available preclinical data for this compound and comparator FXR agonists in animal models of liver fibrosis. It is crucial to note that the data for this compound is from a study conducted by its manufacturer.

Table 1: this compound Preclinical Efficacy in Liver Fibrosis (Manufacturer Data)

ParameterThis compound
Animal Model Bile Duct Ligation (BDL) in mice
Treatment Duration 9 days
Dosage 10 mg/kg, once daily (oral)
Key Anti-Fibrotic Findings - Decreased ratio of hydroxyproline to total protein content- Decreased collagen levels
Mechanism of Action Confirmation - Induced Fgf15 and SHP (Small Heterodimer Partner) gene expression in the ileum
Source Nara et al., J Med Chem, 2022[3]

Table 2: Independent Preclinical Efficacy of Comparator FXR Agonists in Liver Fibrosis

ParameterObeticholic Acid (OCA)Cilofexor (GS-9674)Tropifexor (LJN452)
Animal Model Bile Duct Ligation (BDL) in miceCholine-deficient high-fat diet + NaNO2 in rats (NASH model)Stelic Animal Model (STAM) of NASH in mice
Treatment Duration 5 and 12 days6 weeks3 weeks
Dosage 40 mg/kg10 and 30 mg/kg0.1, 0.3, 1 mg/kg
Key Anti-Fibrotic Findings - Aggravated liver fibrosis and necrosis in BDL mice in one study[4] - Improved short-term memory and reversed neuronal senescence in BDL mice in another study[5]- Dose-dependent reduction in Picro-Sirius red-stained area (-41% at 10 mg/kg, -69% at 30 mg/kg) - Reduced hepatic hydroxyproline content (-41% at 30 mg/kg) - Reduced expression of profibrogenic genes (col1a1, pdgfr-β)[2][6]- Reversed established fibrosis - Reduced Nonalcoholic Fatty Liver Disease Activity Score (NAS) - Reduced hepatic triglycerides[7]
Source Li et al., Chem Biol Interact, 2025[4]; McMillin et al., Am J Pathol, 2023[5]Schwabl et al., Biomedicines, 2021[2][6]Vaidya et al., Hepatol Commun, 2018[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are summaries of the experimental protocols used in the cited preclinical studies.

Bile Duct Ligation (BDL) Model

The BDL model is a widely used surgical model to induce cholestatic liver injury and fibrosis.

cluster_0 BDL Model Workflow Start Anesthetize Mice Surgery Ligate and transect the common bile duct Start->Surgery Treatment Administer FXR Agonist or Vehicle (e.g., daily oral gavage) Surgery->Treatment Endpoint Sacrifice and collect liver tissue and serum Treatment->Endpoint Analysis Analyze fibrosis markers (Hydroxyproline, Collagen staining, Gene expression) Endpoint->Analysis

Bile Duct Ligation (BDL) experimental workflow.
Carbon Tetrachloride (CCl4)-Induced Fibrosis Model

The CCl4 model is a toxicant-induced model of liver fibrosis that mimics aspects of chronic liver injury.[8][9][10]

cluster_0 CCl4 Model Workflow Start Administer CCl4 (e.g., intraperitoneal injection twice weekly for several weeks) Treatment Co-administer FXR Agonist or Vehicle Start->Treatment Endpoint Sacrifice and collect liver tissue and serum Treatment->Endpoint Analysis Analyze fibrosis markers (Sirius Red staining, α-SMA expression, Hydroxyproline content) Endpoint->Analysis

CCl4-induced liver fibrosis experimental workflow.

Clinical Trial Landscape for FXR Agonists

While preclinical data provides a foundation, clinical trials are essential to validate the efficacy and safety of new drugs in humans. As of late 2025, there is no publicly available information on clinical trials for this compound from independent sources. However, other FXR agonists have progressed to clinical development for NASH and other fibrotic diseases.

Table 3: Overview of Clinical Development of Comparator FXR Agonists for Fibrotic Diseases

DrugDiseasePhase of DevelopmentKey Findings on FibrosisSource
Obeticholic Acid (OCA) NASH with FibrosisPhase 3 (REGENERATE trial)- At 18 months, 23.1% of patients on 25 mg OCA showed improvement in liver fibrosis by at least one stage with no worsening of NASH.[11] - Associated with pruritus and unfavorable lipid changes.[12][13]Younossi et al., The Lancet, 2019[11]
Cilofexor (GS-9674) NASH with FibrosisPhase 2- Reduced hepatic steatosis and liver transaminases.[2] - Did not significantly reduce liver fibrosis at a low dose in patients with advanced fibrosis.[2]Schwabl et al., Biomedicines, 2021[2]
Tropifexor (LJN452) NASH with FibrosisPhase 2 (FLIGHT-FXR trial)- Showed dose-dependent reductions in hepatic fat and alanine aminotransferase.[14] - Full 48-week biopsy data on fibrosis are anticipated.[14]Sanyal et al., AASLD, 2019[14]

Summary and Future Directions

The preclinical data for this compound, as reported by its developers, suggests that it is a potent FXR agonist with anti-fibrotic activity in a mouse model of liver fibrosis.[3] Its differentiated pharmacological profile with tissue-selective effects is highlighted as a potential advantage.[3]

However, a critical gap remains in the form of independent validation. The available data for comparator FXR agonists, such as obeticholic acid, cilofexor, and tropifexor, from independent academic and clinical studies, provide a mixed but promising picture for this class of drugs in treating fibrosis. While OCA has shown some efficacy in improving fibrosis in a Phase 3 trial, it is associated with notable side effects.[11][12][13] Newer generation non-bile acid FXR agonists like cilofexor and tropifexor are in earlier stages of clinical development, with initial results showing effects on markers of liver health.[2][14]

For this compound to establish its position as a viable anti-fibrotic therapy, the following will be crucial:

  • Independent Preclinical Studies: Replication of the anti-fibrotic effects of this compound by independent research groups in various well-established animal models of fibrosis is necessary.

  • Clinical Trials: Rigorous, well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in patients with fibrotic diseases.

  • Comparative Efficacy and Safety: Head-to-head comparisons with other FXR agonists in both preclinical and clinical settings will be important to understand its relative benefits and risks.

References

A Side-by-Side Analysis of Farnesoid X Receptor Agonists: BMS-986339 and Tropifexor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two investigational farnesoid X receptor (FXR) agonists, BMS-986339 and tropifexor. Both non-bile acid agonists have been developed for the treatment of nonalcoholic steatohepatitis (NASH) and other cholestatic liver diseases. This analysis is based on publicly available preclinical and clinical data to assist researchers in understanding their distinct pharmacological profiles.

Core Mechanism of Action: FXR Agonism

This compound and tropifexor are potent agonists of the farnesoid X receptor, a nuclear receptor primarily expressed in the liver and intestines.[1][2] FXR is a master regulator of bile acid, lipid, and glucose metabolism.[3][4] Activation of FXR by these synthetic agonists initiates a signaling cascade that leads to the transcription of several target genes involved in maintaining metabolic homeostasis. This includes the regulation of genes such as the bile salt export pump (BSEP), small heterodimer partner (SHP), and fibroblast growth factor 19 (FGF19, or its mouse ortholog Fgf15), while downregulating genes like CYP8B1, which is involved in bile acid synthesis.[1][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and tropifexor from in vitro and in vivo studies. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Potency and Activity

ParameterThis compoundTropifexor (LJN452)Reference
hFXR-Gal4 Assay EC50 Potent (specific value not publicly disclosed)0.2 nM[2][5]
hFXR SRC-1 Recruitment EC50 Potent (specific value not publicly disclosed)0.20 nM[6]
BSEP Promoter Activity EC50 Inactive in Huh-7 cells0.26 nM[6][7]
I-BABP Promoter Activity Inactive in Huh-7 cellsNot Reported[7]

Table 2: In Vivo Pharmacodynamic Effects (Rodent Models)

ParameterThis compoundTropifexor (LJN452)Reference
Ileal Fgf15 Induction Robust inductionPotent induction[2][3]
Hepatic SHP Induction Context-dependent~6-fold max induction at 1.0 mg/kg[2][3]
Hepatic BSEP Induction Reduced activationSignificant induction at 0.3 mg/kg[2][3]
Hepatic CYP8B1 Repression Not explicitly reportedFully repressed at >0.03 mg/kg[3]
Antifibrotic Efficacy Robust efficacy in mouse BDL modelReversal of established fibrosis in STAM mice[2][6]

Table 3: Clinical Observations in NASH Patients (Phase 2 Trials)

ParameterThis compoundTropifexorReference
Phase of Development PreclinicalPhase 2 (Discontinued)[8][9]
Effect on Liver Fat Not ApplicableDose-dependent, robust reduction[7]
Effect on Liver Biochemistry Not ApplicableImproved[7]
Pruritus (Itching) Not ApplicableMild, dose-dependent increase[7]
LDL Cholesterol Not ApplicableDose-dependent increase[7]
Long-term Efficacy (Biopsy) Not ApplicableFailed to show statistical significance at week 48[7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Enterocyte cluster_nucleus Nucleus cluster_downstream Downstream Effects Agonist This compound or Tropifexor FXR FXR Agonist->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Forms Heterodimer with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to Target_Gene_Transcription Target Gene Transcription FXRE->Target_Gene_Transcription Initiates BSEP_SHP ↑ BSEP, SHP (Bile Acid Transport, Metabolism) Target_Gene_Transcription->BSEP_SHP FGF19 ↑ FGF19 (Intestine) (Bile Acid Synthesis Inhibition) Target_Gene_Transcription->FGF19 CYP7A1_CYP8B1 ↓ CYP7A1, CYP8B1 (Bile Acid Synthesis) Target_Gene_Transcription->CYP7A1_CYP8B1 Experimental_Workflow cluster_analysis Analysis Start Start In_Vitro_Assays In Vitro Assays (e.g., FXR Reporter Assay) Start->In_Vitro_Assays Animal_Model NASH Animal Model Induction (e.g., Diet-induced, BDL) Start->Animal_Model Dosing Compound Administration (Vehicle, this compound, Tropifexor) In_Vitro_Assays->Dosing Animal_Model->Dosing Tissue_Harvest Tissue Collection (Liver, Ileum) Dosing->Tissue_Harvest Analysis Pharmacodynamic & Efficacy Analysis Tissue_Harvest->Analysis End End Analysis->End qPCR qPCR for Gene Expression (BSEP, SHP, Fgf15) Analysis->qPCR Histology Histological Analysis (Fibrosis, Steatosis) Analysis->Histology Biomarkers Serum Biomarkers (ALT, AST) Analysis->Biomarkers

References

BMS-986339: A Comparative Analysis of Farnesoid X Receptor (FXR) Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BMS-986339's Performance Against Other FXR Agonists with Supporting Experimental Data.

This compound is a potent, non-bile acid agonist of the Farnesoid X Receptor (FXR) under investigation for the treatment of nonalcoholic steatohepatitis (NASH). A key attribute of a successful therapeutic is its selectivity for the intended target, minimizing off-target effects and potential adverse events. This guide provides a comparative analysis of the selectivity of this compound for FXR against other relevant nuclear receptors and compares its profile to other well-characterized FXR agonists.

Quantitative Selectivity Profile

The following table summarizes the in vitro potency and selectivity of this compound compared to other notable FXR agonists. The data highlights the high selectivity of this compound for FXR.

CompoundTargetEC50 / IC50 (nM)Selectivity Notes
This compound FXR (human) ~31.6 Highly selective; IC50 > 12,000 nM for 7 other nuclear hormone receptors. [1]
CYP2C88,000
CYP2C913,500
hERG4,500
OATP1B31,440
BSEP1,500
hUGT1A14,850
Obeticholic Acid (OCA)FXRPotent agonist (~100-fold > CDCA)Selective FXR agonist.[2][3]
GW4064FXR15 - 90No activity at other nuclear receptors up to 1 µM.[4][5][6]
TropifexorFXR0.2>10,000-fold selectivity for FXR over other nuclear receptors.
CilofexorFXRPotent agonistSelective nonsteroidal FXR agonist.[7]

EC50: Half-maximal effective concentration for agonists. IC50: Half-maximal inhibitory concentration. Data is compiled from various in vitro assays and sources.

Experimental Methodologies

The selectivity and potency of this compound and other FXR agonists are typically determined using a combination of in vitro assays. The two primary methods are Luciferase Reporter Gene Assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assays.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a target nuclear receptor and drive the expression of a reporter gene, in this case, luciferase.

Workflow Diagram:

G cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment cluster_2 Incubation & Lysis cluster_3 Signal Detection A Plate cells (e.g., HEK293T) in 96-well plates B Transfect cells with: - FXR expression vector - Luciferase reporter vector (e.g., pGL4.35 with FXR response elements) A->B C Add test compounds (e.g., this compound) at various concentrations B->C D Incubate for 16-24 hours C->D E Lyse cells to release intracellular components D->E F Add luciferase substrate E->F G Measure luminescence using a plate reader F->G

Caption: Workflow for a Luciferase Reporter Gene Assay.

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293T, HepG2) in 96-well plates and allow them to adhere overnight.

  • Transfection: Transfect the cells with plasmids encoding the full-length nuclear receptor of interest (e.g., FXR, LXR, PXR) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Compound Incubation: Following transfection, the cells are treated with a range of concentrations of the test compound (e.g., this compound) or a reference agonist.

  • Lysis: After an incubation period (typically 16-24 hours), the cells are lysed to release the expressed luciferase enzyme.

  • Luminescence Reading: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is proportional to the level of nuclear receptor activation.

  • Data Analysis: The data is normalized to the control reporter and plotted against the compound concentration to determine the EC50 value.

TR-FRET Coactivator Recruitment Assay

This biochemical assay measures the direct interaction of a ligand-activated nuclear receptor with a coactivator peptide.

Workflow Diagram:

G cluster_0 Assay Component Preparation cluster_1 Assay Assembly & Incubation cluster_2 Signal Detection A Prepare solutions of: - Test compound (e.g., this compound) - GST-tagged FXR-LBD - Terbium-labeled anti-GST antibody - Fluorescein-labeled coactivator peptide B Add components to a 384-well plate A->B C Incubate at room temperature (typically 1-2 hours) B->C D Excite at 340 nm C->D E Measure emission at 495 nm (Terbium) and 520 nm (Fluorescein) D->E

Caption: Workflow for a TR-FRET Coactivator Recruitment Assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the test compound, the ligand-binding domain (LBD) of the nuclear receptor fused to an epitope tag (e.g., GST-FXR-LBD), a terbium-labeled antibody against the tag, and a fluorescein-labeled coactivator peptide.

  • Assay Plate Setup: Add the reagents to a low-volume 384-well plate.

  • Incubation: Incubate the plate at room temperature to allow for binding to occur.

  • TR-FRET Reading: Read the plate on a TR-FRET-compatible plate reader. The reader excites the terbium donor fluorophore, and if the coactivator peptide is recruited to the LBD (due to agonist binding), energy is transferred to the fluorescein acceptor, resulting in a FRET signal.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated and plotted against the compound concentration to determine the EC50.

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis. Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.

G cluster_0 FXR Activation cluster_1 Gene Regulation cluster_2 Downstream Effects FXR_Agonist This compound FXR FXR FXR_Agonist->FXR binds to RXR RXR FXR->RXR heterodimerizes with FXR_RXR FXR-RXR Complex FXRE FXR Response Element (FXRE) on Target Gene DNA FXR_RXR->FXRE binds to Transcription Modulation of Gene Transcription FXRE->Transcription SHP ↑ SHP Transcription->SHP BSEP ↑ BSEP Transcription->BSEP FGF19 ↑ FGF19 (intestine) Transcription->FGF19 CYP7A1 ↓ CYP7A1 SHP->CYP7A1 inhibits Bile_Acid_Synthesis ↓ Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Bile_Acid_Efflux ↑ Bile Acid Efflux BSEP->Bile_Acid_Efflux FGF19->Bile_Acid_Synthesis inhibits (in liver)

Caption: Simplified FXR Signaling Pathway.

Conclusion

The available preclinical data strongly support the high selectivity of this compound for the Farnesoid X Receptor. Its potency against FXR, combined with a lack of significant activity against a panel of other nuclear receptors at physiologically relevant concentrations, suggests a favorable safety profile with a reduced potential for off-target effects. This differentiates it from some other FXR agonists and underscores its potential as a targeted therapy for NASH and other metabolic diseases. Further clinical evaluation is necessary to confirm these findings in humans.

References

The Combination Therapy Landscape in NASH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The treatment paradigm for non-alcoholic steatohepatitis (NASH) is increasingly shifting towards combination therapies that target multiple pathogenic pathways. While the novel, non-bile acid Farnesoid X Receptor (FXR) agonist, BMS-986339, is a promising candidate in this space, clinical data on its use in combination regimens is not yet available. However, by examining clinical trials of other FXR agonists, such as cilofexor, in combination with other NASH drug candidates, we can gain valuable insights into the potential efficacy and safety of such approaches.

This guide provides a comparative overview of key combination strategies for NASH, with a focus on data from clinical trials involving the FXR agonist cilofexor with an Acetyl-CoA Carboxylase (ACC) inhibitor (firsocostat) and a Glucagon-Like Peptide-1 (GLP-1) receptor agonist (semaglutide). This information serves as a crucial reference for researchers and drug development professionals exploring the future of NASH therapeutics.

Mechanism of Action: A Multi-pronged Attack on NASH Pathophysiology

NASH is a complex disease characterized by hepatic steatosis, inflammation, and fibrosis. Combination therapies aim to address these different facets of the disease simultaneously.

  • FXR Agonists (e.g., this compound, cilofexor): FXR is a nuclear receptor highly expressed in the liver and intestine. Its activation plays a critical role in regulating bile acid, lipid, and glucose metabolism. FXR agonists have been shown to reduce liver fat, inflammation, and fibrosis.[1][2] this compound is a potent, non-bile acid FXR agonist that has demonstrated robust anti-fibrotic efficacy in preclinical models.[1][2][3][4]

  • ACC Inhibitors (e.g., firsocostat): ACC is a key enzyme in de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids in the liver. By inhibiting ACC, these drugs can reduce the production of new fat in the liver, thereby decreasing steatosis.[5]

  • GLP-1 Receptor Agonists (e.g., semaglutide): GLP-1 receptor agonists are primarily used to treat type 2 diabetes. They improve glycemic control, promote weight loss, and have been shown to reduce liver fat and inflammation.[6]

The following diagram illustrates the distinct and complementary pathways targeted by these drug classes.

NASH_Pathways cluster_0 Pathogenic Drivers cluster_1 Drug Classes & Targets Metabolic Dysregulation Metabolic Dysregulation De Novo Lipogenesis De Novo Lipogenesis Metabolic Dysregulation->De Novo Lipogenesis Inflammation Inflammation De Novo Lipogenesis->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis GLP-1 R Agonists GLP-1 R Agonists GLP-1 R Agonists->Metabolic Dysregulation Inhibit ACC Inhibitors ACC Inhibitors ACC Inhibitors->De Novo Lipogenesis Inhibit FXR Agonists FXR Agonists FXR Agonists->Inflammation Inhibit FXR Agonists->Fibrosis Inhibit

Fig. 1: Targeted pathways of NASH combination therapies.

Clinical Trial Data: A Head-to-Head Comparison

The following tables summarize the quantitative data from two key clinical trials evaluating cilofexor in combination with firsocostat (ATLAS trial) and semaglutide.

Table 1: Cilofexor and Firsocostat Combination Therapy (ATLAS Trial)

The ATLAS trial (NCT03449446) was a Phase 2b study that evaluated various monotherapy and combination regimens of cilofexor, firsocostat, and the ASK1 inhibitor selonsertib in patients with advanced fibrosis (F3-F4) due to NASH.[7][8][9]

EndpointPlacebo (n=55)Cilofexor 30 mg + Firsocostat 20 mg (n=56)p-value vs. Placebo
Fibrosis Improvement (≥1 stage) without worsening of NASH 11%21%0.17
NASH Resolution without worsening of fibrosis 0%4.5%0.35
≥2-point reduction in NAS -Statistically Significant Improvement<0.05
Reduction in Steatosis -Statistically Significant Improvement<0.05
Reduction in Hepatocellular Ballooning -Statistically Significant Improvement<0.05
Reduction in Lobular Inflammation -Statistically Significant Improvement<0.05
Change in ALT -Statistically Significant Improvement<0.05
Change in AST -Statistically Significant Improvement<0.05
Change in Bilirubin -Statistically Significant Improvement<0.05
Change in ELF Score -Statistically Significant Improvement<0.05

Data from the 48-week analysis of the ATLAS trial.[7][10]

Table 2: Semaglutide in Combination with Cilofexor and/or Firsocostat

A Phase 2, open-label trial (NCT03987074) evaluated the safety and efficacy of semaglutide alone and in combination with cilofexor and/or firsocostat in patients with NASH and mild to moderate fibrosis.[11][12]

EndpointSemaglutide Monotherapy (n=21)Semaglutide + Cilofexor 30 mg (n=22)Semaglutide + Cilofexor 100 mg (n=22)Semaglutide + Firsocostat 20 mg (n=22)Semaglutide + Cilofexor 30 mg + Firsocostat 20 mg (n=21)
Mean Absolute Change in MRI-PDFF (%) -8.0-9.8-11.0-10.5-10.8
Adverse Events (%) 73-90 (across all groups)73-90 (across all groups)73-90 (across all groups)73-90 (across all groups)73-90 (across all groups)

Data from the 24-week analysis of the trial.[11]

Experimental Protocols: A Look at the Methodology

Understanding the design of these pivotal trials is crucial for interpreting the results.

ATLAS Trial (NCT03449446) Experimental Workflow

ATLAS_Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Biopsy-proven NASH (F3-F4 fibrosis) Treatment Arms Treatment Arms Randomization->Treatment Arms 48-Week Treatment 48-Week Treatment Treatment Arms->48-Week Treatment Placebo Cilofexor 30mg Firsocostat 20mg Cilo + Firso ...other arms Primary Endpoint Assessment Primary Endpoint Assessment 48-Week Treatment->Primary Endpoint Assessment Liver Biopsy Semaglutide_Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization NASH with F2-F3 fibrosis or non-invasive markers of fibrosis Treatment Arms Treatment Arms Randomization->Treatment Arms 24-Week Treatment 24-Week Treatment Treatment Arms->24-Week Treatment Sema Sema + Cilo 30mg Sema + Cilo 100mg Sema + Firso Sema + Cilo + Firso Primary Endpoint Assessment Primary Endpoint Assessment 24-Week Treatment->Primary Endpoint Assessment Safety and Tolerability Exploratory Efficacy (MRI-PDFF, etc.)

References

Safety Operating Guide

Navigating the Disposal of BMS-986339: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance on the safe and compliant disposal of the investigational compound BMS-986339 is critical for maintaining laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), a risk-based approach grounded in general principles of chemical and pharmaceutical waste management is imperative.

Researchers, scientists, and drug development professionals handling this compound, a potent and selective farnesoid X receptor (FXR) agonist, must adhere to stringent disposal protocols. While a dedicated SDS for this compound is not publicly available, established guidelines for the disposal of chemical and pharmaceutical waste from research and development activities provide a clear framework for its proper management.

Core Principles of Chemical Waste Management

The fundamental principle of laboratory waste disposal is to prevent harm to human health and the environment.[1][2] This is achieved through a hierarchical approach that prioritizes waste minimization, followed by proper segregation, containment, labeling, and ultimately, disposal through a licensed hazardous waste vendor.[1][3] Under no circumstances should chemical waste be disposed of in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department for specific, non-hazardous materials.[2][4][5]

Step-by-Step Disposal Protocol for this compound

Given that this compound is a biologically active small molecule, it should be treated as a potentially hazardous chemical waste. The following steps provide a detailed procedure for its disposal:

  • Hazard Assessment: In the absence of an SDS, treat this compound as a hazardous substance. This conservative approach is necessary due to its biological potency. All waste materials contaminated with the compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be disposed of as chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams.[6] It should be collected in a dedicated, properly labeled hazardous waste container.[7] Incompatible wastes should never be mixed, as this can lead to dangerous chemical reactions.[6]

  • Container Selection and Labeling:

    • Use a container that is compatible with the chemical nature of the waste. For solid waste, a securely sealed plastic bag or container may be appropriate. For liquid waste (e.g., solutions in organic solvents), use a leak-proof, screw-cap container, preferably plastic or plastic-coated glass to minimize the risk of breakage.[1][8]

    • The container must be clearly labeled with the words "Hazardous Waste."[1][7] The label must also include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.[9] All constituents of a mixture must be listed.[9]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[3] The container must be kept closed at all times, except when adding waste.[1][7] It should be stored in secondary containment to prevent spills.[6]

  • Disposal Request: Once the container is full or is no longer needed, a waste pickup request should be submitted to your institution's EHS office.[1] Follow your institution's specific procedures for requesting a hazardous waste pickup.

Handling and Disposal Summary

Procedure Key Considerations Rationale
Hazard Assessment Treat as hazardous in the absence of an SDS.Ensures a conservative and safe approach to handling a biologically active compound.
Personal Protective Equipment (PPE) Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.Protects the user from potential exposure during handling and disposal.
Waste Segregation Collect all this compound contaminated waste separately. Do not mix with other chemical waste.[6]Prevents accidental chemical reactions and ensures proper disposal routing.
Container Use a compatible, leak-proof container with a secure lid.[1][7]Prevents spills and environmental contamination.
Labeling Label with "Hazardous Waste," full chemical name, quantity, and date.[1][9]Complies with regulations and informs waste handlers of the container's contents.
Storage Store in a designated satellite accumulation area with secondary containment. Keep the container closed.[3][6][7]Ensures safe temporary storage and containment in case of a leak.
Final Disposal Arrange for pickup by your institution's licensed hazardous waste contractor.Ensures compliant and environmentally responsible disposal.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general protocol for handling chemical waste in a laboratory setting applies. This includes:

  • Empty Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, the defaced or removed label container can be disposed of as regular solid waste, in accordance with institutional policy.[6]

Disposal Workflow for a Research Chemical without an SDS

The following diagram illustrates the decision-making process for the proper disposal of a research chemical, such as this compound, when a specific Safety Data Sheet is not available.

cluster_0 Start: New Research Chemical (e.g., this compound) cluster_1 Hazard Identification cluster_2 Waste Segregation & Containment cluster_3 Disposal Pathway start Chemical Acquired sds_check SDS Available? start->sds_check treat_hazardous Assume Hazardous sds_check->treat_hazardous No sds_info Consult SDS for Disposal Info sds_check->sds_info Yes segregate Segregate Waste Stream treat_hazardous->segregate sds_info->segregate container Use Compatible, Labeled Container segregate->container ehs Consult Institutional EHS Policy container->ehs pickup Schedule Hazardous Waste Pickup ehs->pickup end Proper Disposal Complete pickup->end

Caption: Disposal workflow for research chemicals without an SDS.

By adhering to these general yet critical procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS office for guidance.

References

Personal protective equipment for handling BMS-986339

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of BMS-986339, a potent, orally active Farnesoid X Receptor (FXR) agonist. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.

Summary of Key Information

This compound is a research compound with significant biological activity.[1][2] While a specific Safety Data Sheet (SDS) is not publicly available, the following information has been compiled from scientific literature and general best practices for handling potent pharmaceutical compounds.

PropertyData
Chemical Name This compound
CAS Number 2477873-64-4
Mechanism of Action Potent Farnesoid X Receptor (FXR) Agonist
Known Hazards As a potent bioactive molecule, this compound should be handled as potentially hazardous. The toxicological properties have not been fully investigated.
Solubility Information not publicly available. Assumed to be soluble in organic solvents like DMSO for in vitro studies.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light.

Personal Protective Equipment (PPE) and Engineering Controls

Due to its potency, a multi-layered approach to protection is mandatory when handling this compound.

Minimum PPE Requirements:
  • Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A dedicated, disposable lab coat or gown should be used.

  • Respiratory Protection: For handling the solid compound or when aerosolization is possible, a NIOSH-approved respirator (e.g., N95 or higher) is essential.

Engineering Controls:
  • Primary Containment: All handling of the solid form of this compound (weighing, reconstitution) must be performed in a certified chemical fume hood, a glove box, or a similar containment enclosure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Handling and Experimental Protocols

Standard Operating Procedure for Solution Preparation:
  • Preparation:

    • Don all required PPE before entering the designated handling area.

    • Prepare the work surface within the containment unit by covering it with absorbent, disposable bench paper.

    • Assemble all necessary equipment (e.g., microbalance, vials, pipettes, solvent).

  • Weighing:

    • Tare the analytical balance with a clean, empty vial inside the containment unit.

    • Carefully transfer the required amount of solid this compound to the vial using a dedicated spatula. Avoid creating dust.

    • Securely cap the vial containing the weighed compound.

  • Solubilization:

    • Using a calibrated pipette, add the appropriate volume of solvent (e.g., DMSO) to the vial.

    • Cap the vial and vortex or sonicate until the compound is fully dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, clearly labeled vials for single-use to avoid repeated freeze-thaw cycles.

    • Store the stock solution and aliquots at the recommended temperature (typically -20°C or -80°C), protected from light.

  • Decontamination and Cleanup:

    • Wipe down all surfaces and equipment within the containment unit with an appropriate deactivating solution or 70% ethanol.

    • Dispose of all contaminated disposable materials (e.g., bench paper, pipette tips, gloves) as hazardous chemical waste.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid materials, including empty vials, gloves, bench paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.

  • Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visual Guides

This compound Handling Workflow

G cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling a Don Personal Protective Equipment (PPE) b Prepare Containment Area a->b c Weigh Solid Compound b->c Enter Containment d Prepare Stock Solution c->d e Aliquot for Experiments d->e f Decontaminate Work Area e->f Exit Containment g Dispose of Waste f->g h Doff PPE g->h

Caption: Workflow for the safe handling of solid this compound.

FXR Signaling Pathway Activation

G BMS This compound FXR FXR Receptor BMS->FXR Agonist Binding RXR RXR FXR->RXR Heterodimerization FXRE FXR Response Element (DNA) RXR->FXRE Binds to DNA Gene Target Gene Transcription (e.g., SHP, FGF19) FXRE->Gene Regulates

Caption: Simplified signaling pathway of this compound as an FXR agonist.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.